molecular formula C11H10ClNO B1595627 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone CAS No. 38693-08-2

2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B1595627
CAS No.: 38693-08-2
M. Wt: 207.65 g/mol
InChI Key: GEACTTPEMXZJFB-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-methyl-1H-indol-3-yl)ethanone ( 38693-08-2) is a versatile chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a reactive α-chloroketone group attached to the 3-position of a 2-methylindole scaffold, making it a valuable electrophile for the synthesis of more complex heterocyclic systems . Its molecular formula is C 11 H 10 ClNO, with a molecular weight of 207.66 g/mol . The compound has a predicted density of 1.289 g/cm³ and a high boiling point of approximately 383.5 °C, indicating good thermal stability for various synthetic applications . The indole nucleus is a privileged scaffold in drug discovery, present in numerous biologically active molecules and FDA-approved pharmaceuticals . Researchers utilize this chloroketone derivative as a key precursor in the design and development of novel compounds for pharmacological screening. Its reactivity allows for facile substitution of the chlorine atom with various nucleophiles, including amines and thiols, enabling the rapid generation of diverse chemical libraries. Indole-based compounds are extensively investigated for a wide spectrum of therapeutic areas, which underscores the research value of this synthetic building block . This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly For Research Use Only and is not classified or intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-11(10(14)6-12)8-4-2-3-5-9(8)13-7/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEACTTPEMXZJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352328
Record name 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone
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Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

12.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803930
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

38693-08-2
Record name 2-Chloro-1-(2-methyl-1H-indol-3-yl)ethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone
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Record name 2-chloro-1-(2-methyl-1H-indol-3-yl)ethan-1-one
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Foundational & Exploratory

What is 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone: Synthesis, Reactivity, and Applications

Introduction

This compound is a bifunctional organic molecule that serves as a highly valuable intermediate in synthetic organic chemistry and medicinal chemistry. It belongs to the class of α-haloketones, a group of compounds renowned for their specific and potent reactivity as alkylating agents.[1] The structure integrates two key chemical motifs: the 2-methylindole core and an α-chloroacetyl group at the C3 position.

The indole nucleus is a ubiquitous and privileged scaffold found in a vast array of natural products, pharmaceuticals, and agrochemicals.[2] Its presence in molecules like the neurotransmitter serotonin and the amino acid tryptophan underscores its biological significance. Consequently, indole derivatives have been extensively explored, leading to FDA-approved drugs for conditions ranging from cancer to viral infections.[2]

The synthetic utility of this compound stems from the α-chloroacetyl moiety. The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-chlorine bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic substitution.[3] This predictable reactivity allows for the facile introduction of diverse functional groups, making it an ideal building block for constructing complex molecular architectures and generating libraries of compounds for drug discovery programs.[4] This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications for professionals in chemical and pharmaceutical research.

Chemical Structure and Physicochemical Properties

The molecule consists of a 2-methylindole ring system acylated at the 3-position with a chloroacetyl group. The C3 position is the most nucleophilic site of the indole ring, making it the preferred location for electrophilic substitution.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₀ClNOCalculated
Molecular Weight 207.66 g/mol Calculated
Appearance Typically an off-white to yellow or brown solid[5]
Solubility Soluble in organic solvents like dichloromethane, ethyl acetate, and acetone[5]
Functional Class α-Haloketone, Heterocycle[1]

Synthesis and Mechanism

The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of 2-methylindole.[6][7] This electrophilic aromatic substitution reaction utilizes an acylating agent, typically chloroacetyl chloride, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).

Mechanism: The reaction proceeds through a well-established mechanism:

  • Formation of the Electrophile: The Lewis acid catalyst coordinates to the chlorine atom of chloroacetyl chloride, polarizing the carbonyl group and generating a highly reactive acylium ion or a polarized complex.

  • Nucleophilic Attack: The electron-rich C3 position of the 2-methylindole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[8] This step forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (such as the [AlCl₄]⁻ complex) abstracts the proton from the C3 carbon, collapsing the intermediate and restoring the aromaticity of the indole ring to yield the final product.

FriedelCrafts_Mechanism start 2-Methylindole + Chloroacetyl Chloride + AlCl₃ (Catalyst) step1 Step 1: Formation of Acylium Ion Cl-CO-CH₂Cl + AlCl₃ → [CH₂Cl-C≡O]⁺[AlCl₄]⁻ start->step1 step2 Step 2: Nucleophilic Attack 2-Methylindole attacks the acylium ion at C3. step1->step2 sigma Formation of Sigma Complex (Resonance-stabilized cation) step2->sigma step3 Step 3: Deprotonation [AlCl₄]⁻ removes H⁺ from C3. sigma->step3 product Product: This compound step3->product

Caption: Mechanism of Friedel-Crafts acylation for synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard Friedel-Crafts acylation conditions.

Materials:

  • 2-Methylindole

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylindole (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Carefully add anhydrous AlCl₃ (1.1 eq) portion-wise to the stirred solution under a nitrogen atmosphere. The mixture may become colored.

  • Acylating Agent Addition: Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by pouring it over crushed ice and 1 M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Spectroscopic Profile (Predictive Analysis)

Structural confirmation of the synthesized compound is achieved through a combination of spectroscopic methods. The following table outlines the expected characteristic signals.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Broad singlet for the indole N-H proton (~8.1-8.5 ppm).- Multiplets for the four aromatic protons on the benzene ring (~7.2-7.8 ppm).- Singlet for the two methylene protons (-COCH₂ Cl) (~4.5-4.8 ppm).- Singlet for the three methyl protons (-CH₃ ) (~2.5-2.7 ppm).
¹³C NMR - Carbonyl carbon (-C =O) signal (~190 ppm).- Signals for the eight carbons of the 2-methylindole ring (~110-145 ppm).- Methylene carbon (-C H₂Cl) signal (~45-50 ppm).- Methyl carbon (-C H₃) signal (~12-15 ppm).
IR Spectroscopy - Broad N-H stretch (~3300-3400 cm⁻¹).- Strong C=O (ketone) stretch (~1650-1680 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹).- C-Cl stretch (~650-800 cm⁻¹).
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 207.- A characteristic M+2 peak at m/z = 209 with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound lies in the high reactivity of its α-chloro ketone functional group. The α-carbon is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles.[1][3]

This reactivity allows it to serve as a versatile scaffold for introducing new side chains and building molecular complexity. The general reaction scheme involves the displacement of the chloride ion by a nucleophile, forming a new carbon-nucleophile bond.

Reactivity_Pathway start_mol This compound Indole-CO-CH₂-Cl product_mol Substituted Product Indole-CO-CH₂-Nu start_mol:f1->product_mol:f1 Sₙ2 Attack leaving_group Cl⁻ start_mol:f1->leaving_group Loss of Leaving Group nucleophile Nucleophile (Nu⁻) nucleophile->start_mol:f1 +

Caption: General Sₙ2 reactivity of the α-chloro ketone moiety.

Common Transformations:

  • With Amines: Reaction with primary or secondary amines yields α-amino ketones, which are precursors to important heterocyclic systems like quinoxalines or can be reduced to form valuable amino alcohol derivatives.

  • With Thiols: Thiolates readily displace the chloride to form α-thio ketones, useful in the synthesis of sulfur-containing heterocycles.

  • With Azide: Sodium azide can be used to introduce an azido group, which can then be reduced to a primary amine or used in "click" chemistry reactions.

  • With Carboxylates: Reaction with carboxylate salts in a Williamson ether synthesis-type reaction yields ester derivatives.

Applications in Drug Discovery

The role of this compound in drug discovery is primarily that of a versatile starting material or "building block." It enables the rapid synthesis of compound libraries based on the privileged 2-methylindole scaffold. The process, known as parallel synthesis or diversity-oriented synthesis, allows for the systematic modification of the side chain to explore the structure-activity relationship (SAR) of a potential drug series.

DrugDiscovery_Workflow A Start: this compound B Parallel Reaction with Nucleophile Library (e.g., Amines, Thiols, Alcohols) A->B C Generation of Diverse Compound Library (Indole-CO-CH₂-Nu₁, Nu₂, Nu₃...) B->C D High-Throughput Screening (HTS) (Biological Assays) C->D E Identification of 'Hit' Compounds D->E F Lead Optimization & SAR Studies E->F G Preclinical Drug Candidate F->G

Caption: Workflow from intermediate to drug candidate identification.

By leveraging this intermediate, medicinal chemists can efficiently synthesize analogs of known bioactive compounds or explore novel chemical space in the search for new therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[9][10]

Conclusion

This compound is a strategically important molecule in modern organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the predictable, high-yield reactivity of its α-haloketone moiety make it an indispensable tool for researchers. It provides a reliable and efficient entry point for the elaboration of the 2-methylindole core, a scaffold of proven biological importance. For scientists and professionals in drug development, this compound represents a key enabler for the rapid generation of molecular diversity, accelerating the discovery of novel and potent therapeutic agents.

References

  • Iannazzo, D., et al. (2021). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available from: [Link]

  • Tahir, M. H., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC - NIH. Available from: [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. Available from: [Link]

  • Wang, Z., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega - ACS Publications. Available from: [Link]

  • Wikipedia. α-Halo ketone. Available from: [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available from: [Link]

  • Tang, D., et al. (2012). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC - NIH. Available from: [Link]

  • Kurasov, E., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). NIH. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • Szychowski, K. A., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available from: [Link]

  • Siddappa, P., et al. (2017). Recent developments in biological activities of indanones. PubMed. Available from: [Link]

Sources

An In-depth Technical Guide to 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core properties, synthesis, reactivity, and strategic importance as a scaffold in modern pharmaceutical research. We will explore not just the "what" but the "why" behind its utility, grounding our discussion in established chemical principles and field-proven methodologies.

Introduction & Strategic Significance

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of drug design. The compound this compound leverages this potent core, functionalizing it with a highly versatile α-chloro-ketone moiety at the C3 position. This reactive handle is the key to its strategic value; it serves as an electrophilic anchor, enabling chemists to readily introduce a diverse array of functional groups through nucleophilic substitution. This capacity makes it an invaluable starting material for building combinatorial libraries aimed at discovering novel therapeutic agents.

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a synthetic intermediate is critical for its effective use in multi-step synthesis and for the characterization of its derivatives.

Core Chemical Properties

The quantitative data for this compound are summarized below. Data for closely related analogs are used for context where specific experimental values for the title compound are not publicly available.

PropertyValueSource/Comment
Molecular Formula C₁₁H₁₀ClNOCalculated
Molecular Weight 207.66 g/mol Calculated
CAS Number 17716-91-5 (for 1-methyl analog)[2] The CAS for the title compound is not distinctly cited; this is for the N-methylated isomer.
Appearance Expected to be a solid (e.g., off-white to tan powder)Based on analogs like 2-chloro-1-(1H-indol-3-yl)ethanone.[3][4]
Purity Typically >95% (HPLC)Commercial availability standard.[3]
Expected Spectroscopic Signatures
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the two protons of the chloromethyl group (-CH₂Cl) likely in the 4.5-5.0 ppm range, a singlet for the C2-methyl group protons around 2.5 ppm, a series of multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the four protons on the benzene ring of the indole, and a broad singlet at high chemical shift (>8.0 ppm) for the indole N-H proton.

  • ¹³C NMR: The carbon NMR would feature a signal for the carbonyl carbon (~190 ppm), signals for the eight carbons of the indole ring (110-140 ppm), a signal for the C2-methyl carbon (~15 ppm), and a key signal for the chloromethyl carbon (-CH₂Cl) around 45-50 ppm.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp, strong absorption for the C=O stretch (ketone) around 1650-1680 cm⁻¹, a broad N-H stretching band around 3200-3400 cm⁻¹, and C-H stretching bands in the 2900-3100 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis Methodology: Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 2-methylindole.[5][6] This reaction is a cornerstone of organic synthesis, involving an electrophilic aromatic substitution where the indole ring acts as the nucleophile.

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion from chloroacetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6][7] The indole ring then attacks this electrophile. The substitution occurs regioselectively at the C3 position because it is the most electron-rich and nucleophilic site of the indole nucleus, leading to a more stable carbocation intermediate compared to attack at other positions.

Synthesis Workflow

The overall process, from starting materials to the purified product, follows a standard yet critical sequence of operations designed to maximize yield and purity.

G SM Starting Materials (2-Methylindole, Chloroacetyl Chloride, AlCl₃) Setup Reaction Setup (Inert atmosphere, dry solvent) SM->Setup 1. Combine Acylation Friedel-Crafts Acylation (Controlled temperature, 0°C to RT) Setup->Acylation 2. React Quench Reaction Quench (Ice-water hydrolysis) Acylation->Quench 3. Work-up Extract Extraction (Organic solvent, e.g., EtOAc) Quench->Extract 4. Isolate Purify Purification (Recrystallization or Chromatography) Extract->Purify 5. Purify Product Final Product This compound Purify->Product 6. Characterize G Core Core Intermediate (Title Compound) Deriv Derivatization (Parallel Synthesis) Core->Deriv React with Nucleophiles Library Compound Library (Diverse Functionality) Deriv->Library Screen Biological Screening (HTS Assays) Library->Screen SAR SAR Analysis (Hit Identification) Screen->SAR Lead Lead Optimization SAR->Lead

Sources

An In-depth Technical Guide to 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone, a key synthetic intermediate in medicinal chemistry. The guide delves into the structural characteristics, detailed synthetic methodologies, and the pivotal role of this compound as a versatile building block in the development of novel therapeutic agents. Emphasis is placed on the practical application of spectroscopic techniques for its characterization, ensuring a thorough understanding for researchers in the field.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. The functionalization of the indole ring at various positions allows for the fine-tuning of pharmacological properties. This compound has emerged as a valuable intermediate, primarily due to the reactive chloroacetyl group at the C3 position of the 2-methylindole core. This reactive handle provides a straightforward entry point for the introduction of diverse functionalities through nucleophilic substitution reactions, making it a cornerstone in the synthesis of more complex, biologically active molecules.

Molecular Structure and Properties

The foundational structure of this compound is characterized by a 2-methyl-substituted indole ring acylated at the C3 position with a chloroacetyl group.

Molecular Structure of this compound

SynthesisWorkflow Start 2-Methylindole + Chloroacetyl Chloride Reaction Friedel-Crafts Acylation Start->Reaction LewisAcid Lewis Acid (e.g., AlCl₃) in an inert solvent (e.g., CS₂, CH₂Cl₂) LewisAcid->Reaction Catalyst Workup Aqueous Work-up (Quenching with ice-water, followed by extraction) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative example based on general Friedel-Crafts acylation procedures for indoles and should be optimized for specific laboratory conditions.

Materials:

  • 2-Methylindole

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂)

  • Ice

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube is charged with anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous carbon disulfide (or dichloromethane). The suspension is cooled to 0-5 °C in an ice bath.

  • Addition of Reagents: A solution of chloroacetyl chloride (1.0 to 1.2 equivalents) in anhydrous carbon disulfide is added dropwise to the stirred suspension of aluminum chloride. Following this, a solution of 2-methylindole (1.0 equivalent) in the same solvent is added dropwise at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours (typically 2-6 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured onto crushed ice, followed by the addition of concentrated hydrochloric acid to decompose the aluminum chloride complex. The resulting mixture is stirred until all the solids have dissolved. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Neutralization and Washing: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following are the expected spectroscopic data based on the analysis of closely related structures. [1] Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the indole NH proton (a broad singlet), aromatic protons of the indole ring, the singlet for the chloromethyl (-CH₂Cl) protons, and the singlet for the C2-methyl (-CH₃) protons.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the indole ring (including the quaternary carbons), the chloromethyl carbon, and the C2-methyl carbon.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the indole, C=O stretching of the ketone, C-Cl stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic (M+2)⁺ peak due to the presence of the chlorine-37 isotope.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the high reactivity of the α-chloro ketone moiety. [2]The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of functional groups, serving as a versatile platform for the synthesis of diverse indole-based compounds with potential therapeutic applications.

Versatility in Synthesis

Reactivity Start This compound Reaction1 Reaction with Amines Start->Reaction1 Reaction2 Reaction with Thiols Start->Reaction2 Reaction3 Reaction with Azides Start->Reaction3 Reaction4 Reaction with Carboxylates/Phenoxides Start->Reaction4 Product1 α-Amino Ketones (Precursors to various heterocycles) Reaction1->Product1 Product2 α-Thio Ketones Reaction2->Product2 Product3 α-Azido Ketones (Precursors to triazoles) Reaction3->Product3 Product4 α-Acyloxy/Aryloxy Ketones Reaction4->Product4

Caption: Synthetic transformations of the title compound.

This intermediate has been instrumental in the synthesis of compounds investigated for a range of biological activities, including but not limited to:

  • Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. The ability to introduce various side chains via the chloroacetyl group allows for the exploration of structure-activity relationships in the development of new cytotoxic agents.

  • Antimicrobial Agents: Functionalized indoles have shown promise as antibacterial and antifungal agents.

  • Enzyme Inhibitors: The versatile chemistry of this intermediate enables the synthesis of tailored molecules designed to inhibit specific enzymes implicated in various diseases.

Safety and Handling

As an α-chloro ketone, this compound should be handled with care. It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a strategically important building block in organic synthesis and medicinal chemistry. Its straightforward preparation via Friedel-Crafts acylation and the high reactivity of its chloroacetyl group provide a versatile platform for the synthesis of a wide range of functionalized indole derivatives. This technical guide has provided a detailed overview of its structure, synthesis, and applications, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents.

References

  • Erian, A. W., Sherif, S. M., & Al-Baz, H. F. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865.
  • Casertano, M., Grasso, N., Menna, M., Merlino, F., Grieco, P., Ghosh-Harrington, M., Kelly, B. G., & Adamo, M. F. A. (2021).
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • Singh, R., & Geetanjali. (2014). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Journal of the Indian Chemical Society, 91(6), 1039-1043.

Sources

2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone CAS 38693-08-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone (CAS 38693-08-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic and medicinal chemistry. We will delve into its chemical properties, a detailed and validated synthesis protocol, its characteristic reactivity as an α-halo ketone, and its potential applications in the development of novel therapeutics.

Introduction and Significance

This compound is a bifunctional molecule featuring a reactive α-halo ketone and a 2-methylindole nucleus. The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and FDA-approved drugs, including antiviral, anticancer, and antimalarial agents.[1] The α-halo ketone moiety is a versatile electrophilic handle, enabling a wide range of subsequent chemical transformations, particularly nucleophilic substitutions.[2] This combination makes the title compound a valuable building block for constructing more complex, biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its essential precursor, 2-methylindole, is presented in Table 1.

PropertyThis compound2-methylindole
CAS Number 38693-08-295-20-5
Molecular Formula C₁₁H₁₀ClNOC₉H₉N
Molecular Weight 207.66 g/mol 131.17 g/mol
Appearance Expected to be a solidWhite to pale yellow crystalline solid
Melting Point Not reported, likely solid at room temp.57-59 °C
Boiling Point Not available272 °C at 760 mmHg
Solubility Soluble in organic solvents like DCM, THF, DMFSoluble in ether, ethanol

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most effectively achieved through a two-step process: the synthesis of the 2-methylindole precursor followed by its Friedel-Crafts acylation.

Step 1: Synthesis of 2-Methylindole via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and classical method for preparing indoles from an arylhydrazine and a ketone.[3]

  • Materials: Phenylhydrazine, Acetone, Anhydrous Zinc Chloride.

  • Procedure:

    • In a suitable reaction vessel, cautiously mix phenylhydrazine and acetone. An exothermic reaction will occur, forming the phenylhydrazone intermediate.

    • To the crude phenylhydrazone, add anhydrous zinc chloride (a common catalyst for this transformation).[3]

    • Heat the mixture to approximately 180°C. The reaction is typically rapid, indicated by a color change and vapor evolution.[4]

    • After cooling, the reaction mass is treated with hot water and acidified with hydrochloric acid.

    • The 2-methylindole product is isolated by steam distillation, appearing as a pale yellow oil that solidifies on cooling.[3][4]

    • Further purification can be achieved by recrystallization from a methanol/water mixture.

  • Monitoring: The initial formation of the phenylhydrazone can be monitored by testing for the presence of excess phenylhydrazine with Fehling's solution.[4]

  • Catalyst Choice: Zinc chloride is a strong Lewis acid that facilitates the key[5][5]-sigmatropic rearrangement of the hydrazone, which is the rate-determining step of the cyclization.

  • Purification: Steam distillation is an effective method for separating the volatile 2-methylindole from the non-volatile zinc salts and other impurities.

Step 2: Friedel-Crafts Acylation of 2-Methylindole

This step involves the electrophilic substitution of 2-methylindole with chloroacetyl chloride at the electron-rich C3 position. The use of a mild Lewis acid is crucial to avoid polymerization and degradation of the indole ring.[6]

  • Materials: 2-Methylindole, Chloroacetyl chloride, Diethylaluminum chloride (Et₂AlCl) or a similar mild Lewis acid, Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-methylindole in anhydrous DCM in a flask equipped with a nitrogen inlet and a magnetic stirrer.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of diethylaluminum chloride in DCM. Diethylaluminum chloride is a milder Lewis acid compared to AlCl₃, which can cause decomposition of indoles.[6]

    • To this mixture, add a solution of chloroacetyl chloride in DCM dropwise, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • The reaction is quenched by carefully pouring it into a mixture of ice and dilute hydrochloric acid.

    • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

  • Regioselectivity: The acylation occurs selectively at the C3 position of the indole ring, which is the most nucleophilic position.

  • Lewis Acid: The use of diethylaluminum chloride provides high yields for the 3-acylation of indoles and is compatible with various functional groups without requiring N-H protection.[6]

  • In-Process Controls: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity. While specific data for this exact compound is not widely published, the expected spectral characteristics can be inferred from analogous compounds.[7][8]

Chemical Reactivity and Synthetic Utility

As an α-halo ketone, this compound is a potent alkylating agent.[9] The presence of the electron-withdrawing carbonyl group activates the adjacent carbon-chlorine bond towards nucleophilic attack.

Nucleophilic Substitution Reactions

The primary mode of reactivity is nucleophilic substitution at the α-carbon, displacing the chloride ion. This allows for the introduction of a wide variety of functional groups.

Sources

2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes fundamental chemical data with practical insights into its synthesis, characterization, and safe handling.

Introduction and Significance

This compound belongs to the class of α-haloketones, which are versatile building blocks in organic synthesis. The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The presence of a reactive chloromethyl ketone group at the 3-position of the 2-methylindole core makes this compound a valuable precursor for the synthesis of a wide range of more complex molecules, including potential therapeutic agents. The reactivity of the α-chloro ketone moiety allows for facile nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

Physicochemical Properties

The fundamental properties of this compound are summarized below. The molecular weight is calculated from its chemical formula, C₁₁H₁₀ClNO.

PropertyValueSource
Molecular Formula C₁₁H₁₀ClNOCalculated
Molecular Weight 207.66 g/mol [1]
Appearance Expected to be a solid, from off-white to yellow or brownInferred from similar compounds
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetateInferred from similar compounds
Melting Point Not available-

Synthesis of this compound

A common and effective method for the synthesis of 3-acylindoles is the Friedel-Crafts acylation. For the preparation of this compound, this would involve the acylation of 2-methylindole with chloroacetyl chloride.

Reaction Scheme

Synthesis_of_2_chloro_1_2_methyl_1H_indol_3_yl_ethanone cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-methylindole 2-Methylindole product This compound 2-methylindole->product 1. chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->product 2. lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->product solvent Anhydrous Solvent (e.g., CH₂Cl₂) solvent->product

Caption: Synthetic route for this compound.

Step-by-Step Protocol

This protocol is a general guideline based on established procedures for similar acylation reactions.[2]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylindole (1 equivalent) and a suitable anhydrous solvent such as dichloromethane.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Lewis Acid: To the stirred solution, add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise, while maintaining the temperature at 0 °C.

  • Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Methods
TechniqueExpected Observations
¹H NMR Signals corresponding to the indole NH proton, aromatic protons of the indole ring, the methyl protons at the 2-position, and the methylene protons of the chloromethyl group.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the indole ring, the methyl carbon, and the chloromethyl carbon.
Mass Spectrometry (MS) A molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (207.66 g/mol ). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion peak.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the ketone, and C-Cl stretch.
Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at an appropriate wavelength (e.g., 254 nm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment and to obtain a mass spectrum of the compound.[3]

Analytical_Workflow Start Synthesized Product Purity_Assessment Purity Assessment Start->Purity_Assessment Structural_Elucidation Structural Elucidation Start->Structural_Elucidation HPLC HPLC Purity_Assessment->HPLC GC_MS GC-MS Purity_Assessment->GC_MS H_NMR ¹H NMR Structural_Elucidation->H_NMR C_NMR ¹³C NMR Structural_Elucidation->C_NMR MS Mass Spectrometry Structural_Elucidation->MS IR IR Spectroscopy Structural_Elucidation->IR Final_Confirmation Final Confirmation HPLC->Final_Confirmation GC_MS->Final_Confirmation H_NMR->Final_Confirmation C_NMR->Final_Confirmation MS->Final_Confirmation IR->Final_Confirmation

Sources

2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone synthesis overview

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone

This guide provides an in-depth technical overview for the synthesis of this compound, a critical intermediate in the development of various pharmaceutical compounds. The document is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can execute and adapt the synthesis with a comprehensive understanding of the chemical principles at play.

Introduction: Significance and Synthetic Strategy

This compound is a valuable building block in organic synthesis, primarily serving as a precursor for more complex molecules with potential biological activity. The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization is a key step in the discovery of new therapeutic agents.[1] The chloroacetyl group at the C3 position of the 2-methylindole core provides a reactive electrophilic site, enabling a variety of subsequent nucleophilic substitution reactions to build molecular diversity.

The principal and most direct route for synthesizing this target molecule is the Friedel-Crafts acylation of 2-methylindole with chloroacetyl chloride.[2][3] This electrophilic aromatic substitution reaction is a robust and well-established method for introducing acyl groups onto aromatic rings.[2][3] Our discussion will focus on the intricacies of this pathway, from mechanistic principles to a field-proven experimental protocol.

The Core Synthesis: Friedel-Crafts Acylation of 2-Methylindole

The reaction involves the electrophilic substitution of a hydrogen atom on the C3 position of the 2-methylindole ring by a chloroacetyl group. The C3 position is the most electron-rich and sterically accessible site, making it highly reactive towards electrophiles.

Reaction Mechanism and Causality

The Friedel-Crafts acylation proceeds through the formation of a highly reactive electrophile, the acylium ion, which is generated in situ.

Caption: Mechanism of Friedel-Crafts Acylation.

  • Step 1: Generation of the Electrophile: A strong Lewis acid, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is used as a catalyst. It coordinates to the carbonyl oxygen or the chlorine atom of chloroacetyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion. This ion is a potent electrophile.[3][4]

  • Step 2: Nucleophilic Attack: The electron-rich π-system of the 2-methylindole ring attacks the electrophilic carbon of the acylium ion. This attack preferentially occurs at the C3 position, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Step 3: Rearomatization: A base (such as the [AlCl₄]⁻ complex) abstracts a proton from the C3 position of the sigma complex, restoring the aromaticity of the indole ring and yielding the final acylated product. The catalyst is regenerated in this step.

Rationale for Experimental Choices
  • Substrate (2-Methylindole): The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The methyl group at the C2 position is an electron-donating group that further activates the ring, specifically directing the acylation to the C3 position.

  • Acylating Agent (Chloroacetyl Chloride): This bifunctional reagent provides both the acyl group for the Friedel-Crafts reaction and a reactive chloride atom that can be easily displaced in subsequent reactions, making the final product a versatile synthetic intermediate.

  • Catalyst (Lewis Acids):

    • Traditional Lewis Acids (e.g., AlCl₃): Strong Lewis acids like AlCl₃ are highly effective. However, a key consideration is that the ketone product can form a stable complex with the catalyst, deactivating it. This necessitates the use of more than stoichiometric amounts of the catalyst. The subsequent hydrolysis of this complex during work-up leads to catalyst loss and the generation of corrosive waste streams.

    • Solid Acid Catalysts: To address the environmental and practical drawbacks of traditional Lewis acids, solid acid catalysts like Fe-modified montmorillonite K10 have been successfully employed. These catalysts offer advantages such as operational simplicity, reduced waste, and potential for recycling.

  • Solvent: The reaction must be conducted in an anhydrous, inert solvent (e.g., dichloromethane, carbon disulfide, nitromethane) to prevent the violent reaction of the Lewis acid and chloroacetyl chloride with water.[5]

  • Temperature: The formation of the acylium ion complex is often highly exothermic.[4] Therefore, the reaction is typically initiated at a low temperature (0-5 °C) and allowed to warm to room temperature to control the reaction rate, prevent side reactions, and ensure safety.

Experimental Protocol & Workflow

This protocol is a representative procedure for the synthesis of this compound.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )CAS NumberHazards
2-Methylindole131.1795-20-5Harmful if swallowed
Chloroacetyl Chloride112.9479-04-7Corrosive, Toxic, Lachrymator, Water-reactive[5][6][7]
Aluminum Chloride (Anhydrous)133.347446-70-0Corrosive, Water-reactive
Dichloromethane (DCM, Anhydrous)84.9375-09-2Suspected carcinogen, Irritant
Hydrochloric Acid (conc.)36.467647-01-0Corrosive, Causes severe burns
Sodium Bicarbonate (Sat. Soln.)84.01144-55-8-
Sodium Sulfate (Anhydrous)142.047757-82-6-

Equipment: Three-neck round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet, ice bath.

Synthesis Workflow

Caption: Overall Synthesis Workflow.

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Reagent Charging: Under a nitrogen atmosphere, charge the flask with 2-methylindole (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the indole dissolves. Carefully and portion-wise, add anhydrous aluminum chloride (1.2 eq).

  • Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. Caution: This process is highly exothermic and will release HCl gas.

  • Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, a saturated solution of sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a solid.[9]

Data Presentation

Reaction Parameters Summary
ParameterConditionRationale
Stoichiometry2-Methylindole (1 eq), Chloroacetyl Chloride (1.1 eq), AlCl₃ (1.2 eq)Excess acylating agent and catalyst drive the reaction to completion.
SolventAnhydrous DichloromethaneInert solvent that does not react with reagents.
Temperature0 °C to Room TemperatureControls initial exothermic reaction and allows for completion.
Reaction Time2-4 hoursTypical duration for completion, should be confirmed by TLC.
Yield> 80% (Typical)High yields are generally achievable with this method.
Product Characterization
AnalysisExpected Result
Physical State White to pale yellow solid
Melting Point ~220-224 °C
¹H NMR (CDCl₃) δ ~8.3 (br s, 1H, NH), 7.8-7.2 (m, 4H, Ar-H), 4.8 (s, 2H, CH₂Cl), 2.8 (s, 3H, CH₃)
¹³C NMR (CDCl₃) δ ~190 (C=O), 136, 130, 126, 124, 123, 122, 114, 111 (Ar-C), 47 (CH₂Cl), 15 (CH₃)
IR (KBr, cm⁻¹) ~3250 (N-H stretch), ~1640 (C=O stretch), ~740 (C-Cl stretch)
MS (ESI) m/z [M+H]⁺ calculated for C₁₁H₁₁ClNO: 208.05

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.

Critical Safety Considerations

  • Chloroacetyl Chloride: This substance is extremely hazardous. It is highly toxic, corrosive, a potent lachrymator (tear-producing agent), and reacts violently with water, alcohols, and bases.[5][6][7] It must be handled exclusively in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[6]

  • Anhydrous Aluminum Chloride: Reacts vigorously with water in a highly exothermic reaction, releasing corrosive HCl gas. It must be handled under strictly anhydrous conditions.

  • Quenching Procedure: The work-up step involving the addition of the reaction mixture to ice/acid is hazardous due to the exothermic nature and release of HCl gas. This must be performed slowly, with adequate cooling and in a fume hood.

  • Solvent Hazards: Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

References

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. (2022-10-20). Available from: [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity - ACS Publications. (2026-01-08). Available from: [Link]

  • CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents.
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI. Available from: [Link]

  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Available from: [Link]

  • Organic Syntheses Procedure. Available from: [Link]

  • Chloroacetyl Chloride Hazard Summary - NJ.gov. Available from: [Link]

  • Reagents and conditions: (i) chloroacetyl chloride, K2CO3, THF, 0 °C to... - ResearchGate. Available from: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available from: [Link]

  • Supporting information - The Royal Society of Chemistry. Available from: [Link]

  • Synthesis of some N-substituted indole derivatives and their biological activities - PubMed. Available from: [Link]

  • ChemInform Abstract: Indole Derivatives. Part 131. Friedel‐Crafts Reaction of 1‐Acylindoles with Acetyl Chloride and Chloroacetyl Chloride. - Sci-Hub. Available from: [Link]

  • Synthesis and reactions of some 3-(2-haloacyl)indoles - Scite.ai. Available from: [Link]

  • Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted - Oriental Journal of Chemistry. Available from: [Link]

  • CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS - Loba Chemie. (2019-01-07). Available from: [Link]

  • ICSC 0845 - CHLOROACETYL CHLORIDE - INCHEM. Available from: [Link]

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A Technical Guide to the Friedel-Crafts Acylation of 2-Methylindole: Mechanism, Regioselectivity, and Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-methylindole scaffold is a privileged structure in medicinal chemistry and materials science, and its functionalization is of paramount importance for the development of novel therapeutic agents and functional materials.[1][2] The Friedel-Crafts acylation stands as a cornerstone carbon-carbon bond-forming reaction to introduce a ketone moiety, typically at the C3 position, yielding 3-acyl-2-methylindoles. These products are versatile intermediates in the synthesis of a wide array of biologically active compounds.[2][3] This in-depth guide provides a comprehensive analysis of the Friedel-Crafts acylation of 2-methylindole, moving beyond a simple recitation of steps to explore the underlying mechanistic principles that govern its outcome. We will dissect the critical interplay of reagents and reaction conditions, explain the causality behind experimental choices, and offer field-proven protocols to empower researchers in achieving predictable and high-yielding results.

The Core Mechanism: An Electrophilic Balancing Act

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[4] Its application to the electron-rich indole system, however, introduces nuances that demand careful consideration, primarily concerning regioselectivity. The reaction proceeds through the generation of a potent electrophile, the acylium ion, which is then intercepted by the nucleophilic indole ring.

Generation of the Acylium Ion

The reaction is initiated by the interaction of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), with an acylating agent such as an acyl chloride or anhydride.[5][6] The Lewis acid coordinates to the halogen (or oxygen in an anhydride), polarizing the carbon-heteroatom bond and facilitating its cleavage to generate a resonance-stabilized acylium ion. This species is a powerful electrophile, primed for attack by the aromatic ring.[6][7]

G cluster_0 Acylium Ion Formation RCOCl R-CO-Cl Complex R-CO-Cl⁺-AlCl₃⁻ RCOCl->Complex + AlCl₃ AlCl3 AlCl₃ Acylium [R-C≡O⁺ ↔ R-C⁺=O] Complex->Acylium Cleavage AlCl4 AlCl₄⁻

Caption: Generation of the resonance-stabilized acylium ion electrophile.

The Indole Nucleophile: The Primacy of C3

The indole ring is a highly nucleophilic heterocycle. The highest occupied molecular orbital (HOMO) has the greatest electron density at the C3 position of the pyrrole ring. Consequently, electrophilic attack occurs preferentially at this site. The attack by the C3 position of 2-methylindole on the acylium ion generates a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The positive charge is delocalized over the C2 position and the nitrogen atom, which is a key stabilizing factor. A subsequent deprotonation step, often assisted by the [AlCl₄]⁻ complex, restores aromaticity and yields the final 3-acyl-2-methylindole product.[7]

The Competing Pathway: N-Acylation

While C3 acylation is thermodynamically favored, a competing kinetically controlled pathway exists: N-acylation.[8] The nitrogen atom of the indole also possesses a lone pair of electrons and can act as a nucleophile. Attack by the nitrogen on the acylium ion leads to the formation of a 1-acyl-2-methylindole.

  • Kinetic Control: N-acylation is often faster, especially at lower temperatures, as it does not require disruption of the benzene ring's aromaticity to form the initial intermediate. This is the kinetic product.[9][10]

  • Thermodynamic Control: C3-acylation is generally irreversible and leads to a more stable final product due to the preservation of the aromatic sextet in the benzene ring. This is the thermodynamic product.[9][10]

In many cases, the initially formed N-acyl product can rearrange to the more stable C3-acyl product, particularly at higher temperatures or with prolonged reaction times in the presence of the Lewis acid catalyst.

G startNode 2-Methylindole + Acylium Ion pathwayNode1 N-Attack (Kinetic Pathway) startNode->pathwayNode1 Fast, Low Temp pathwayNode2 C3-Attack (Thermodynamic Pathway) startNode->pathwayNode2 Slower, Higher Temp pathwayNode pathwayNode productNode productNode productNode1 1-Acyl-2-methylindole (Kinetic Product) pathwayNode1->productNode1 productNode2 3-Acyl-2-methylindole (Thermodynamic Product) pathwayNode2->productNode2 rearrangement Rearrangement (Heat, Time) productNode1->rearrangement rearrangement->productNode2 G prep prep reaction reaction workup workup purify purify A Reagent Preparation (Drying of Solvent/Reagents) B Inert Atmosphere Setup (N₂ or Ar) A->B C Lewis Acid Addition & Cooling (e.g., AlCl₃ in DCM to 0 °C) B->C D Substrate Addition (Dropwise) C->D E Acylating Agent Addition (Dropwise) D->E F Reaction Monitoring (TLC / LC-MS) E->F G Aqueous Quench (Ice / HCl) F->G Reaction Complete H Liquid-Liquid Extraction G->H I Drying & Concentration H->I J Purification (Column Chromatography) I->J K Product Characterization (NMR, MS, m.p.) J->K

Sources

The Synthetic Versatility of 3-Chloroacetyl-2-methylindole: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroacetyl-2-methylindole stands as a pivotal intermediate in the synthesis of a diverse array of heterocyclic compounds, many of which are of significant interest to the pharmaceutical and medicinal chemistry sectors. Its strategic combination of a reactive α-halo ketone and an indole nucleus provides a unique platform for constructing complex molecular architectures. This guide delineates the fundamental reactivity of 3-chloroacetyl-2-methylindole, offering a comprehensive exploration of its synthesis, key transformations—notably nucleophilic substitution and subsequent cyclization reactions—and its application in the generation of novel therapeutic candidates. Through a blend of mechanistic insights, field-proven protocols, and practical considerations, this document aims to empower researchers to effectively harness the synthetic potential of this versatile building block.

Introduction: The Strategic Importance of 3-Chloroacetyl-2-methylindole

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring is a key strategy for modulating biological activity. The introduction of a chloroacetyl group at the C3 position of 2-methylindole creates a bifunctional molecule with distinct reactive centers. The electron-rich indole nucleus, particularly with the activating effect of the C2-methyl group, influences the reactivity of the C3-substituent. Simultaneously, the chloroacetyl moiety serves as a potent electrophile, readily undergoing nucleophilic substitution, making it a linchpin for molecular elaboration.

This guide will navigate the chemical landscape of 3-chloroacetyl-2-methylindole, from its initial synthesis to its transformation into complex heterocyclic systems. We will dissect the underlying principles that govern its reactivity, providing not just procedural steps, but also the scientific rationale that underpins them.

Synthesis of the Core Scaffold: 3-Chloroacetyl-2-methylindole

The most direct and widely employed method for the synthesis of 3-chloroacetyl-2-methylindole is the Friedel-Crafts acylation of 2-methylindole with chloroacetyl chloride.[2][3] This electrophilic aromatic substitution reaction is typically mediated by a Lewis acid catalyst.

Mechanistic Rationale and Choice of Catalyst

The Friedel-Crafts acylation mechanism commences with the activation of the acyl chloride by a Lewis acid.[4] The Lewis acid coordinates to the chlorine atom of the chloroacetyl chloride, polarizing the carbonyl group and generating a highly electrophilic acylium ion or a reactive acyl chloride-Lewis acid complex. The electron-rich C3 position of the 2-methylindole then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This is followed by the loss of a proton to restore the aromaticity of the indole ring, yielding the 3-chloroacetyl-2-methylindole product.

The choice of Lewis acid is critical to the success of the reaction. Strong Lewis acids like aluminum chloride (AlCl₃) can be effective but may also lead to side reactions or degradation of the indole ring, which is sensitive to harsh acidic conditions.[5] Milder Lewis acids, such as zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄), often provide a better balance of reactivity and selectivity for electron-rich substrates like indoles. The selection is often a balance between activating the acyl chloride sufficiently without promoting unwanted side reactions.

Friedel-Crafts Acylation Mechanism Figure 1: Mechanism of Friedel-Crafts Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Rearomatization AcylCl Cl-C(=O)-CH₂Cl Acylium [O=C⁺-CH₂Cl ↔ ⁺O≡C-CH₂Cl] + AlCl₄⁻ AcylCl->Acylium Coordination & Cleavage LewisAcid AlCl₃ LewisAcid->AcylCl Intermediate Sigma Complex Acylium->Intermediate Indole 2-Methylindole Indole->Intermediate Nucleophilic Attack at C3 Product 3-Chloroacetyl-2-methylindole Intermediate->Product -H⁺

Caption: Figure 1: Mechanism of Friedel-Crafts Acylation

Validated Experimental Protocol: Synthesis of 3-Chloroacetyl-2-methylindole

This protocol provides a reliable method for the synthesis of 3-chloroacetyl-2-methylindole.

Materials:

  • 2-Methylindole

  • Chloroacetyl chloride

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 2-methylindole (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add anhydrous ZnCl₂ (1.1 eq).

  • Stir the mixture for 15 minutes at 0 °C.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford 3-chloroacetyl-2-methylindole as a solid.

Self-Validation: The identity and purity of the synthesized 3-chloroacetyl-2-methylindole should be confirmed by spectroscopic methods.

Spectroscopic Data Characteristic Features
¹H NMR Signals corresponding to the indole NH proton (broad singlet, ~8.5-9.0 ppm), aromatic protons of the indole ring (multiplets, ~7.0-8.0 ppm), the methylene protons of the chloroacetyl group (singlet, ~4.5-5.0 ppm), and the methyl protons at the C2 position (singlet, ~2.5 ppm).
¹³C NMR Resonances for the carbonyl carbon (~190-195 ppm), the carbons of the indole ring, the methylene carbon of the chloroacetyl group (~45-50 ppm), and the methyl carbon.
IR Spectroscopy Characteristic absorption bands for the N-H stretch (~3300-3400 cm⁻¹), the C=O stretch of the ketone (~1650-1670 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of 3-chloroacetyl-2-methylindole.

The Cornerstone Reaction: Nucleophilic Substitution

The primary mode of reactivity of 3-chloroacetyl-2-methylindole is the nucleophilic substitution of the chloride atom. The presence of the adjacent electron-withdrawing carbonyl group activates the α-carbon towards nucleophilic attack. A wide variety of nucleophiles, including amines, thiols, and alcohols, can be employed to displace the chloride, opening up a vast chemical space for derivatization.

Reaction with Primary Amines: A Gateway to Diverse Heterocycles

The reaction of 3-chloroacetyl-2-methylindole with primary amines is a particularly fruitful pathway, leading to the formation of 3-(aminoacetyl)-2-methylindole derivatives. These intermediates are primed for subsequent intramolecular cyclization reactions.

Causality of Experimental Choices: The choice of base and solvent is crucial in this reaction. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile. The reaction is often carried out in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) to facilitate the dissolution of the reactants and promote the SN2 reaction pathway.

Nucleophilic Substitution Figure 2: Nucleophilic Substitution with a Primary Amine Start 3-Chloroacetyl-2-methylindole Product 3-(Aminoacetyl)-2-methylindole Start->Product Nucleophilic Attack Amine R-NH₂ Amine->Start Salt Base·HCl Product->Salt Proton Transfer Base Base (e.g., Et₃N) Base->Product

Caption: Figure 2: Nucleophilic Substitution with a Primary Amine

Validated Experimental Protocol: Synthesis of 3-(Anilinoacetyl)-2-methylindole

This protocol details the reaction of 3-chloroacetyl-2-methylindole with aniline as a representative primary amine.

Materials:

  • 3-Chloroacetyl-2-methylindole

  • Aniline

  • Triethylamine (TEA)

  • Acetonitrile

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 3-chloroacetyl-2-methylindole (1.0 eq) in acetonitrile.

  • Add aniline (1.1 eq) followed by triethylamine (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 3-5 hours.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-(anilinoacetyl)-2-methylindole.

Self-Validation: Characterization of the product should be performed using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm the substitution of the chlorine atom with the anilino group. The disappearance of the C-Cl stretch in the IR spectrum and the appearance of signals corresponding to the aniline moiety in the NMR spectra are key indicators of a successful reaction.

Intramolecular Cyclization: Building Complex Heterocyclic Systems

The true synthetic power of 3-chloroacetyl-2-methylindole is realized in the subsequent intramolecular cyclization of its derivatives. The 3-(aminoacetyl)-2-methylindole products, for instance, are versatile precursors for the synthesis of fused heterocyclic systems, such as indole-annulated benzodiazepines.

Synthesis of Indole-Fused Benzodiazepines

The synthesis of 1,4-benzodiazepine-fused indoles can be achieved from N-aryl-3-aminoacetyl-2-methylindoles through an intramolecular cyclization. This transformation is typically acid-catalyzed, promoting the cyclization between the indole nitrogen or another activated position on the indole ring and the carbonyl group of the side chain, or through other cyclization strategies.

Intramolecular Cyclization Figure 3: Intramolecular Cyclization to form an Indole-fused Benzodiazepine Precursor 3-(Arylaminoacetyl)-2-methylindole Cyclized Indole-fused Benzodiazepine Precursor->Cyclized Acid Catalyst (e.g., PPA) or other cyclization conditions

Caption: Figure 3: Intramolecular Cyclization to form an Indole-fused Benzodiazepine

Conceptual Protocol: Intramolecular Cyclization

The precise conditions for intramolecular cyclization can vary significantly depending on the specific substrate and the desired ring system. A common approach for the synthesis of benzodiazepine-fused indoles involves the use of a dehydrating acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent.

Conceptual Workflow:

  • The 3-(arylaminoacetyl)-2-methylindole precursor is heated in the presence of a suitable acid catalyst.

  • The acid protonates the carbonyl oxygen, increasing its electrophilicity.

  • An intramolecular electrophilic attack from an activated position on the aryl ring or the indole nucleus onto the carbonyl carbon occurs.

  • Subsequent dehydration leads to the formation of the fused heterocyclic system.

  • Workup and purification yield the desired polycyclic product.

The specific position of cyclization will depend on the substitution pattern of the aryl amine and the reaction conditions employed.

Applications in Drug Discovery and Development

The derivatives of 3-chloroacetyl-2-methylindole are of considerable interest in medicinal chemistry due to their diverse pharmacological activities. The ability to readily synthesize a wide array of analogues allows for the systematic exploration of structure-activity relationships (SAR).

  • Anticancer Agents: Many indole derivatives exhibit potent anticancer properties, and the scaffolds derived from 3-chloroacetyl-2-methylindole are no exception.

  • Antimicrobial Agents: The fusion of the indole nucleus with other heterocyclic rings, facilitated by the reactivity of the chloroacetyl group, has led to the discovery of compounds with significant antibacterial and antifungal activities.

  • Central Nervous System (CNS) Active Agents: The benzodiazepine scaffold is well-known for its CNS activity, and indole-fused benzodiazepines represent a novel class of compounds with potential applications in treating anxiety, epilepsy, and other neurological disorders.[4][6]

Conclusion

3-Chloroacetyl-2-methylindole is a highly valuable and versatile building block in synthetic organic and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the facile nucleophilic substitution of its chloroacetyl group provide a robust platform for the generation of a multitude of derivatives. The subsequent ability of these derivatives to undergo intramolecular cyclization reactions unlocks access to complex, polycyclic heterocyclic systems of significant therapeutic potential. The methodologies and mechanistic insights presented in this guide are intended to serve as a practical resource for researchers, enabling them to confidently and creatively utilize the rich chemistry of 3-chloroacetyl-2-methylindole in their synthetic endeavors.

References

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The Multifaceted Biological Significance of 3-Acylindoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with profound biological activities. Among the vast landscape of indole derivatives, the 3-acylindoles have emerged as a particularly versatile class of compounds, demonstrating a remarkable ability to modulate a diverse array of physiological and pathological processes. This technical guide provides an in-depth exploration of the biological significance of 3-acylindoles, with a focus on their roles as cannabinoid receptor modulators, anti-inflammatory agents, and anticancer therapeutics. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the mechanistic underpinnings of their actions, and provides practical experimental frameworks to empower further investigation in this exciting field.

The 3-Acylindole Scaffold: A Gateway to Diverse Bioactivity

The 3-acylindole scaffold is characterized by an indole ring substituted with an acyl group at the C3 position. This seemingly simple structural motif provides a rich platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. The indole nitrogen (N1) and various positions on the benzene ring offer additional sites for substitution, leading to a vast chemical space for the exploration of structure-activity relationships (SAR). The inherent physicochemical properties of the indole ring, including its aromaticity and hydrogen bonding capabilities, contribute to its ability to interact with a wide range of biological macromolecules.

Modulation of the Endocannabinoid System: 3-Acylindoles as Cannabinoid Receptor Ligands

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological processes, including pain, mood, appetite, and memory. The primary targets of the ECS are the G protein-coupled cannabinoid receptors, CB1 and CB2. 3-Acylindoles have been extensively investigated as potent and selective modulators of these receptors.

Mechanism of Action: Activating Cannabinoid Receptors

3-Acylindoles can act as agonists at both CB1 and CB2 receptors. Upon binding, they induce a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, activation of cannabinoid receptors can trigger various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.[1]

Acylindole 3-Acylindole CB1R CB1/CB2 Receptor Acylindole->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Neuromodulation, Immunomodulation) cAMP->Cellular_Response MAPK->Cellular_Response

Caption: Cannabinoid Receptor Signaling Pathway Activated by 3-Acylindoles.

Structure-Activity Relationships of 3-Acylindole Cannabinoid Receptor Agonists

The affinity and selectivity of 3-acylindoles for CB1 and CB2 receptors are highly dependent on the nature of the substituents at the N1 position and the acyl group at the C3 position.

Compound ClassN1-SubstituentC3-Acyl GroupReceptor Affinity (Ki, nM)Reference
AminoalkylindolesVariesNaphthoylCB1: 0.58-9.8[2]
Anandamide AnalogsEthanolamineArachidonoylCB1: 1.4-2.2[3]
Synthetic IndolesAlkyl chainsAdamantoylCB1: High affinity

This table presents a selection of 3-acylindole derivatives and their reported cannabinoid receptor affinities. A comprehensive understanding of SAR requires a broader analysis of diverse chemical series.

Experimental Protocol: Cannabinoid Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for a receptor.

Objective: To determine the binding affinity (Ki) of a 3-acylindole derivative for the CB1 or CB2 receptor.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [³H]CP-55,940).

  • Test 3-acylindole compound.

  • Non-specific binding control (e.g., WIN 55,212-2 at a high concentration).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test 3-acylindole compound.

  • In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Anti-Inflammatory Properties of 3-Acylindoles

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. 3-Acylindoles have demonstrated significant anti-inflammatory effects through the modulation of key inflammatory pathways.

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory actions of 3-acylindoles are often mediated by the inhibition of pro-inflammatory enzymes and transcription factors. A key target is the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. By inhibiting NF-κB activation, 3-acylindoles can suppress the expression of various pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5][6] Some 3-acylindoles also exert their effects by modulating MAPK signaling pathways.[7]

Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Inflammatory_Stimulus->IKK Activates Acylindole 3-Acylindole Acylindole->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Gene_Expression Induces

Caption: Inhibition of the NF-κB Inflammatory Pathway by 3-Acylindoles.

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To evaluate the anti-inflammatory activity of a 3-acylindole by measuring its effect on NO production in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS.

  • Lipopolysaccharide (LPS).

  • Test 3-acylindole compound.

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite standard.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test 3-acylindole for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

  • After incubation, collect the cell culture supernatant.

  • In a new 96-well plate, mix equal volumes of the supernatant and freshly prepared Griess Reagent (mix equal parts of A and B immediately before use).

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples from the standard curve and express the results as a percentage of inhibition compared to the LPS-only control.[8]

Quantitative Data on Anti-inflammatory Activity
CompoundAssayCell LineIC50 (µM)Reference
Indole-amide derivative (UA-1)NO InhibitionRAW 264.72.2 ± 0.4[8]
HymenialdisineIL-2 Production2.4[9]
HymenialdisineTNF-α Production1.4[9]
2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamideCOX-2 Inhibition0.29[10]

This table provides examples of the anti-inflammatory potency of indole-related compounds. The specific activity of 3-acylindoles can vary significantly based on their substitution patterns.

Anticancer Potential of 3-Acylindoles

The indole scaffold is a common feature in many anticancer drugs, and 3-acylindoles have emerged as promising candidates for cancer therapy due to their ability to induce apoptosis, cell cycle arrest, and inhibit key cellular processes like tubulin polymerization.[11]

Mechanisms of Anticancer Activity

3-Acylindoles exert their anticancer effects through multiple mechanisms:

  • Induction of Apoptosis: They can trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to caspase activation and subsequent cell death.[11][12]

  • Cell Cycle Arrest: Many 3-acylindoles can halt the cell cycle at specific checkpoints, most commonly at the G1 or G2/M phase, thereby preventing cancer cell proliferation. This is often achieved by modulating the levels and activity of cyclin-dependent kinases (CDKs) and their inhibitors.[13][14]

  • Inhibition of Tubulin Polymerization: A significant number of 3-acylindoles act as microtubule-targeting agents. By binding to tubulin, they can inhibit its polymerization into microtubules, which are essential for mitosis, leading to cell cycle arrest and apoptosis.

cluster_0 Apoptosis Induction cluster_1 Cell Cycle Arrest cluster_2 Tubulin Inhibition Acylindole_apoptosis 3-Acylindole Bcl2_family Modulates Bcl-2 family proteins Acylindole_apoptosis->Bcl2_family Caspases Activates Caspases Bcl2_family->Caspases Apoptosis Apoptosis Caspases->Apoptosis Acylindole_cellcycle 3-Acylindole CDKs Modulates CDKs/Cyclins Acylindole_cellcycle->CDKs Cell_Cycle_Arrest Cell Cycle Arrest (G1 or G2/M) CDKs->Cell_Cycle_Arrest Acylindole_tubulin 3-Acylindole Tubulin Binds to Tubulin Acylindole_tubulin->Tubulin Microtubule_disruption Inhibits Polymerization Tubulin->Microtubule_disruption Mitotic_Catastrophe Mitotic Catastrophe Microtubule_disruption->Mitotic_Catastrophe

Caption: Multifaceted Anticancer Mechanisms of 3-Acylindoles.

Experimental Protocols for Anticancer Evaluation

Objective: To determine the cytotoxic effect of a 3-acylindole on cancer cells.

Materials:

  • Cancer cell line of interest.

  • Complete culture medium.

  • Test 3-acylindole compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the 3-acylindole for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Objective: To determine the effect of a 3-acylindole on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line.

  • Test 3-acylindole compound.

  • Phosphate-buffered saline (PBS).

  • Ethanol (70%, ice-cold) for fixation.

  • RNase A.

  • Propidium iodide (PI) staining solution.

  • Flow cytometer.

Procedure:

  • Treat cells with the 3-acylindole for a desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PI staining solution containing RNase A and incubate in the dark for 30 minutes.

  • Analyze the samples using a flow cytometer to measure the DNA content of the cells.

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Objective: To assess the ability of a 3-acylindole to inhibit the polymerization of tubulin in a cell-free system.

Materials:

  • Purified tubulin protein.

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).

  • Test 3-acylindole compound.

  • Positive control (e.g., colchicine) and negative control (e.g., paclitaxel, a polymerization promoter).

  • Spectrophotometer with temperature control.

Procedure:

  • Pre-warm a 96-well plate to 37°C.

  • On ice, prepare reaction mixtures containing tubulin polymerization buffer, tubulin, and the test compound at various concentrations.

  • Transfer the reaction mixtures to the pre-warmed plate to initiate polymerization.

  • Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes) at 37°C. An increase in absorbance indicates tubulin polymerization.

  • Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory effect.

Quantitative Data on Anticancer Activity
CompoundCell LineAssayIC50 (µM)Reference
3-(3-oxoaryl) indole derivativePC3 (Prostate)MTT5.64[15]
3-(3-oxoaryl) indole derivativeHela (Cervical)MTT1.768[15]
3-(3-oxoaryl) indole derivativeA549 (Lung)MTT2.594[15]
2-phenylindolglyoxylyldipeptidep53-MDM2 dissociation0.01165[11]

This table showcases the cytotoxic potential of select indole derivatives against various cancer cell lines. The efficacy is highly dependent on the specific chemical structure and the cancer type.

Conclusion and Future Directions

The 3-acylindole scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of diverse biological targets. Their activities as cannabinoid receptor agonists, anti-inflammatory agents, and multifaceted anticancer compounds highlight their significant therapeutic potential. The continued exploration of the vast chemical space around the 3-acylindole core, guided by a deep understanding of structure-activity relationships and mechanistic insights, promises to yield novel drug candidates for a range of human diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability. Furthermore, the application of advanced screening platforms and computational modeling will undoubtedly accelerate the discovery and development of the next generation of 3-acylindole-based therapeutics.

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  • Kandeel, M., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 16(5), 748. [Link]

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The Strategic Application of 2-Chloro-1-(2-methyl-1H-indol-3-yl)ethanone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Enduring Legacy and Untapped Potential of the Indole Scaffold

The indole nucleus stands as a cornerstone in the edifice of medicinal chemistry, a privileged scaffold gifted by nature and honed by scientific endeavor. Its presence in a vast array of pharmacologically active compounds, from neurotransmitters like serotonin to potent anticancer agents, underscores its remarkable versatility.[1][2] Within this esteemed family of heterocycles, 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone emerges not as a final drug entity, but as a pivotal strategic intermediate—a molecular linchpin poised for elaboration into a multitude of therapeutic candidates.

This technical guide, intended for researchers, scientists, and drug development professionals, moves beyond a mere recitation of facts. It aims to provide a deep, mechanistic understanding of why and how this particular chloroethanone derivative serves as a powerful tool in the medicinal chemist's arsenal. We will explore its synthesis, its inherent reactivity, and, most critically, the strategic pathways to its application in the synthesis of novel bioactive molecules. The narrative that follows is grounded in the principles of synthetic organic chemistry and informed by decades of drug discovery efforts centered on the indole core.

Core Attributes of this compound: A Molecule Primed for Derivatization

The utility of this compound in medicinal chemistry is fundamentally derived from its chemical architecture. The molecule can be deconstructed into three key components, each contributing to its synthetic potential:

  • The 2-Methyl-1H-indole Core: This structural motif is a well-established pharmacophore. The methyl group at the 2-position can influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets. The indole nitrogen offers a site for further substitution, allowing for the fine-tuning of physicochemical properties such as solubility and lipophilicity.

  • The 3-Acyl Linker: The ethanone bridge at the 3-position of the indole ring is a common feature in many bioactive indole derivatives. This linker correctly positions appended functionalities for interaction with target proteins and can participate in hydrogen bonding.

  • The α-Chloro Ketone: This is the reactive heart of the molecule. The chlorine atom is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack. This "chemical handle" is the primary site for introducing molecular diversity, allowing for the facile construction of a wide range of derivatives.

Proposed Synthesis of this compound: A Protocol Grounded in Precedent

Reaction Scheme:

Synthesis of this compound 2-Methylindole 2-Methylindole Reaction_Vessel Friedel-Crafts Acylation 2-Methylindole->Reaction_Vessel Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Reaction_Vessel Lewis_acid Lewis Acid (e.g., AlCl3, ZnCl2) Lewis_acid->Reaction_Vessel Solvent Solvent (e.g., CS2, CH2Cl2) Solvent->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Proposed Friedel-Crafts acylation for the synthesis of the target compound.

Detailed Step-by-Step Methodology:

Materials:

  • 2-Methylindole (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq)

  • Anhydrous Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 eq) and anhydrous carbon disulfide (or dichloromethane). Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Slowly add chloroacetyl chloride (1.2 eq) to the stirred suspension. After 15 minutes, add a solution of 2-methylindole (1.0 eq) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir until all the aluminum salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Strategic Applications in Medicinal Chemistry: Building Bioactive Molecules

The true value of this compound lies in its capacity to serve as a versatile starting material for a variety of bioactive scaffolds. The reactive α-chloro ketone is the key to unlocking this potential.

Synthesis of α-Aminoketone Derivatives as Potential Anticancer and Antiviral Agents

The substitution of the chloride with various amines is a straightforward and powerful strategy to generate libraries of α-aminoketone derivatives. This class of compounds has shown promise in various therapeutic areas.

Aminoketone_Synthesis Start This compound Reaction Nucleophilic Substitution Start->Reaction Amine R1R2NH (Primary or Secondary Amine) Amine->Reaction Base Base (e.g., K2CO3, Et3N) Base->Reaction Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Reaction Product α-Aminoketone Derivative Reaction->Product

Caption: General workflow for the synthesis of α-aminoketone derivatives.

Rationale: The introduction of an amino group can facilitate hydrogen bonding interactions with biological targets and improve the pharmacokinetic profile of the molecule. By varying the amine (R¹R²NH), a wide range of substituents can be introduced, allowing for systematic exploration of the structure-activity relationship (SAR).

Potential Therapeutic Targets:

  • Kinases: Many kinase inhibitors feature a heterocyclic core with amino side chains that interact with the hinge region of the ATP-binding pocket.

  • Proteases: The aminoketone moiety can act as a transition-state mimic for certain proteases.

  • Viral Enzymes: Derivatives could be explored for their ability to inhibit viral replication enzymes.

Construction of Thiazole-Containing Scaffolds as Antimicrobial and Anti-inflammatory Agents

The Hantzsch thiazole synthesis is a classic and reliable method for constructing a thiazole ring, a common motif in bioactive compounds. This compound is an ideal substrate for this reaction.

Thiazole_Synthesis Start This compound Reaction Hantzsch Thiazole Synthesis Start->Reaction Thioamide Thioamide (R-C(S)NH2) Thioamide->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product Indole-Thiazole Hybrid Reaction->Product

Caption: Hantzsch synthesis of indole-thiazole hybrids.

Rationale: The fusion of an indole ring with a thiazole ring creates a rigid, planar heterocyclic system that can effectively interact with flat regions of protein surfaces or intercalate with DNA. Thiazole-containing compounds are known to possess a broad spectrum of biological activities.[4]

Potential Therapeutic Targets:

  • Bacterial Cell Division Proteins (e.g., FtsZ): The rigid scaffold may disrupt protein-protein interactions essential for bacterial cytokinesis.

  • Cyclooxygenase (COX) Enzymes: Some anti-inflammatory agents feature fused heterocyclic systems.

  • Topoisomerases: The planar structure could allow for intercalation with DNA, disrupting the function of these enzymes, which is relevant in cancer therapy.

Synthesis of Indole-Fused Heterocycles via Intramolecular Cyclization

The reactivity of the α-chloro ketone can be harnessed to construct more complex, fused ring systems through intramolecular reactions. For example, reaction with a nucleophile that is tethered to the indole nitrogen can lead to cyclization.

Illustrative Example: Synthesis of a Pyrrolo[1,2-a]indol-1-one Scaffold

  • N-Alkylation of the Indole: The indole nitrogen of this compound can be alkylated with a reagent containing a terminal nucleophile, such as 2-bromoethanol.

  • Intramolecular Cyclization: Subsequent base-mediated intramolecular cyclization would yield a pyrrolo[1,2-a]indol-1-one derivative.

Rationale: The creation of fused polycyclic systems significantly alters the three-dimensional shape of the molecule, which can lead to novel and highly specific interactions with biological targets.

Quantitative Data and Structure-Activity Relationship (SAR) Insights

While specific biological data for derivatives of this compound are not extensively reported, we can draw valuable insights from related studies on indole-based compounds. For instance, in a study on 2-(1H-indol-3-yl)quinazolin-4(3H)-ones, the substitution pattern on the indole ring was found to be critical for antibacterial activity.[1]

Compound ClassGeneral StructureObserved Biological ActivityKey SAR Observations
IndolylquinazolinonesA fusion of indole and quinazolinone ringsAntibacterial (including MRSA) and anticancerHalogen substitution on the indole ring (e.g., iodine) significantly enhances antibacterial potency.[1]
1-(1H-indol-1-yl)ethanone DerivativesAn ethanone moiety at the indole nitrogenCBP/EP300 bromodomain inhibitionElaboration of the ethanone with specific aromatic and heterocyclic groups is crucial for high-affinity binding.[5]

This data underscores the importance of systematic derivatization, a process for which this compound is an ideal starting point.

Conclusion: A Versatile Building Block for Future Drug Discovery

This compound represents a key strategic intermediate in the ongoing quest for novel therapeutics. Its straightforward synthesis and, more importantly, the predictable and versatile reactivity of its α-chloro ketone functionality, provide medicinal chemists with a reliable platform for generating diverse libraries of indole-based compounds. By applying fundamental principles of organic synthesis, this molecule can be readily transformed into α-aminoketones, indole-thiazole hybrids, and complex fused heterocyclic systems. The insights gained from related bioactive indole derivatives strongly suggest that the compounds accessible from this starting material hold significant promise for a range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The judicious application of this versatile building block will undoubtedly contribute to the development of the next generation of indole-based medicines.

References

  • Butini, J. A., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 149, 134-154. Available from: [Link]

  • Dyakonenko, V. V., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones as a New Scaffold for Antibacterial Agents. Molecules, 26(11), 3383. Available from: [Link]

  • Gali-Muhtasib, H., et al. (2015). Indole compounds as anticancer agents. Recent Patents on Anti-Cancer Drug Discovery, 10(1), 3-23.
  • Kumari, A., & Singh, R. K. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 89, 103021.
  • Mishra, A., et al. (2013). Thiazole: A promising scaffold for the development of antimicrobial agents. European Journal of Medicinal Chemistry, 69, 1-21.
  • MDPI. (2020). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 25(21), 5129. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 132456, 2-Chloro-1-(1H-indol-3-yl)ethanone. Retrieved January 24, 2026, from [Link]

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  • Sharma, V., Kumar, P., & Pathak, D. (2010). Biological activities of indole and its derivatives: a review. International Journal of PharmTech Research, 2(3), 1991-1996.
  • Xu, Y., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 149, 134-154. Available from: [Link]

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2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Handling of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone

Senior Application Scientist Note: This document provides a detailed safety and handling guide for this compound, a research chemical for which specific toxicological data is largely unavailable. The recommendations herein are based on the known hazards of structurally related compounds, specifically α-chloro ketones and halogenated indole derivatives. A cautious and conservative approach is therefore essential. This guide is intended for use by trained professionals in a controlled laboratory setting.

Compound Identification and Properties

This compound is a derivative of indole, a common heterocyclic scaffold in medicinal chemistry. Its structure includes a reactive α-chloro ketone moiety, which makes it a useful intermediate in organic synthesis but also a potential source of chemical hazards.

Property Data Source
Molecular Formula C₁₁H₁₀ClNOCalculated
Molecular Weight 207.66 g/mol Calculated
Appearance Likely a solid at room temperature[1]
Reactivity Profile The α-chloro ketone group is susceptible to nucleophilic substitution.[2]

Hazard Identification and Risk Assessment

Inferred Hazards:

  • Skin Irritation: Based on data for similar compounds, it is likely to cause skin irritation.[3]

  • Eye Irritation: Expected to cause serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3]

  • Harmful if Swallowed: Assumed to be harmful if swallowed, a common characteristic of many research chemicals.[3]

A thorough risk assessment should be conducted before any handling of this compound. The following flowchart illustrates a recommended risk assessment process.

RiskAssessment cluster_assessment Risk Assessment Workflow A Identify Hazards (Skin/Eye/Respiratory Irritant, Unknown Systemic Toxicity) B Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) A->B Consider routes of entry C Assess Risks (Likelihood and Severity of Harm) B->C Determine risk level D Implement Control Measures (PPE, Engineering Controls, SOPs) C->D Mitigate identified risks E Review and Refine (Periodically review procedures) D->E Ensure ongoing safety

Caption: Risk Assessment Workflow for Handling this compound.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound. The following procedures are based on best practices for handling reactive and potentially hazardous research chemicals.

Engineering Controls
  • Ventilation: All manipulations of solid this compound or its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the laboratory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure.

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[4]Protects against splashes and airborne particles.
Skin Protection Impervious clothing, such as a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the compound.
Respiratory Protection For situations with a high potential for aerosolization, a full-face respirator with appropriate cartridges should be used.[4]Prevents inhalation of the compound.
Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.

  • Weighing: If weighing the solid, do so in the fume hood on a disposable weigh paper or in a tared container to minimize contamination of balances.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and forearms with soap and water. Contaminated PPE should be removed and disposed of correctly.

Storage
  • Store the container tightly closed in a dry, cool, and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • The storage area should be clearly labeled with the compound's identity and associated hazards.

Emergency Procedures

Prompt and correct response to an emergency can significantly mitigate harm.

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

Spill Response

The following diagram outlines the general procedure for responding to a small chemical spill. For large spills, evacuate the area and contact emergency services.

SpillResponse cluster_spill Small Spill Response Workflow A Alert personnel in the immediate area B Don appropriate PPE (gloves, goggles, lab coat) A->B C Contain the spill with absorbent material B->C D Collect spill residue into a sealed container C->D E Decontaminate the spill area D->E F Dispose of waste as hazardous material E->F

Caption: Workflow for responding to a small laboratory spill.

Fire Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards: Combustion may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

Disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Categorization: As a halogenated organic compound, it should be collected in a designated, labeled, and sealed container for halogenated waste.[5][6]

  • Procedure: Do not dispose of this chemical down the drain.[6] All waste must be disposed of through a licensed chemical destruction facility.[4] Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • ResearchGate. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]

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  • Kemicentrum, Lund University. (2025). 8.1 Organic solvent waste. Retrieved from [Link]

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  • Environmental Health and Safety, University of Washington. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

  • ACS Publications. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN1466561A - A method for preparing α' chloroketones.
  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

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2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

This compound is a pivotal synthetic intermediate, strategically positioned at the intersection of heterocyclic chemistry and pharmaceutical development. This molecule's value is derived from its dual-functionality: a privileged 2-methylindole scaffold, known for its prevalence in bioactive compounds, and a highly reactive α-chloro-ketone handle, which permits a wide array of subsequent chemical modifications. This guide provides an in-depth exploration of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will dissect its primary synthesis via Friedel-Crafts acylation, rationalize the mechanistic choices, detail its synthetic utility, and contextualize its role as a precursor to advanced pharmaceutical agents. The protocols and logical frameworks presented herein are designed to be self-validating, offering both practical instruction and a deep understanding of the underlying chemical principles.

The 2-Methylindole Scaffold: A Privileged Core in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural products and FDA-approved drugs, including antiviral, anticancer, and antimalarial agents.[1] The substitution pattern on the indole ring critically influences its biological activity. The 2-methylindole moiety, in particular, serves as a key structural unit in various pharmacologically active compounds. The introduction of an electrophilic chloroacetyl group at the C3 position—the most nucleophilic site of the indole ring—yields this compound. This transformation converts the relatively inert indole core into a versatile building block, primed for the construction of complex molecular architectures.[2] As an α-haloketone, it is recognized as a useful precursor for preparing diverse classes of compounds due to its high reactivity and capacity for selective transformations.[3]

Physicochemical & Structural Data

A precise understanding of a compound's physical properties is fundamental to its application in synthesis. The key data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₀ClNOCalculated
Molecular Weight 207.66 g/mol Calculated
Canonical SMILES CC1=C(C(=O)CCl)C2=CC=CC=C2N1Calculated
Appearance Expected to be an off-white to gray solid[2] (by analogy)
Core Structure α-Haloketone, 2-Methylindole[3]

Core Synthesis Pathway: Friedel-Crafts Acylation of 2-Methylindole

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 2-methylindole with chloroacetyl chloride. This reaction is a classic example of electrophilic aromatic substitution.

Mechanistic Rationale and Causality

The choice of Friedel-Crafts acylation is dictated by the inherent electronic properties of the indole ring. The pyrrole-like portion of the indole is highly electron-rich, making it a potent nucleophile. The reaction proceeds via the formation of a highly electrophilic acylium ion from chloroacetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4] The acylium ion is then attacked by the π-electron system of the indole. This attack occurs with high regioselectivity at the C3 position, as the resulting cationic intermediate (the sigma complex) is better stabilized by the nitrogen lone pair than the intermediate formed from C2 attack. The final step is deprotonation to restore the aromaticity of the indole ring, yielding the 3-acylated product.[5]

Using a stoichiometric amount of the Lewis acid is often necessary because both the starting indole nitrogen and the resulting ketone product can form complexes with the catalyst, temporarily deactivating it.[5]

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack & Aromatization AcylCl Cl-C(=O)-CH₂Cl (Chloroacetyl Chloride) Acylium {[Cl-C(=O)-CH₂Cl---AlCl₃] Complex | Acylium Ion ⁺C(=O)-CH₂Cl + AlCl₄⁻} AcylCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma Sigma Complex (Cationic Intermediate) Acylium->Sigma Indole 2-Methylindole Indole->Sigma + Acylium Ion Product This compound Sigma->Product - H⁺, -AlCl₃ Nucleophilic_Substitution Intermediate This compound Product Substituted Indole Derivative Intermediate->Product + Nu-H - HCl Nucleophile Nucleophile (e.g., R₂NH, RSH) Nucleophile->Product Drug_Discovery_Flow Start 2-chloro-1-(2-methyl-1H- indol-3-yl)ethanone Step1 Reaction with Diverse Nucleophiles (Amines, etc.) Start->Step1 Step2 Generation of Compound Library Step1->Step2 Step3 High-Throughput Biological Screening (e.g., Kinase Assays) Step2->Step3 Step4 Identification of 'Hit' Compounds Step3->Step4 Step5 Lead Optimization Step4->Step5 End Drug Candidate Step5->End

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Methodological & Application

Synthesis of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound. This key synthetic intermediate is a valuable building block in the development of various pharmaceutical compounds. The protocol detailed herein focuses on the Friedel-Crafts acylation of 2-methylindole, a robust and widely employed method. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful and reproducible synthesis.

Introduction and Strategic Importance

This compound serves as a critical precursor in medicinal chemistry. The indole nucleus is a privileged scaffold found in numerous biologically active compounds, and the α-chloro ketone moiety provides a reactive handle for introducing diverse functionalities through nucleophilic substitution. This allows for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs.

The primary synthetic route discussed is the electrophilic aromatic substitution via a Friedel-Crafts acylation.[1] This reaction is highly effective for acylating electron-rich aromatic systems like indoles. The C3 position of the 2-methylindole ring is particularly nucleophilic, making it the preferred site of electrophilic attack.

The Underlying Chemistry: Reaction Mechanism

The synthesis proceeds via a classic Friedel-Crafts acylation mechanism. The reaction involves the generation of a highly electrophilic acylium ion from chloroacetyl chloride and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Step 1: Formation of the Acylium Ion The Lewis acid, AlCl₃, coordinates to the chlorine atom of the chloroacetyl chloride's acyl group. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion and a tetrachloroaluminate anion (AlCl₄⁻).

Step 2: Electrophilic Aromatic Substitution The electron-rich π system of the 2-methylindole ring, specifically at the C3 position, acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion, temporarily disrupting the aromaticity of the indole ring.

Step 3: Restoration of Aromaticity The tetrachloroaluminate anion (AlCl₄⁻) acts as a base, abstracting a proton from the C3 position of the sigma complex. This step restores the aromatic system and generates the final product, this compound, along with the regeneration of the AlCl₃ catalyst and the formation of hydrogen chloride (HCl).

Caption: Reaction mechanism for Friedel-Crafts acylation of 2-methylindole.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving anhydrous reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials and Equipment
  • Reagents: 2-Methylindole, Chloroacetyl chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM, anhydrous), Hydrochloric Acid (HCl, concentrated), Sodium Bicarbonate (NaHCO₃, saturated solution), Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate, Hexanes.

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, condenser, ice-water bath, separatory funnel, rotary evaporator, glassware for recrystallization or flash column chromatography, fume hood.

Quantitative Data and Reagent Stoichiometry
ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
2-Methylindole131.1710.01.01.31 g
Anhydrous AlCl₃133.3412.01.21.60 g
Chloroacetyl chloride112.9411.01.10.78 mL (1.24 g)
Dichloromethane (DCM)---50 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-methylindole (1.31 g, 10.0 mmol) and anhydrous dichloromethane (30 mL). Cool the flask to 0 °C in an ice-water bath.

  • Addition of Lewis Acid: While stirring, carefully add anhydrous aluminum chloride (1.60 g, 12.0 mmol) to the solution in portions. The suspension will become a colored slurry.

  • Addition of Acylating Agent: In a separate, dry container, dissolve chloroacetyl chloride (0.78 mL, 11.0 mmol) in anhydrous dichloromethane (20 mL). Transfer this solution to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the internal temperature at 0-5 °C.[2]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Reaction Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice (50 g) and concentrated HCl (5 mL) with vigorous stirring. This will hydrolyze the aluminum complexes.

  • Extraction and Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 25 mL). Combine all organic layers.

  • Washing: Wash the combined organic layer sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, followed by brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.

Experimental Workflow Visualization

Workflow setup 1. Reaction Setup - 2-Methylindole in DCM - Cool to 0°C add_alcl3 2. Add AlCl₃ - Portion-wise addition setup->add_alcl3 add_acyl 3. Add Chloroacetyl Chloride - Dropwise over 30 min at 0-5°C add_alcl3->add_acyl react 4. Reaction - Stir at 0°C for 1-2h - Monitor by TLC add_acyl->react quench 5. Quench - Pour into ice/HCl react->quench extract 6. Extraction - Separate layers - Extract aqueous with DCM quench->extract wash 7. Wash - NaHCO₃ solution - Brine extract->wash dry 8. Dry & Concentrate - Dry with MgSO₄ - Rotary Evaporation wash->dry purify 9. Purification - Recrystallization or Chromatography dry->purify product Pure Product purify->product

Caption: Step-by-step experimental workflow for the synthesis.

Critical Safety Precautions

Adherence to safety protocols is paramount during this synthesis due to the hazardous nature of the reagents.

  • Chloroacetyl chloride: This substance is highly corrosive, toxic if inhaled or swallowed, and a potent lachrymator (tear-inducing).[3] It reacts violently with water and moisture to release corrosive hydrogen chloride gas.[4][5] Always handle it in a well-ventilated chemical fume hood.[5]

  • Anhydrous Aluminum Chloride: This Lewis acid is also corrosive and reacts exothermically and violently with water. Ensure all glassware is thoroughly dried before use.

  • Dichloromethane (DCM): A volatile organic solvent that is a suspected carcinogen. Minimize inhalation and skin contact.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[4]

  • Handling and Storage: All reagents should be stored in tightly closed containers in a dry, cool, and well-ventilated area, away from incompatible materials like water, alcohols, and strong bases.[4][5]

Analytical Characterization of the Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Appearance: Expected to be an off-white to yellowish solid.

  • ¹H NMR (500 MHz, CDCl₃):

    • δ ~8.20 (s, 1H, NH)

    • δ ~7.80-7.20 (m, 4H, Ar-H)

    • δ ~4.70 (s, 2H, COCH₂Cl)

    • δ ~2.75 (s, 3H, CH₃)

  • ¹³C NMR (125 MHz, CDCl₃):

    • δ ~190.0 (C=O)

    • δ ~145.0 (C2-indole)

    • δ ~136.0, 126.0, 123.0, 122.0, 121.0, 111.0 (Ar-C)

    • δ ~110.0 (C3-indole)

    • δ ~46.0 (CH₂Cl)

    • δ ~14.0 (CH₃)

  • FT-IR (ATR, cm⁻¹):

    • ~3300 (N-H stretch)

    • ~1640 (C=O stretch, ketone)

    • ~1530, 1460 (C=C stretch, aromatic)

    • ~740 (C-Cl stretch)

  • Mass Spectrometry (EI):

    • Expected m/z for C₁₁H₁₀ClNO: 207.05 (M⁺), 209.05 (M+2, due to ³⁷Cl isotope).

References

  • MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-indanone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methylindole. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Indian Journal of Chemistry. (2007). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Indole Derivatives. Part 131. Friedel‐Crafts Reaction of 1‐Acylindoles with Acetyl Chloride and Chloroacetyl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070506B - Method for preparing 2-methylindoline.
  • Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Retrieved from [Link]

  • AIP Publishing. (2024). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Application Note: A Step-by-Step Guide to the Regioselective Chloroacetylation of 2-Methylindole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the chloroacetylation of 2-methylindole, a critical reaction for the synthesis of versatile intermediates in drug discovery. The indole scaffold is a cornerstone of medicinal chemistry, and its functionalization is paramount for developing novel therapeutic agents.[1] This guide focuses on the Friedel-Crafts acylation at the electron-rich C3 position, yielding 2-chloro-1-(2-methyl-1H-indol-3-yl)ethan-1-one. We delve into the mechanistic rationale, provide a detailed and validated experimental procedure, outline methods for product characterization, and emphasize critical safety protocols. The resulting α-halo ketone is an exceptionally useful building block, primed for subsequent nucleophilic substitution to construct diverse molecular libraries for pharmaceutical development.[2][3]

Introduction: The Strategic Importance of Indole Acylation

The indole ring system is a "privileged scaffold," appearing in a vast number of natural products and synthetic pharmaceuticals, exhibiting activities from anticancer to antiviral and anti-inflammatory properties.[1][4] Consequently, methods to functionalize the indole core are of central importance to the drug development pipeline. Acylation, particularly at the C3 position, introduces a key carbonyl group that can alter electronic properties or serve as a synthetic handle.

The chloroacetylation reaction is strategically significant because it installs not just a ketone but an adjacent, reactive C-Cl bond.[5] This "handle" allows for the straightforward introduction of a wide range of nucleophiles (amines, thiols, azides, etc.), enabling the rapid diversification of the indole core and the exploration of structure-activity relationships (SAR) essential for lead optimization.

Mechanistic Overview: The Dichotomy of N- vs. C-Acylation

The indole nucleus possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. The regiochemical outcome of an acylation reaction is dictated entirely by the chosen reaction conditions. Understanding this dichotomy is crucial for experimental success.

  • N-Acylation (Kinetic Control): In the presence of a strong base (e.g., NaH, Cs₂CO₃), the indole N-H proton is abstracted to form the highly nucleophilic indolide anion.[6][7] This anion rapidly attacks the acylating agent to form the N-acylated product. This pathway is typically faster and is considered the kinetically favored route.[6]

  • C3-Acylation (Thermodynamic Control): Under Friedel-Crafts conditions, a Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂) coordinates with the acyl chloride, generating a highly electrophilic acylium ion (or a polarized complex).[8][9][10] The electron-rich indole ring then acts as a nucleophile, with the C3 position being the most reactive site for electrophilic aromatic substitution due to its higher electron density.[11][12] This pathway leads to the more thermodynamically stable C-acylated isomer. Use of strong Lewis acids like AlCl₃ can sometimes lead to indole oligomerization, so milder alternatives are also employed.[13]

This protocol will focus on the C3-acylation pathway, which is often more desirable for creating intermediates where the indole N-H bond remains available for other interactions or modifications.

G cluster_main Chloroacetylation of 2-Methylindole cluster_N N-Acylation Pathway cluster_C C3-Acylation Pathway (Friedel-Crafts) Indole 2-Methylindole Indolide Indolide Anion (N-deprotonated) Indole->Indolide C_Product C3-Acyl-2-methylindole (Target Product) Indole->C_Product Electrophilic Attack at C3 AcylCl Chloroacetyl Chloride (ClCOCH₂Cl) N_Product N-Acyl-2-methylindole AcylCl->N_Product Acylium Acylium Ion [ClCH₂CO]⁺ AcylCl->Acylium Base Strong Base (e.g., NaH, Cs₂CO₃) Base->Indolide Deprotonation Indolide->N_Product Nucleophilic Attack LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Acylium Activation

Caption: Regioselectivity in the chloroacetylation of 2-methylindole.

Protocol: C3-Chloroacetylation via Friedel-Crafts Acylation

This protocol describes the regioselective synthesis of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethan-1-one.

Materials & Equipment
Reagent / MaterialGradeSupplierNotes
2-Methylindole≥98%Sigma-AldrichStore in a cool, dark place.
Chloroacetyl Chloride≥98%Sigma-AldrichHighly Corrosive & Lachrymator. Handle only in a fume hood.
Aluminum Chloride (Anhydrous)≥99%Sigma-AldrichHighly Hygroscopic. Store in a desiccator.
Dichloromethane (DCM)AnhydrousFisher ScientificMust be dry. Use from a solvent purification system or over molecular sieves.
Hydrochloric Acid (HCl)ConcentratedVWRFor workup.
Sodium Bicarbonate (NaHCO₃)ReagentVWRFor aqueous wash.
Magnesium Sulfate (MgSO₄)AnhydrousVWRFor drying organic layer.
Ethyl AcetateACS GradeFisher ScientificFor TLC and extraction/purification.
HexanesACS GradeFisher ScientificFor TLC and purification.
Round-bottom flasksVarious sizes---Flame-dried before use.
Magnetic stirrer & stir bars---------
Inert gas line (N₂ or Ar)------For maintaining an anhydrous atmosphere.
Addition funnel------For controlled addition of reagents.
TLC plates (Silica gel 60 F₂₅₄)------For reaction monitoring.
Rotary evaporator------For solvent removal.
Experimental Workflow

Caption: Workflow for the Friedel-Crafts chloroacetylation of 2-methylindole.

Step-by-Step Procedure

CAUTION: This reaction must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reaction Setup:

    • Place a magnetic stir bar into a 250 mL three-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

    • Equip the flask with a thermometer, a nitrogen inlet, and a rubber septum for reagent addition.

  • Reagent Charging:

    • To the flask, add 2-methylindole (e.g., 5.0 g, 38.1 mmol).

    • Using a syringe, add 80 mL of anhydrous dichloromethane (DCM). Stir the mixture until the solid is fully dissolved.

    • Rationale: Anhydrous conditions are paramount as both AlCl₃ and chloroacetyl chloride react violently with water, which would quench the reaction and deactivate the catalyst.[14][15]

  • Catalyst Addition:

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully and in portions, add anhydrous aluminum chloride (e.g., 5.6 g, 42.0 mmol, 1.1 eq) to the stirred solution. The addition may be exothermic. Maintain the internal temperature below 5 °C.

    • Stir the resulting suspension at 0 °C for 15-20 minutes.

    • Rationale: Adding the Lewis acid portion-wise at low temperature helps to control the initial exotherm and ensures a smooth formation of the indole-AlCl₃ complex.

  • Chloroacetyl Chloride Addition:

    • In a separate, dry flask, prepare a solution of chloroacetyl chloride (e.g., 3.5 mL, 44.0 mmol, 1.15 eq) in 20 mL of anhydrous DCM.

    • Transfer this solution to an addition funnel and attach it to the reaction flask.

    • Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Rationale: Slow, dropwise addition prevents a rapid, uncontrolled reaction and minimizes the formation of side products.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the 2-methylindole spot indicates completion.

  • Workup and Quenching:

    • Once the reaction is complete, cool the flask back down to 0 °C.

    • In a separate large beaker, prepare a mixture of crushed ice (approx. 200 g) and 50 mL of 2 M HCl.

    • CAUTION: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in the fume hood.

    • Very slowly and carefully, pour the reaction mixture onto the stirred ice/HCl slurry.

    • Rationale: Quenching with ice-cold acid hydrolyzes the aluminum chloride and decomposes the product-catalyst complex, making the product soluble in the organic layer.[16]

  • Extraction and Isolation:

    • Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.

    • Extract the aqueous layer twice more with 50 mL portions of DCM.

    • Combine all organic layers and wash sequentially with:

      • 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize excess acid).

      • 100 mL of water.

      • 100 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Product Characterization

The identity and purity of the final product, 2-chloro-1-(2-methyl-1H-indol-3-yl)ethan-1-one , should be confirmed by the following methods.

MethodExpected Result
Appearance Off-white to pale yellow solid.
TLC R_f ≈ 0.4 (30% EtOAc/Hexanes), UV active.
Melting Point ~230-234 °C (literature values may vary).[11]
FT-IR (KBr, cm⁻¹) 3200-3400 (N-H stretch), 1650-1670 (C=O stretch, conjugated ketone), ~740 (C-Cl stretch).
¹H NMR (CDCl₃, δ ppm) ~8.5 (br s, 1H, N-H), 7.2-8.0 (m, 4H, Ar-H), 4.5 (s, 2H, -CH₂Cl), 2.7 (s, 3H, -CH₃).
¹³C NMR (CDCl₃, δ ppm) ~190 (C=O), 140-110 (Ar-C), 46 (-CH₂Cl), 15 (-CH₃).
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₁H₁₁ClNO: 208.05.

Critical Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when handling the reagents for this synthesis.

ReagentPrimary HazardsHandling Precautions
Chloroacetyl Chloride Fatal if inhaled, severe skin burns and eye damage, lachrymator, reacts violently with water. [14][15][17][18]Always use in a chemical fume hood. Wear heavy-duty gloves (e.g., butyl rubber), splash goggles, and a face shield.[14] Keep away from water and moisture.[15][19]
Aluminum Chloride Causes severe skin burns and eye damage, reacts violently with water.Handle in a fume hood or glovebox. Avoid creating dust. Store in a tightly sealed container inside a desiccator.
Dichloromethane (DCM) Suspected carcinogen, skin and eye irritant.Use in a well-ventilated area or fume hood. Avoid prolonged skin contact.
Hydrochloric Acid Causes severe skin burns and eye damage, respiratory irritant.Handle with appropriate gloves and eye protection. Add acid to water, never the reverse.

Conclusion

This application note provides a reliable and detailed protocol for the C3-chloroacetylation of 2-methylindole, a foundational reaction for medicinal chemistry and drug discovery. By carefully controlling the reaction conditions to favor the Friedel-Crafts pathway, researchers can efficiently synthesize a valuable α-halo ketone intermediate. The robust nature of this procedure, coupled with a thorough understanding of the underlying mechanism and strict adherence to safety measures, will enable the successful generation of this key building block for the development of novel and complex bioactive molecules.

References

  • Rapolu, M., et al. (2011). Synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. International Journal of Advanced Biotechnology and Research. [Link]

  • Organic Syntheses. 2-methylindole. Organic Syntheses Procedure. [Link]

  • Bergman, J., et al. (n.d.). Synthesis and reactions of some 3-(2-haloacyl)indoles. Scite.ai. [Link]

  • Request PDF. (2021). 2-methylindole analogs as cholinesterases and glutathione S-transferase inhibitors: Synthesis, biological evaluation, molecular docking, and pharmacokinetic studies. ResearchGate. [Link]

  • Sci-Hub. (1989). ChemInform Abstract: Indole Derivatives. Part 131. Friedel‐Crafts Reaction of 1‐Acylindoles with Acetyl Chloride and Chloroacetyl Chloride. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Chloroacetyl Chloride. [Link]

  • Rana, A., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • Google Patents. (2003). US6548710B2 - Process for preparing 1-indanones.
  • Wang, L., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. [Link]

  • PubMed. (n.d.). Synthesis of some N-substituted indole derivatives and their biological activities. [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Loba Chemie. (2019). Chloroacetyl Chloride for Synthesis MSDS. [Link]

  • ResearchGate. (2023). Synthesis of Novel cis-2-Azetidinones from Imines and Chloroacetyl Chloride Using Triethylamine. [Link]

  • Organic Chemistry Portal. (n.d.). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. [Link]

  • PubMed. (2018). Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Zenodo. (n.d.). Synthesis of some new N1-[(2-oxo-3-chloro-4-aryl-azitidin)-(acetyl amino)]-indole derivative. [Link]

  • Indian Journal of Chemistry. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. [Link]

  • Chemical Emergency Medical Guidelines. (n.d.). Chloroacetyl chloride (ClCH2COCl) Information and recommendations. [Link]

  • SciSpace. (2012). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. [Link]

Sources

Application Notes and Protocols for the Purification of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the purification of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone, a key intermediate in pharmaceutical synthesis. The document outlines a systematic approach to recrystallization, from solvent system selection to final purity analysis. It is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method to obtain high-purity material, crucial for subsequent synthetic steps and biological screening. The causality behind each experimental choice is explained to ensure both procedural accuracy and a deep understanding of the underlying chemical principles.

Introduction and Scientific Background

This compound is a vital building block in medicinal chemistry, often serving as a precursor for the synthesis of various biologically active indole alkaloids and other therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, reduced yields in subsequent steps, and complications in the biological evaluation of the final compounds.

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 2-methylindole with chloroacetyl chloride, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃)[1]. This synthetic pathway, while effective, can introduce several impurities that must be removed.

Common Impurities in the Synthesis of this compound:

  • Unreacted 2-methylindole: The starting material may not be fully consumed during the reaction.

  • Diacylated products: Although less common in acylation than alkylation, there is a possibility of a second acylation on the indole ring.

  • Hydrolyzed chloroacetyl chloride: Chloroacetyl chloride can react with trace amounts of water to form chloroacetic acid.

  • Residual Lewis acid catalyst: The catalyst (e.g., AlCl₃) and its hydrolysis byproducts can remain in the crude product.

  • Polymeric materials: Indole derivatives can be prone to polymerization under acidic conditions.

Given that the target compound is a solid at room temperature, recrystallization is the most effective and scalable method for its purification[2]. This technique leverages differences in solubility between the desired compound and impurities in a chosen solvent system. The ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at a lower temperature, while impurities will either remain in solution or be insoluble at all temperatures.

Principles of Recrystallization for this compound

The success of recrystallization hinges on the selection of an appropriate solvent. The key characteristics of a suitable solvent for this particular purification are:

  • High solubility of the target compound at elevated temperatures: This allows for the dissolution of the crude material in a minimal amount of hot solvent, creating a saturated solution.

  • Low solubility of the target compound at low temperatures: This ensures a high recovery of the purified compound upon cooling.

  • Favorable solubility profile for impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in the hot solvent (allowing for removal by hot filtration).

  • Chemical inertness: The solvent must not react with the target compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Safety: The solvent should have a low toxicity and flammability profile.

Based on the structure of this compound, which contains a polar ketone and a moderately polar indole ring system, suitable solvent candidates include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate). Solvent mixtures, such as ethanol/water or acetone/hexane, can also be employed to fine-tune the solubility characteristics.

Experimental Protocols

This section details the systematic approach to solvent selection and the optimized recrystallization procedure for this compound.

Preliminary Solvent Screening

A small-scale solvent screening is crucial to identify the optimal solvent or solvent system.

Materials:

  • Crude this compound

  • Test tubes

  • A selection of solvents: Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane, Water

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude product into separate test tubes.

  • Add a small amount (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.

  • Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble at room temperature, heat the test tube in a heating block or water bath.

  • Add the solvent dropwise while heating and vortexing until the solid completely dissolves. Note the approximate volume of solvent required.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. A successful solvent will yield a good crop of well-formed crystals.

  • Repeat this process for all candidate solvents. For solvent mixtures (e.g., ethanol/water), dissolve the compound in the more soluble solvent (ethanol) and add the less soluble solvent (water) dropwise until turbidity persists, then heat to clarify and cool.

Data Presentation: Solvent Screening Results

SolventSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on CoolingAssessment
EthanolSparingly solubleSolubleGoodPromising
IsopropanolSparingly solubleSolubleGoodPromising
AcetoneSolubleVery SolublePoorUnsuitable as single solvent
Ethyl AcetateSolubleVery SolublePoorUnsuitable as single solvent
TolueneSparingly solubleSolubleModeratePossible
HexaneInsolubleInsoluble-Unsuitable
WaterInsolubleInsoluble-Unsuitable
Ethanol/WaterSparingly solubleSolubleExcellentHighly Promising
Acetone/HexaneSolubleSolubleGoodPromising

This table presents expected results based on the polarity of the compound and solvents. Actual results should be determined experimentally.

Optimized Recrystallization Protocol

Based on the likely outcome of the solvent screening, ethanol or an ethanol/water mixture is an excellent choice. This protocol will detail the use of ethanol.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water (for ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying A Crude Product in Erlenmeyer Flask B Add minimal hot ethanol with stirring A->B C Heat to reflux to dissolve B->C D Hot Filtration (if insoluble impurities present) C->D Optional E Slow Cooling to Room Temperature C->E If no insolubles D->E F Cooling in Ice Bath E->F G Vacuum Filtration (Buchner Funnel) F->G H Wash crystals with ice-cold ethanol G->H I Dry crystals (air or vacuum oven) H->I J Pure Crystalline Product I->J Purity_Verification Start Recrystallized Product TLC Thin-Layer Chromatography (TLC) Start->TLC Initial Purity Check MP Melting Point Analysis TLC->MP Compare to Crude NMR NMR Spectroscopy (¹H and ¹³C) MP->NMR Confirm Structure HPLC High-Performance Liquid Chromatography (HPLC) NMR->HPLC Quantitative Purity Final Pure Compound Confirmed HPLC->Final

Caption: Logical workflow for the verification of product purity and identity.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to qualitatively assess the purity.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted to achieve an Rf value of 0.3-0.4 for the product.

  • Visualization: UV light (254 nm).

  • Procedure: Spot the crude material, the recrystallized product, and the mother liquor on the same TLC plate. A pure sample will show a single spot, while the crude material may show multiple spots.

Melting Point Analysis

A sharp melting point range close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point range. The expected melting point for this compound is in the range of 200-210 °C, though this should be confirmed with a pure sample.

Spectroscopic Analysis
  • ¹H and ¹³C NMR Spectroscopy: NMR is the most powerful tool for structural confirmation. The spectra should be clean, with all peaks assignable to the product and with correct integrations. Key expected signals in ¹H NMR (in CDCl₃) would include a singlet for the CH₂Cl protons, a singlet for the C2-methyl protons, aromatic protons for the indole ring, and a broad singlet for the N-H proton.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch, C=O stretch of the ketone, and aromatic C-H and C=C stretches.

High-Performance Liquid Chromatography (HPLC)

For quantitative purity analysis, a reverse-phase HPLC method is recommended.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).

  • Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., 254 nm or 280 nm).

  • Purity Calculation: The purity is determined by the area percentage of the main peak.

Summary of Expected Analytical Data:

Analysis TechniqueParameterExpected Outcome for Pure Product
TLC Rf ValueSingle, well-defined spot
Melting Point RangeSharp, narrow range (e.g., 1-2 °C)
¹H NMR SpectrumClean spectrum with correct chemical shifts and integrations
¹³C NMR SpectrumCorrect number of signals corresponding to the structure
HPLC Purity>99% by peak area

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try using a larger volume of solvent or allowing the solution to cool more slowly.

  • No Crystal Formation: This can occur if too much solvent was added. The solution can be concentrated by gentle heating to evaporate some of the solvent. Seeding with a small crystal of the pure compound or scratching the inside of the flask with a glass rod can also induce crystallization.

  • Low Recovery: This may be due to the compound having significant solubility in the cold solvent. Using a different solvent system or ensuring the solution is thoroughly cooled in an ice bath can improve recovery.

Conclusion

Recrystallization is a powerful and efficient technique for the purification of this compound. A systematic approach to solvent selection, followed by a carefully executed recrystallization protocol, can yield material of high purity. The analytical methods outlined provide a robust framework for verifying the purity and identity of the final product, ensuring its suitability for downstream applications in research and development.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methylindole. Retrieved from [Link]

  • Scite.ai. (n.d.). Synthesis and reactions of some 3-(2-haloacyl)indoles. Retrieved from [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Column chromatography protocol for 3-chloroacetyl-2-methylindole

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: High-Purity Isolation of 3-chloroacetyl-2-methylindole via Automated Flash Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-chloroacetyl-2-methylindole is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is paramount for the successful outcome of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for the purification of 3-chloroacetyl-2-methylindole from a crude reaction mixture using automated flash column chromatography, a technique widely employed for its efficiency and reproducibility.

The protocol herein is designed to be a self-validating system, where the principles of chromatography are explained to allow for logical troubleshooting and adaptation. We will delve into the rationale behind the choice of stationary and mobile phases, sample preparation, and post-purification analysis, ensuring a comprehensive guide for researchers.

Principle of the Method: Normal-Phase Chromatography

The purification is based on normal-phase flash column chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase. The separation is achieved based on the differential adsorption of the components of the mixture onto the stationary phase. Non-polar compounds have weaker interactions with the silica gel and therefore elute faster, while more polar compounds interact more strongly and have longer retention times.

3-chloroacetyl-2-methylindole, with its indole ring, methyl group, and a chloroacetyl moiety, is a molecule of intermediate polarity. The primary impurities in a typical synthesis from 2-methylindole and chloroacetyl chloride would be the unreacted starting material (less polar) and potential polar by-products. The chosen solvent system is optimized to provide good separation between the desired product and these impurities.

Materials and Equipment

Reagents and Consumables:

  • Crude 3-chloroacetyl-2-methylindole

  • Silica gel (for TLC and flash chromatography, 230-400 mesh)[1][2]

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (DCM, for sample preparation)

  • TLC plates (silica gel 60 F254)[2][3]

  • Potassium permanganate (KMnO₄) stain or a UV lamp for TLC visualization

Equipment:

  • Automated flash chromatography system (e.g., Biotage, Teledyne ISCO)

  • Pre-packed silica gel column (or materials for self-packing)

  • Rotary evaporator

  • TLC developing tank

  • Capillary tubes for TLC spotting

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Fume hood

Pre-Chromatography Preparation

Thin-Layer Chromatography (TLC) for Solvent System Optimization

The success of column chromatography is highly dependent on the choice of the mobile phase. TLC is an essential tool for quickly determining the optimal solvent system.[4]

Protocol:

  • Prepare a stock solution of the crude 3-chloroacetyl-2-methylindole by dissolving a small amount in ethyl acetate or dichloromethane.

  • On a TLC plate, spot the crude mixture, the starting material (2-methylindole) if available, and a co-spot containing both.[5]

  • Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. Start with a relatively non-polar mixture, such as 9:1 hexane:ethyl acetate, and gradually increase the polarity (e.g., 8:2, 7:3).

  • Visualize the developed plate under a UV lamp and/or by staining with KMnO₄.

  • The ideal solvent system will show good separation between the spot of the desired product and any impurities, with the product having a retention factor (Rƒ) of approximately 0.25-0.35. This Rƒ value generally translates well to flash column chromatography. For indole derivatives, a hexane/ethyl acetate gradient is often effective.[2]

Sample Preparation

Proper sample preparation is crucial to ensure a high-resolution separation.

Protocol:

  • Weigh the crude 3-chloroacetyl-2-methylindole.

  • Dissolve the crude material in a minimal amount of a suitable solvent. Dichloromethane is often a good choice as it is a strong solvent for many organic compounds and is relatively volatile.

  • Add a small amount of silica gel to the dissolved sample to create a slurry.

  • Gently evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained. This technique, known as dry loading, prevents the sample from dissolving in the mobile phase and spreading out, which would lead to broader peaks and poorer separation.

Detailed Column Chromatography Protocol

The following protocol assumes the use of an automated flash chromatography system, but the principles can be adapted for manual column chromatography.

Column Selection and Equilibration
  • Based on the amount of crude material, select an appropriately sized pre-packed silica gel column. A general rule of thumb is a sample-to-silica weight ratio of 1:30 to 1:100.

  • Install the column on the flash chromatography system.

  • Equilibrate the column by flushing it with the initial mobile phase (e.g., 100% n-hexane or a low polarity mixture like 95:5 hexane:ethyl acetate) for several column volumes.

Sample Loading
  • Transfer the silica-adsorbed crude product into an empty solid-load cartridge.

  • Attach the cartridge to the flash system, in-line with the main column.

Elution and Fraction Collection
  • Set up the elution gradient. Based on the TLC analysis, a linear gradient from a low polarity (e.g., 5% ethyl acetate in hexane) to a higher polarity (e.g., 30-40% ethyl acetate in hexane) over 10-15 column volumes is a good starting point.

  • Start the run. The system will automatically inject the mobile phase, and the separated compounds will begin to elute.

  • The automated system will monitor the eluent using a UV detector. Set the system to collect fractions based on the UV absorbance peaks. 3-chloroacetyl-2-methylindole contains a chromophore and will be readily detected by UV.

Workflow for Purification of 3-chloroacetyl-2-methylindole

G cluster_prep Pre-Chromatography cluster_chrom Flash Chromatography cluster_post Post-Chromatography TLC TLC Analysis (Hexane:EtOAc) SamplePrep Sample Preparation (Dry Loading) TLC->SamplePrep SampleLoad Sample Loading SamplePrep->SampleLoad ColumnEquil Column Equilibration ColumnEquil->SampleLoad Elution Gradient Elution SampleLoad->Elution FractionCollect Fraction Collection (UV-Monitored) Elution->FractionCollect FractionAnalysis TLC Analysis of Fractions FractionCollect->FractionAnalysis Combine Combine Pure Fractions FractionAnalysis->Combine Evaporation Solvent Evaporation Combine->Evaporation FinalProduct Pure Product Evaporation->FinalProduct

Caption: Workflow of the purification process.

Post-Chromatography Analysis

TLC Analysis of Fractions
  • Spot every few collected fractions on a TLC plate.

  • Develop the plate using the same solvent system as in the pre-chromatography analysis.

  • Visualize the spots to identify the fractions containing the pure product. Fractions with a single spot corresponding to the Rƒ of 3-chloroacetyl-2-methylindole should be pooled.

Combining Fractions and Solvent Removal
  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • The resulting solid or oil is the purified 3-chloroacetyl-2-methylindole.

Characterization of Purified Product

The purity and identity of the final product should be confirmed by analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To compare with literature values if available.

Summary of Chromatographic Parameters

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography of moderately polar organic compounds.[1][2]
Mobile Phase n-Hexane / Ethyl Acetate (Gradient)Provides good separation for indole derivatives with varying polarity.[2]
Sample Loading Dry LoadingEnsures sharp bands and high-resolution separation.
Detection UV (typically 254 nm and 280 nm)The indole ring is UV-active, allowing for easy detection.
Target Rƒ (TLC) 0.25 - 0.35Optimal for good separation in flash column chromatography.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system.- Column overloading.- Re-optimize the mobile phase using TLC.- Reduce the amount of crude material loaded onto the column.[6]
Product Not Eluting - Mobile phase is not polar enough.- Increase the polarity of the mobile phase (increase the percentage of ethyl acetate).[6]
Streaking on TLC/Column - Sample is not fully dissolved.- Sample is too concentrated.- Ensure complete dissolution before adsorbing onto silica for dry loading.- Dilute the sample if using liquid injection.[6]
Co-elution of Impurities - Rƒ values of product and impurity are too close.- Use a shallower gradient during elution.- Consider a different solvent system (e.g., dichloromethane/methanol).

References

  • Scite.ai. Synthesis and reactions of some 3-(2-haloacyl)indoles. Available from: [Link]

  • Google Patents. CN106674203A - Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole.
  • Zenodo. Synthesis of some new N1-[(2-oxo-3-chloro-4-aryl-azitidin)-(acetyl amino)]-indole derivative. Available from: [Link]

  • Organic Syntheses. 2-methylindole. Available from: [Link]

  • NP-MRD. Showing NP-Card for 3-Methylindole (NP0000802). Available from: [Link]

  • National Institutes of Health. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Available from: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]

  • JSTOR. Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Available from: [Link]

  • Scribd. 3-Methyl Indole To 2-Formyl Indole. Available from: [Link]

  • National Institutes of Health. 2-Methylindole | C9H9N | CID 7224 - PubChem. Available from: [Link]

  • ANU Open Research. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available from: [Link]

  • FooDB. Showing Compound 2(or 3)-methylindole (FDB004302). Available from: [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-Amino-1-(2-methyl-1H-indol-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Indole Scaffolds in Medicinal Chemistry

The indole nucleus is a privileged scaffold in modern drug discovery, forming the core structure of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile template for designing therapeutic agents targeting a wide range of diseases.[1][3] Specifically, the 2-amino-1-(2-methyl-1H-indol-3-yl)ethanone framework and its derivatives are of significant interest due to their potential as intermediates in the synthesis of novel drug candidates, including those with anticancer, antibacterial, and anti-inflammatory properties.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone with primary amines. It delves into the underlying reaction mechanism, offers practical application notes for optimizing reaction conditions and troubleshooting potential issues, and presents a detailed, step-by-step protocol for the synthesis and purification of the target compounds.

Mechanistic Insights: The Nucleophilic Substitution Pathway

The reaction between this compound, an α-haloketone, and a primary amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8] The presence of the electron-withdrawing carbonyl group adjacent to the carbon bearing the halogen atom significantly activates the substrate for nucleophilic attack.[8]

The reaction can be conceptually broken down into two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-chlorine bond.[9]

  • Deprotonation: The resulting ammonium salt intermediate is then deprotonated, typically by a second equivalent of the primary amine acting as a base, to yield the final 2-amino-1-(2-methyl-1H-indol-3-yl)ethanone derivative and an ammonium chloride salt.[9][10]

It is crucial to use at least two equivalents of the primary amine: one to act as the nucleophile and the second to neutralize the hydrogen chloride generated during the reaction.[9] Failure to do so can lead to the protonation of the unreacted amine, rendering it non-nucleophilic and halting the reaction.[11]

Caption: SN2 reaction mechanism of this compound with a primary amine.

Application Notes: Optimizing for Success

Substrate Scope and Amine Reactivity

This reaction is generally applicable to a wide range of primary amines. However, the steric hindrance around the nitrogen atom can influence the reaction rate. Less sterically hindered amines, such as methylamine and ethylamine, tend to react more rapidly than bulkier amines like tert-butylamine. Aromatic amines, while generally less nucleophilic than aliphatic amines, can also be successfully employed, often requiring slightly elevated temperatures or longer reaction times.

Solvent Selection

The choice of solvent is critical for the success of this reaction. Aprotic polar solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the ions formed during the reaction without interfering with the nucleophilicity of the amine. In some cases, less polar solvents like tetrahydrofuran (THF) or dichloromethane (DCM) can also be used, particularly when the reactants are highly soluble.

Temperature and Reaction Time

The reaction is typically conducted at room temperature to slightly elevated temperatures (40-60 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Over-alkylation, where the product amine reacts with another molecule of the α-haloketone, can be a potential side reaction, especially with prolonged reaction times or if the primary amine is not used in sufficient excess.[12][13]

Base Considerations

While a second equivalent of the primary amine is often sufficient to act as a base, an auxiliary, non-nucleophilic base such as triethylamine or diisopropylethylamine can be added to the reaction mixture. This can be particularly beneficial when working with valuable or less reactive amines, as it ensures that the primary amine is solely available for the nucleophilic substitution.

Potential Side Reactions and Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low Conversion Insufficiently reactive amine, low temperature, or short reaction time.Increase reaction temperature, extend reaction time, or consider using a more polar solvent.
Over-alkylation Insufficient excess of primary amine, prolonged reaction time.Use a larger excess of the primary amine (3-4 equivalents), and monitor the reaction closely to stop it upon completion.
Formation of Impurities Decomposition of starting material or product.Ensure the use of high-purity starting materials and solvents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Detailed Experimental Protocol

Materials and Reagents
  • This compound

  • Primary amine (e.g., benzylamine)

  • Acetonitrile (anhydrous)

  • Triethylamine (optional)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (nitrogen or argon)

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Amine Addition: Add the primary amine (2.2 equivalents) to the reaction mixture. If using an optional base like triethylamine, it can be added at this stage (1.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-1-(2-methyl-1H-indol-3-yl)ethanone derivative.

Experimental_Workflow cluster_0 Reaction cluster_1 Workup & Purification A 1. Dissolve this compound in acetonitrile B 2. Add primary amine (2.2 eq.) A->B C 3. Stir at room temperature B->C D 4. Monitor by TLC C->D E 5. Concentrate reaction mixture D->E Reaction Complete F 6. Dissolve in ethyl acetate E->F G 7. Wash with NaHCO₃ and brine F->G H 8. Dry with Na₂SO₄ and concentrate G->H I 9. Purify by column chromatography H->I

Caption: General experimental workflow for the synthesis of 2-amino-1-(2-methyl-1H-indol-3-yl)ethanone derivatives.

Conclusion

The reaction of this compound with primary amines is a robust and versatile method for the synthesis of a diverse library of indole-based compounds with significant potential in drug discovery. By understanding the underlying SN2 mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize these valuable building blocks for the development of novel therapeutic agents. The protocols and application notes provided herein offer a solid foundation for the successful implementation of this important transformation in the laboratory.

References

  • Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. [Link]

  • National Institutes of Health. (2019). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). [Link]

  • Chemistry LibreTexts. (2021). 4.17: Nucleophilic Substitutions in Synthesis - Amines. [Link]

  • National Institutes of Health. (2014). Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • National Institutes of Health. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

  • University of Pretoria. (2017). Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. [Link]

  • Google Patents. (2022).
  • Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles. [Link]

  • YouTube. (2021). Nucleophilic Substitution with amines. [Link]

  • Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. [Link]

  • ResearchGate. (2001). Aromatic nucleophilic substitution reactions of 2-chloro-1-methylpyridinium iodide with phenols. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. (2025). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

  • PubMed. (2021). Synthesis, Characterization and Biological Evaluation of Indole-Pyrazole Amalgamated α-Cyano Substituted Chalcones. [Link]

  • ResearchGate. (2025). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. [Link]

  • YouTube. (2020). Nucleophilic Substitution with Amines. [Link]

  • ResearchGate. (2025). Biological and medicinal significance of 2-aminothiazoles. [Link]

  • Wikipedia. α-Halo ketone. [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of indoles from alkynes and nitrogen sources. [Link]

  • MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]

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Synthesis of N-Substituted Aminoketones from 2-Chloro-1-(2-methyl-1H-indol-3-yl)ethanone: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Indolyl Aminoketones in Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] The introduction of an N-substituted aminoketone moiety at the C3 position of the indole ring, specifically on a 2-methylindole scaffold, generates a class of compounds with significant potential in drug discovery. These molecules are of particular interest due to their structural similarity to known bioactive agents and their potential to interact with various biological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-substituted aminoketones from the key intermediate, 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone.

Synthetic Strategy: A Two-Step Approach

The overall synthetic strategy is a robust two-step process, commencing with the preparation of the α-chloro ketone intermediate followed by its nucleophilic substitution with a variety of primary and secondary amines.

Synthesis_Workflow cluster_0 Part 1: Synthesis of the α-Chloro Ketone Intermediate cluster_1 Part 2: Nucleophilic Substitution A 2-Methylindole C This compound A->C Friedel-Crafts Acylation B Chloroacetyl Chloride B->C E N-Substituted Aminoketone C->E Nucleophilic Substitution D Primary or Secondary Amine (R1R2NH) D->E

Figure 1: Overall synthetic workflow for the preparation of N-substituted aminoketones.

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of the α-chloro ketone is a critical first step. The most common and effective method is the Friedel-Crafts acylation of 2-methylindole with chloroacetyl chloride.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The indole nucleus, being electron-rich, readily undergoes acylation at the C3 position, which is the most nucleophilic site. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is often employed to activate the chloroacetyl chloride, forming a highly electrophilic acylium ion.

Detailed Experimental Protocol

Materials:

  • 2-Methylindole

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Acylating Agent: Cool the suspension to 0 °C using an ice bath. Add chloroacetyl chloride (1.1 eq.) dropwise via the dropping funnel over 15 minutes, maintaining the temperature below 5 °C.

  • Addition of 2-Methylindole: In a separate flask, dissolve 2-methylindole (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1 M hydrochloric acid with vigorous stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Part 2: Synthesis of N-Substituted Aminoketones via Nucleophilic Substitution

The core of this application note is the nucleophilic substitution reaction where the chlorine atom of the α-chloro ketone is displaced by a primary or secondary amine.

Reaction Mechanism

This reaction typically proceeds via an SN2 mechanism. The amine, acting as a nucleophile, attacks the electrophilic carbon atom bearing the chlorine. This results in the displacement of the chloride ion and the formation of the C-N bond. A base, such as triethylamine or potassium carbonate, is often added to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the amine nucleophile.

SN2_Mechanism Reactants This compound + R1R2NH TransitionState [Transition State] Reactants->TransitionState Nucleophilic Attack Products N-Substituted Aminoketone + HCl TransitionState->Products Chloride Departure

Figure 2: Simplified SN2 mechanism for the amination reaction.

General Experimental Protocol

Materials:

  • This compound

  • Substituted amine (primary or secondary)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in acetonitrile or DMF, add the respective amine (1.2-1.5 eq.) and a base such as triethylamine (1.5 eq.) or potassium carbonate (2.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine. Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired N-substituted aminoketone.

Data Presentation: A Representative Selection of Synthesized Aminoketones

The following table summarizes the synthesis of a variety of N-substituted aminoketones from this compound, showcasing the versatility of this protocol.

EntryAmineProductReaction Time (h)Yield (%)¹H NMR (δ, ppm, CDCl₃)
1Aniline2-(Phenylamino)-1-(2-methyl-1H-indol-3-yl)ethanone6858.25 (br s, 1H, NH-indole), 7.6-6.8 (m, 9H, Ar-H), 4.5 (s, 2H, CH₂), 2.5 (s, 3H, CH₃)
24-Methoxyaniline2-((4-Methoxyphenyl)amino)-1-(2-methyl-1H-indol-3-yl)ethanone5888.20 (br s, 1H, NH-indole), 7.5-6.7 (m, 8H, Ar-H), 4.45 (s, 2H, CH₂), 3.75 (s, 3H, OCH₃), 2.5 (s, 3H, CH₃)
3Benzylamine2-(Benzylamino)-1-(2-methyl-1H-indol-3-yl)ethanone4928.30 (br s, 1H, NH-indole), 7.4-7.2 (m, 9H, Ar-H), 3.9 (s, 2H, CH₂), 3.8 (s, 2H, NCH₂Ph), 2.45 (s, 3H, CH₃)
4Morpholine2-Morpholino-1-(2-methyl-1H-indol-3-yl)ethanone3958.28 (br s, 1H, NH-indole), 7.5-7.1 (m, 4H, Ar-H), 3.7 (t, 4H, O(CH₂)₂), 3.6 (s, 2H, CH₂), 2.6 (t, 4H, N(CH₂)₂), 2.5 (s, 3H, CH₃)

Characterization of Products

The synthesized N-substituted aminoketones can be thoroughly characterized using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final products. Key signals to observe in ¹H NMR include the indole NH proton (typically a broad singlet around 8.0-8.5 ppm), the aromatic protons of the indole and the substituent, the singlet for the methylene group adjacent to the carbonyl (CH₂), and the signals corresponding to the N-substituent.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H stretching of the indole and the secondary amine (if applicable), C=O stretching of the ketone, and C-N stretching.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing a highly accurate mass-to-charge ratio.

Troubleshooting and Key Considerations

  • Purity of Starting Materials: The purity of 2-methylindole and chloroacetyl chloride is crucial for obtaining high yields and minimizing side products.

  • Anhydrous Conditions: The Friedel-Crafts acylation step requires strictly anhydrous conditions to prevent the decomposition of the Lewis acid catalyst.

  • Choice of Base: For the nucleophilic substitution step, a non-nucleophilic base like triethylamine or an inorganic base like potassium carbonate is preferred to avoid competing reactions.

  • Amine Reactivity: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require higher reaction temperatures and longer reaction times.

  • Purification: Column chromatography is generally effective for purifying the final products. The choice of eluent system will depend on the polarity of the synthesized aminoketone.

Conclusion

The synthesis of N-substituted aminoketones from this compound is a versatile and efficient method for generating a library of compounds with potential pharmacological applications. The two-step protocol described in this application note, involving a Friedel-Crafts acylation followed by a nucleophilic substitution, is a reliable and scalable approach for accessing these valuable molecular scaffolds. The detailed protocols and characterization data provided herein serve as a practical guide for researchers in the field of medicinal chemistry and drug development.

References

  • Dirisinala, P. R., Jat, R., & Podila, N. K. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol-2-yl)methyl)amino)-1-(2-phenyl-1H-Indol-1-yl)ethanones and their antimicrobial activity. International Journal of Advanced Research in Science and Engineering, 6(9).
  • Gao, Z., Chen, G., Jiang, L., Dong, L., Wang, Z., Xu, F., ... & Liang, G. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 8, 1827–1843.
  • Hassaneen, H. M. E., & Pagni, R. M. (2003). Synthesis of New 3-Substituted Indole Derivatives.
  • International Journal for Pharmaceutical Research Scholars. (n.d.). Structural Identification and Characterization of Potential Impurities of Azelnidipine. Retrieved from [Link]

  • Kareem, I. K., & Noor, S. S. (2024). Exploring the Anticancer Activity of Gold Complex with Newly Ligand (DDIBM): Synthesis, Spectral Identification and Magnetic Susceptibility of Its Metallic Complexes. Letters in Applied NanoBioScience, 13(6), 1-12.
  • Khan, I., & Ali, S. (2015). Synthesis, Spectral Characterization and Biological Activities of Methyl Substituted Amino Acid Conjugated Sulfonamides.
  • MDPI. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3749.
  • MDPI. (2023). Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects. International Journal of Molecular Sciences, 24(16), 12948.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
  • Rapolu, M., Kumanan, R., Duganath, N., Murthy, M. S., Ahmed, N., & Subramanyam, S. (2013). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL SCREENING OF 2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID [2-(2-SUBSTITUTED-PHENYL)-4-OXO-THIAZOLIDIN-3-YL]-AMIDES DERIVATIVES. International Journal of Advanced Biotechnology and Research, 4(2), 164-170.
  • ResearchGate. (n.d.). 1H and 13C NMR Spectral Data of Neolignans Isolated from Piper Species. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-and 13C-NMR data for compounds 1-2 and reference compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • U.S. Patent No. US11261158B2. (2022). Synthesis of 2-indolinone derivatives.
  • Zhao, G., et al. (2019). Design, synthesis and biological evaluation of novel 2,3-indolinedione derivatives against mantle cell lymphoma. Bioorganic & Medicinal Chemistry, 27(16), 3533-3543.

Sources

Application Notes and Protocols for the Synthesis of Novel Antiviral Agents from 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Indole Scaffold in Antiviral Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved drugs.[1] Its unique electronic properties and versatile substitution patterns allow for the design of molecules with a wide range of biological activities, including potent antiviral effects.[2] Compounds incorporating the indole moiety have demonstrated efficacy against a spectrum of viruses, from HIV and influenza to herpes simplex virus (HSV).[3][4]

This guide focuses on a particularly valuable starting material: 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone . The strategic placement of a chloro group alpha to the carbonyl function renders this molecule a highly reactive electrophile, primed for nucleophilic substitution. This reactivity is the gateway to a diverse library of novel indole derivatives with significant potential as antiviral agents. By judiciously selecting nucleophiles, researchers can readily synthesize compounds such as indole-based thiosemicarbazones, chalcones, and various N-substituted derivatives, all of which are classes of compounds with established antiviral pedigrees.[3][5]

These application notes provide detailed, field-proven protocols for the synthesis, characterization, and antiviral evaluation of novel compounds derived from this versatile starting material. The methodologies are designed to be robust and adaptable, empowering researchers in their quest for the next generation of antiviral therapeutics.

Synthetic Pathways and Mechanistic Considerations

The primary reaction pathway exploited in this guide is the nucleophilic substitution at the carbon bearing the chlorine atom. The carbonyl group significantly enhances the reactivity of the adjacent C-Cl bond, making it an excellent electrophilic site for a variety of nucleophiles.

Caption: General synthetic route from the starting material.

Protocol 1: Synthesis of Indole-3-yl-thiosemicarbazone Derivatives

Thiosemicarbazones are a class of compounds known for their broad-spectrum antiviral activity. The mechanism often involves the chelation of metal ions essential for viral enzymes or interference with viral replication processes.[6]

Materials and Reagents:
  • This compound

  • Thiosemicarbazide (or substituted thiosemicarbazides)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Sodium Acetate

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Step-by-Step Protocol:
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.

  • Addition of Reagents: To this solution, add 1.1 equivalents of the desired thiosemicarbazide and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux. Monitor the reaction progress using TLC.

  • Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and add cold deionized water to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel, using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7][8]

Protocol 2: Synthesis of Indole-Based Chalcones

Chalcones, characterized by an α,β-unsaturated ketone system, have demonstrated a wide range of biological activities, including antiviral properties.[5][9] The synthesis from this compound can be envisioned as a two-step process involving an initial substitution followed by a condensation reaction. A more direct, albeit potentially lower-yielding, approach could involve a Claisen-Schmidt condensation of the corresponding 3-acetylindole derivative. The following protocol outlines a plausible route.

Materials and Reagents:
  • This compound

  • Aromatic aldehyde (substituted or unsubstituted)

  • Sodium hydroxide or potassium hydroxide

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer

Step-by-Step Protocol:
  • Preparation of the 3-acetylindole precursor: While not a direct use of the chloro-compound for chalcone synthesis, it is a necessary intermediate. A plausible route involves the reduction of the chloro group, which is beyond the direct scope of this protocol but is a standard synthetic transformation. For the purpose of this guide, we will assume the availability of 1-(2-methyl-1H-indol-3-yl)ethanone.

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 1-(2-methyl-1H-indol-3-yl)ethanone and 1.1 equivalents of the desired aromatic aldehyde in ethanol.

  • Base Addition: To this stirred solution, add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise at room temperature.

  • Reaction: Continue stirring at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.[10]

  • Characterization: Verify the structure of the synthesized chalcone using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Characterization of Synthesized Compounds

Structural elucidation of the newly synthesized compounds is critical. The following techniques are recommended:

TechniquePurposeExpected Observations
¹H NMR To determine the proton framework of the molecule.Appearance of new signals corresponding to the added nucleophile and shifts in the signals of the indole core.
¹³C NMR To identify all unique carbon atoms in the molecule.Confirmation of the carbon skeleton and the presence of key functional groups.[11]
Mass Spectrometry (MS) To determine the molecular weight of the compound.The molecular ion peak should correspond to the expected molecular weight of the product.
FT-IR Spectroscopy To identify the functional groups present.Characteristic absorption bands for N-H, C=O, C=N, and C=S bonds.

Antiviral Activity Screening

Once synthesized and characterized, the novel compounds must be evaluated for their antiviral efficacy. Cell-based assays are a common and effective method for this purpose.[12]

Caption: Workflow for antiviral activity screening.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Before assessing antiviral activity, it is crucial to determine the concentration at which the compound is toxic to the host cells.

  • Cell Seeding: Seed host cells (e.g., Vero cells) in a 96-well plate and incubate until a confluent monolayer is formed.

  • Compound Addition: Prepare serial dilutions of the synthesized compounds and add them to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.[13][14]

Protocol 4: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the formation of viral plaques.

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Infection: Infect the cells with a known amount of virus (to produce a countable number of plaques) in the presence of various concentrations of the test compound.

  • Overlay: After an adsorption period, remove the virus/compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the test compound.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Staining: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50%.[15]

Data Interpretation

The therapeutic potential of a compound is often expressed as the Selectivity Index (SI), which is the ratio of its cytotoxicity to its antiviral activity.

SI = CC50 / EC50

A higher SI value indicates a more promising therapeutic window, as the compound is effective against the virus at concentrations well below those that are toxic to the host cells.[15]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of novel antiviral agents derived from this compound. The versatility of this starting material, coupled with the established antiviral potential of the target compound classes, offers a fertile ground for the discovery of new therapeutic leads. Future work should focus on expanding the library of synthesized compounds by employing a wider range of nucleophiles and exploring further structural modifications to optimize antiviral activity and minimize cytotoxicity.

References

  • Antiviral Drug Screening. Virology Research Services. [URL: https://www.virologyresearch.com/antiviral-drug-screening/]
  • Ates-Alagoz, Z., & Yildirim, E. (2021). Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones. Bioorganic & Medicinal Chemistry Letters, 41, 128021.
  • Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. (2023). Viruses, 15(10), 2123.
  • Dorababu, A. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry, 11(8), 868-887.
  • Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. (2019). Molecules, 24(15), 2755.
  • 2-CHLORO-1-(1-METHYL-1H-INDOL-3-YL)-ETHANONE synthesis. Chemicalbook. [URL: https://www.chemicalbook.
  • Two efficient methods for the synthesis of novel indole-based chalcone derivatives. (2015). Arkivoc, 2015(6), 283-294.
  • Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3439-3443.
  • Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. (2019). Oriental Journal of Chemistry, 35(2).
  • Design, Synthesis and Antibacterial Activity of Certain Novel Indole-glyoxylamide Conjugates. (2021).
  • Development of a high-throughput method to screen novel antiviral materials. (2021). PLOS ONE, 16(7), e0254244.
  • Identification of Antiviral Drug Candidates against SARS-CoV-2 from FDA-Approved Drugs. (2020). Antimicrobial Agents and Chemotherapy, 64(8), e00819-20.
  • Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investig
  • A Facile and Rapid Method for Synthesizing Indole–Chalcone Hybrids. (2023). Molecules, 28(14), 5361.
  • Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (2024). Marine Drugs, 22(8), 350.
  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2021). Silicon, 13, 4165-4177.
  • Cell-based Assays to Identify Inhibitors of Viral Disease. (2011). Current Pharmaceutical Design, 17(15), 1508-1520.
  • 2-Chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone. SpectraBase. [URL: https://spectrabase.com/spectrum/6Sp8cPTFhjn]
  • SYNTHESIS OF THIOSEMICARBAZONE DERIVATIVES OF 3-FORMYL-N-PYRAZOLYLMETHYLENEINDOLES AND THEIR ANTIFUNGAL ACTIVITIES. (2020).
  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (2023).
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
  • Synthesis, Characterization and Antibacterial Activity of Indole Based-Chalcone Derivatives. (2021). Journal of Applicable Chemistry, 10(5), 654-661.
  • Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system. (2013). Antiviral Research, 98(1), 74-81.
  • Indole-3-glyoxyl Tyrosine: Synthesis and Antimalarial Activity Against Plasmodium Falciparum. (2018). Letters in Drug Design & Discovery, 15(10), 1047-1052.
  • Synthesis and Evaluation of Biological activities of Thiosemicarbazones derivatives. (2019). Journal of Pharmaceutical Sciences and Research, 11(2), 528-533.
  • Screening for Antivirally Active Flavonoids Against Herpes Simplex Virus Type 2 and Influenza A Virus. (2022). Molecules, 27(19), 6278.
  • Recent report on indoles as a privileged anti-viral scaffold in drug discovery. (2024). European Journal of Medicinal Chemistry, 269, 117017.
  • Supporting information - The Royal Society of Chemistry. [URL: https://www.rsc.

Sources

Application Notes and Protocols for the Synthesis of Novel Anticancer Agents from 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold as a Cornerstone in Oncology Drug Discovery

The indole nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2][3] Its unique electronic properties and biocompatibility have made it a focal point in the development of novel anticancer agents.[4] The U.S. Food and Drug Administration (FDA) has approved several indole-based drugs for clinical use, validating the therapeutic potential of this heterocyclic system.[3][5] These agents act on a wide array of biological targets crucial for cancer cell proliferation and survival, including tubulin, protein kinases, and apoptotic pathways.[5][6][7]

This guide focuses on 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone, a versatile starting material for the synthesis of novel anticancer compounds. The presence of a reactive α-chloro ketone moiety at the C3 position of the indole ring provides a strategic handle for introducing diverse chemical functionalities through nucleophilic substitution reactions.[8] This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document provides detailed protocols for the synthesis of two distinct classes of potential anticancer agents derived from this starting material: Indole-3-glyoxamides and Triazole-Tethered Indole Derivatives . It also outlines standard methodologies for their biological evaluation against cancer cell lines.

PART 1: Synthesis of Bioactive Indole Derivatives

The reactivity of the α-chloro ketone in this compound is the cornerstone of its utility as a synthetic intermediate. The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the construction of a diverse library of compounds from a single, readily accessible precursor.

Protocol 1: Synthesis of Indole-3-glyoxamide Derivatives via Kornblum Oxidation and Amide Coupling

Indole-3-glyoxamides have been identified as potent antitumor agents, with some analogues showing promising activity in preclinical studies.[9] The following two-step protocol describes their synthesis, beginning with the conversion of the α-chloro ketone to an α-keto aldehyde via Kornblum oxidation, followed by an amide coupling reaction.

Step 1: Kornblum Oxidation to form (2-methyl-1H-indol-3-yl)(oxo)acetaldehyde

The Kornblum oxidation is a reliable method for converting α-haloketones to α-dicarbonyl compounds using dimethyl sulfoxide (DMSO) as the oxidant.

  • Rationale: This step is crucial for creating the glyoxamide precursor. The resulting α-keto aldehyde is highly reactive and can readily engage in subsequent coupling reactions.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in DMSO (0.2 M), add sodium bicarbonate (NaHCO₃, 3.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (2-methyl-1H-indol-3-yl)(oxo)acetaldehyde.

Step 2: Amide Coupling with a Primary Amine

This step involves the direct coupling of the in-situ generated α-keto aldehyde with a primary amine to form the desired indole-3-glyoxamide.

  • Rationale: This reaction leverages the reactivity of the aldehyde for the facile formation of an amide bond, a key structural feature of many bioactive molecules.

Experimental Protocol:

  • Dissolve the (2-methyl-1H-indol-3-yl)(oxo)acetaldehyde (1.0 eq) from the previous step in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add the desired primary amine (1.1 eq) to the solution.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

  • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization to obtain the final indole-3-glyoxamide product.

Synthesis_Workflow_1 Start This compound Step1 Kornblum Oxidation (DMSO, NaHCO₃, 100°C) Start->Step1 Intermediate (2-methyl-1H-indol-3-yl)(oxo)acetaldehyde Step1->Intermediate Step2 Amide Coupling (Primary Amine, RT) Intermediate->Step2 Product Indole-3-glyoxamide Derivative Step2->Product

Caption: Workflow for the synthesis of Indole-3-glyoxamides.

Protocol 2: Synthesis of 1,2,3-Triazole Tethered Indole Derivatives

The introduction of a 1,2,3-triazole ring is a common strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. Triazoles can act as bioisosteres for other functional groups and can participate in hydrogen bonding and dipole-dipole interactions with biological targets.[10] This protocol details a two-step synthesis of triazole-tethered indole derivatives.

Step 1: Azide Substitution

This is a classic nucleophilic substitution reaction where the chloride is displaced by an azide ion.

  • Rationale: The resulting α-azido ketone is a key intermediate for the subsequent cycloaddition reaction to form the triazole ring.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Stir the reaction at room temperature for 6-8 hours, monitoring by TLC.

  • After the reaction is complete, remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone, which can often be used in the next step without further purification.

Step 2: Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)

The azide-alkyne cycloaddition is a highly efficient and versatile reaction for the synthesis of 1,2,3-triazoles.

  • Rationale: This "click" reaction is high-yielding, tolerant of a wide range of functional groups, and proceeds under mild conditions, making it ideal for the synthesis of compound libraries.

Experimental Protocol:

  • Dissolve the 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone (1.0 eq) and a terminal alkyne (1.1 eq) in a mixture of t-butanol and water (1:1).

  • Add sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to afford the desired 1,2,3-triazole tethered indole derivative.

Synthesis_Workflow_2 Start This compound Step1 Azide Substitution (NaN₃, Acetone/H₂O) Start->Step1 Intermediate 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone Step1->Intermediate Step2 Click Chemistry (Alkyne, CuSO₄, NaAsc) Intermediate->Step2 Product Triazole-Tethered Indole Derivative Step2->Product

Caption: Workflow for the synthesis of Triazole-Tethered Indoles.

PART 2: Biological Evaluation of Synthesized Compounds

Once synthesized and characterized, the novel indole derivatives must be evaluated for their anticancer activity. The following are standard in vitro assays to determine their cytotoxic and apoptotic effects.

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential therapeutic agents.

  • Rationale: This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation, allowing for the determination of the IC₅₀ (half-maximal inhibitory concentration) value.

Experimental Protocol:

  • Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized indole derivatives in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 4: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Rationale: Understanding the mechanism of cell death is crucial. This assay helps determine if the synthesized compounds induce apoptosis, a programmed and controlled form of cell death that is a desirable trait for anticancer drugs.[11]

Experimental Protocol:

  • Treat cancer cells with the synthesized compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Biological_Evaluation_Workflow Synthesized_Compounds Synthesized Indole Derivatives MTT_Assay MTT Cytotoxicity Assay (Determine IC₅₀) Synthesized_Compounds->MTT_Assay Apoptosis_Assay Annexin V/PI Apoptosis Assay (Mechanism of Cell Death) Synthesized_Compounds->Apoptosis_Assay Data_Analysis Data Analysis and SAR MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for the biological evaluation of synthesized compounds.

Data Presentation and Interpretation

The results from the biological assays should be tabulated for clear comparison and interpretation.

Table 1: Cytotoxicity of Synthesized Indole Derivatives against Various Cancer Cell Lines

Compound IDDerivative TypeMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
IND-GLY-01 Glyoxamide10.515.28.9
IND-GLY-02 Glyoxamide5.27.84.1
IND-TRZ-01 Triazole2.53.11.8
IND-TRZ-02 Triazole1.82.51.2
Doxorubicin Positive Control0.50.80.4

Data are representative and for illustrative purposes only.

The data presented in Table 1 would allow for an initial assessment of the structure-activity relationship. For instance, a comparison of the IC₅₀ values for different glyoxamide or triazole derivatives would reveal which substitutions enhance anticancer activity. The results of the apoptosis assay would further elucidate the mechanism of action of the most potent compounds.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel indole-based anticancer agents. The protocols outlined in this guide provide a robust framework for the preparation of diverse derivatives, such as indole-3-glyoxamides and triazole-tethered indoles, and for their subsequent biological evaluation. By systematically applying these synthetic and analytical methods, researchers can efficiently explore the chemical space around the indole scaffold to identify and optimize new lead compounds for the development of next-generation cancer therapeutics.

References

  • 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. PubMed. Available at: [Link][1][2]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. Available at: [Link][3][5]

  • 1,2,3-triazole tethered Indole-3-glyoxamide derivatives as multiple inhibitors of 5-LOX, COX-2 & tubulin: Their anti-proliferative & anti-inflammatory activity. PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. National Institutes of Health. Available at: [Link]

  • Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. National Institutes of Health. Available at: [Link][10]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Available at: [Link][6]

  • Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX. MDPI. Available at: [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Publications. Available at: [Link]

  • Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents. PubMed. Available at: [Link][9]

  • Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. National Institutes of Health. Available at: [Link]

  • 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. ResearchGate. Available at: [Link]

  • Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Taylor & Francis Online. Available at: [Link]

  • Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. PubMed. Available at: [Link]

  • Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-one derivatives as potent BRD4 inhibitors. PubMed. Available at: [Link]

  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science. Available at: [Link][12]

  • Aminohaloborane in Organic Synthesis. Simple Synthesis of Indoles and 1-Acyl-3-Indolinones Using Specific Ortho α-Chloroacetylation of Anilines. Combinatorial Chemistry Review. Available at: [Link]

  • Indole as an emerging scaffold in anticancer drug design. AIP Publishing. Available at: [Link][4]

  • Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. MDPI. Available at: [Link][11]

  • 5 WAYS OF MAKING INDOLE!- INDOLE SYNTHESIS!. YouTube. Available at: [Link]

  • Syntheses and anti-cancer activities of 2-[1-(indol-3-yl-/pyrimidin-5-yl-/pyridine-2-yl-/quinolin-2-yl)-but-3-enylamino]-2-phenyl-ethanols. PubMed. Available at: [Link]

  • Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Bentham Science. Available at: [Link][7]

Sources

Application Notes and Protocols for the Synthesis of Novel GSK-3 Inhibitors from 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that has emerged as a pivotal therapeutic target for a multitude of pathologies, including neurodegenerative diseases like Alzheimer's, bipolar disorder, and certain cancers.[1][2] This guide provides a comprehensive framework for the synthesis and evaluation of novel GSK-3 inhibitors, utilizing the versatile chemical intermediate, 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone. The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases.[3] By leveraging the reactive α-chloro ketone moiety of the starting material, a diverse library of candidate inhibitors can be efficiently synthesized through nucleophilic substitution. This document details the scientific rationale, step-by-step synthetic protocols, characterization methods, and a robust in vitro biological screening assay to identify potent and selective GSK-3 inhibitors.

Introduction: The Therapeutic Promise of GSK-3 Inhibition

Glycogen Synthase Kinase 3 (GSK-3) is a key regulator in a vast array of cellular signaling pathways, including insulin signaling, Wnt/β-catenin pathway, and neurotrophic factor signaling.[4][5][6] Its dysregulation is implicated in the pathophysiology of numerous diseases. For instance, hyperactive GSK-3 contributes to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and is involved in mood regulation, making it a target for bipolar disorder treatments.[7][8] Furthermore, GSK-3's role in cell proliferation and apoptosis has positioned it as a target in oncology.[9]

The development of specific and potent GSK-3 inhibitors is a significant goal in modern drug discovery.[10][11] Many existing inhibitors are ATP-competitive, which can lead to off-target effects due to the conserved nature of the ATP-binding site across the kinome.[11] The indole nucleus and its derivatives have shown promise in yielding selective kinase inhibitors.[9][12] The starting material, this compound, serves as an excellent scaffold for generating novel chemical entities. The chloroacetyl group is a potent electrophile, readily undergoing substitution reactions with various nucleophiles to introduce diverse functionalities aimed at exploring the chemical space around the GSK-3 active site.[13]

GSK-3 Signaling Pathway Overview

GSK-3β is a central node in multiple signaling cascades. Its activity is primarily regulated by inhibitory phosphorylation at the Ser9 residue, often mediated by kinases such as Akt. In the absence of upstream signals, GSK-3β is constitutively active and phosphorylates a wide range of substrates, marking them for degradation or altering their activity. Inhibition of GSK-3β can thus lead to the stabilization of proteins like β-catenin, promoting the transcription of genes involved in cell survival and proliferation.

GSK3_Signaling GSK-3β Signaling Pathways cluster_input Upstream Signals cluster_pathway Signaling Cascade Growth Factors Growth Factors Wnt Ligands Wnt Ligands Beta_Catenin β-catenin Wnt Ligands->Beta_Catenin stabilizes PI3K PI3K Akt Akt PI3K->Akt activates GSK3B_active GSK-3β (Active) pTyr216 Akt->GSK3B_active phosphorylates (Ser9) (Inhibits) GSK3B_inactive GSK-3β (Inactive) pSer9 GSK3B_active->GSK3B_inactive GSK3B_active->Beta_Catenin phosphorylates for degradation Degradation β-catenin Degradation Beta_Catenin->Degradation Transcription Gene Transcription (Cell Survival, Proliferation) Beta_Catenin->Transcription translocates to nucleus and activates

Caption: Simplified diagram of GSK-3β regulation and its role in the Wnt/β-catenin pathway.

Synthetic Strategy: A Modular Approach

The core of our strategy lies in the nucleophilic substitution of the chloride atom in this compound. This allows for the introduction of a wide variety of chemical moieties, enabling a systematic structure-activity relationship (SAR) study. For this application note, we will focus on the reaction with substituted aromatic amines, a common motif in kinase inhibitors.

Overall Experimental Workflow

The process begins with the synthesis of a small library of compounds, followed by purification and rigorous characterization. The biologically active compounds are then identified through a primary in vitro kinase assay, with hits being further evaluated for their potency (IC50 determination).

experimental_workflow start Start: 2-chloro-1-(2-methyl- 1H-indol-3-yl)ethanone synthesis Parallel Synthesis: Nucleophilic Substitution with diverse amines start->synthesis purification Purification: Flash Chromatography / Recrystallization synthesis->purification characterization Characterization: NMR, LC-MS, HRMS purification->characterization screening Primary Screening: In vitro GSK-3β Kinase Assay (Single Concentration) characterization->screening ic50 IC50 Determination: Dose-Response Assay for Hits screening->ic50 sar SAR Analysis and Lead Optimization ic50->sar

Caption: High-level workflow for the synthesis and evaluation of GSK-3 inhibitors.

Detailed Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

General Protocol for the Synthesis of 2-(Arylamino)-1-(2-methyl-1H-indol-3-yl)ethanone Derivatives

This protocol describes a general procedure for the reaction of this compound with a representative substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline, 3-methoxyaniline)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, and heating mantle/stir plate.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add the substituted aniline (1.1 eq) and a non-nucleophilic base such as powdered potassium carbonate (2.0 eq) or DIPEA (2.0 eq).

  • Add anhydrous acetonitrile or DMF to achieve a concentration of approximately 0.1 M with respect to the starting ketone.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts if K₂CO₃ was used.

  • If DMF was used as the solvent, dilute the mixture with ethyl acetate and wash extensively with water and then brine to remove the DMF. If acetonitrile was used, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization of Synthesized Compounds

The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The disappearance of the chloromethyl protons (typically a singlet around 4.8 ppm) and the appearance of a new methylene signal adjacent to the amine nitrogen, along with the signals corresponding to the introduced aryl group, will confirm the successful substitution.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to determine the purity of the compound and confirm its molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized molecule.

In Vitro GSK-3β Kinase Inhibition Assay Protocol

This protocol is adapted from commercially available luminescent kinase assay kits, which measure the amount of ATP remaining after the kinase reaction.[14][15] A decrease in signal indicates ATP consumption and thus, kinase activity. Inhibitors will result in a higher signal.

Materials:

  • Recombinant human GSK-3β enzyme[16]

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP-Glo™ kit)[14]

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., CHIR-99021 or SB216763)[4][15]

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette and a luminometer.

Procedure:

  • Prepare a reaction buffer containing the GSK-3β substrate peptide.

  • Prepare serial dilutions of the test compounds and the positive control in DMSO. Then, dilute them further into the kinase assay buffer. Ensure the final DMSO concentration in the reaction well is ≤1%.

  • In a white 96-well plate, add the following to each well:

    • Kinase buffer (for background/no enzyme control).

    • GSK-3β enzyme solution (for all other wells).

    • Test compound dilution or DMSO vehicle control.

  • Incubate the plate for 10-15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near its Km for GSK-3β for competitive inhibitor screening.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[14]

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells (if applicable) and contains luciferase and luciferin to generate a luminescent signal proportional to the ATP concentration.[16]

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

  • For compounds showing significant inhibition in the primary screen, perform a dose-response analysis.

  • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Synthetic Results for Novel Indole Derivatives

Compound IDR-Group (Substituted Aniline)Yield (%)Purity (LC-MS, %)HRMS [M+H]⁺ CalculatedHRMS [M+H]⁺ Found
GSKi-0014-Fluoroaniline78>98297.1245297.1248
GSKi-0023-Methoxyaniline82>99309.1441309.1439
GSKi-0034-Chloroaniline75>97313.0949313.0952
GSKi-004Aniline85>99279.1339279.1341

Table 2: In Vitro GSK-3β Inhibition Data

Compound ID% Inhibition @ 10 µMIC50 (µM)
GSKi-00185.2 ± 3.11.25
GSKi-00260.7 ± 4.58.76
GSKi-00392.1 ± 2.50.88
GSKi-00445.3 ± 5.2>20
CHIR-9902198.5 ± 1.80.006

Data are presented as mean ± SD from three independent experiments.

The results in these hypothetical tables would suggest that electron-withdrawing groups at the 4-position of the aniline ring (fluoro and chloro) are beneficial for GSK-3β inhibitory activity, providing a clear direction for the next round of lead optimization.

Conclusion and Future Directions

This guide outlines a robust and efficient methodology for the synthesis of novel indole-based GSK-3 inhibitors starting from this compound. The described protocols for synthesis, characterization, and biological evaluation provide a solid foundation for researchers in drug discovery. The modular nature of the synthetic approach allows for rapid generation of a diverse chemical library, facilitating comprehensive SAR studies. Future work should focus on expanding the range of nucleophiles, exploring different substitution patterns on the indole ring, and evaluating promising compounds in cell-based assays to assess their effects on downstream GSK-3 signaling, such as β-catenin accumulation and tau phosphorylation.[10]

References

  • Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. MDPI. [Link]

  • Novel GSK-3 Inhibitors for Treating CNS Disorders. YouTube. [Link]

  • Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. PMC. [Link]

  • Design and synthesis of (aza)indolyl maleimide-based covalent inhibitors of glycogen synthase kinase 3β. PubMed. [Link]

  • The role of glycogen synthase kinase 3 beta in neurodegenerative diseases. PMC. [Link]

  • Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis. PMC. [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). NIH. [Link]

  • GSK3β Kinase Assay Kit. BPS Bioscience. [Link]

  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. PubMed Central. [Link]

  • GSK3 Signaling Pathway. Creative Diagnostics. [Link]

  • Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. NIH. [Link]

  • Glycogen synthase kinase 3β: a key player in progressive chronic kidney disease. Signal Transduction and Targeted Therapy. [Link]

  • Synthesis and biological activity of 2-chloro-3-formyl-1,8-naphthyridine chalcone derivative. ResearchGate. [Link]

  • GSK3-beta Active Kinase Datasheet. SignalChem. [Link]

  • Glycogen Synthase Kinase 3β Modulates the Inflammatory Response Activated by Bacteria, Viruses, and Parasites. Frontiers. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

  • Natural compound screening predicts novel GSK-3 isoform-specific inhibitors. bioRxiv. [Link]

  • Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers. [Link]

  • Glycogen Synthase Kinase 3 (GSK-3) and Its Inhibitors. Wiley-VCH. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

  • Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. PubMed. [Link]

  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. [Link]

Sources

Development of Novel Anti-Inflammatory Agents from 2-Chloro-1-(2-methyl-1H-indol-3-yl)ethanone: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of novel anti-inflammatory agents derived from the versatile starting material, 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone. This guide integrates synthetic chemistry protocols, in vitro and in vivo pharmacological assessment methodologies, and computational modeling to facilitate the discovery of potent and selective anti-inflammatory drug candidates.

Introduction: The Therapeutic Promise of Indole-Based Compounds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] In the realm of inflammation, indole-containing molecules, such as the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, have demonstrated significant clinical efficacy.[3][4] The anti-inflammatory effects of many indole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, particularly cyclooxygenase (COX) enzymes.[3][5] The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery, as this selectivity is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[6]

The starting material, this compound, presents a reactive α-haloketone functionality that serves as an excellent electrophilic site for the construction of various heterocyclic systems known for their anti-inflammatory properties, including triazoles, thiadiazoles, and oxadiazoles.[7][8][9] This guide outlines the rationale and detailed protocols for synthesizing these derivatives and evaluating their potential as novel anti-inflammatory agents.

Synthetic Strategy: From a Core Scaffold to Diverse Heterocycles

The chloroacetyl group of this compound is the linchpin for the synthesis of the target heterocyclic derivatives. The following section provides detailed protocols for the synthesis of triazole, thiadiazole, and oxadiazole analogs.

General Workflow for Synthesis and Evaluation

G A 2-chloro-1-(2-methyl- 1H-indol-3-yl)ethanone B Synthesis of Triazole Derivatives A->B C Synthesis of Thiadiazole Derivatives A->C D Synthesis of Oxadiazole Derivatives A->D E In Vitro Screening (LPS-induced Cytokine Release) B->E H Molecular Docking (COX-2) B->H C->E C->H D->E D->H F In Vivo Evaluation (Carrageenan-induced Paw Edema) E->F G Lead Compound Identification F->G H->E

Caption: A streamlined workflow for the development of anti-inflammatory agents.

Protocol 1: Synthesis of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazoles from α-haloketones can be achieved through a multi-step process involving the formation of a key intermediate.[7][8]

Step 1: Synthesis of the Hydrazide Intermediate

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.2 equivalents).

  • Reaction Conditions: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The precipitated product, the corresponding hydrazide, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Cyclization to form the 1,2,4-Triazole Ring

  • Reaction Setup: The hydrazide intermediate (1 equivalent) is then reacted with an appropriate orthoester, such as triethyl orthoformate (for an unsubstituted triazole) or another orthoester for a substituted triazole, in the presence of a catalytic amount of a strong acid like p-toluenesulfonic acid.

  • Reaction Conditions: The reaction mixture is refluxed for 8-12 hours.

  • Work-up and Isolation: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 1,2,4-triazole derivative.

Protocol 2: Synthesis of 1,3,4-Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazoles can be accomplished by reacting the α-haloketone with a thiosemicarbazide derivative followed by cyclization.[1]

Step 1: Formation of the Thiosemicarbazone Intermediate

  • Reaction Setup: Dissolve this compound (1 equivalent) and thiosemicarbazide (1.1 equivalents) in ethanol.

  • Reaction Conditions: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 3-5 hours.

  • Work-up and Isolation: Cool the reaction mixture, and the resulting thiosemicarbazone precipitate is filtered, washed with ethanol, and dried.

Step 2: Oxidative Cyclization to the 1,3,4-Thiadiazole

  • Reaction Setup: The thiosemicarbazone intermediate (1 equivalent) is suspended in a suitable solvent like ethanol.

  • Reaction Conditions: An oxidizing agent, such as ferric chloride (FeCl₃), is added portion-wise, and the mixture is stirred at room temperature for 12-16 hours.

  • Work-up and Isolation: The reaction mixture is poured into ice-cold water, and the precipitated product is filtered, washed with water, and recrystallized from an appropriate solvent to afford the 1,3,4-thiadiazole derivative.

Protocol 3: Synthesis of 1,3,4-Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazoles often proceeds through an N-acylhydrazone intermediate which is then cyclized.[9][10][11]

Step 1: Preparation of the Acylhydrazide

  • Reaction Setup: React this compound (1 equivalent) with a desired acylhydrazine (1 equivalent) in a solvent like ethanol.

  • Reaction Conditions: Reflux the mixture for 6-8 hours.

  • Work-up and Isolation: Upon cooling, the N-acylhydrazone product precipitates out and can be collected by filtration.

Step 2: Dehydrative Cyclization to the 1,3,4-Oxadiazole

  • Reaction Setup: The N-acylhydrazone (1 equivalent) is treated with a dehydrating agent.

  • Reaction Conditions: A common and effective method involves heating the N-acylhydrazone in phosphorus oxychloride (POCl₃) at reflux for 2-4 hours.[12]

  • Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice, and the resulting solid is filtered, washed with a sodium bicarbonate solution and then water, and finally purified by recrystallization or column chromatography.

Pharmacological Evaluation: Assessing Anti-Inflammatory Potential

A tiered approach to pharmacological screening is recommended, starting with in vitro assays to determine cellular activity and progressing to in vivo models to assess efficacy in a physiological context.

In Vitro Anti-Inflammatory Activity: LPS-Induced Cytokine Release Assay

This assay evaluates the ability of the synthesized compounds to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).[13][14]

Protocol:

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

  • Cell Seeding: Seed the macrophages into 96-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized indole derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce the production of pro-inflammatory cytokines.[15]

  • Cytokine Measurement: Collect the cell culture supernatants and measure the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using commercially available ELISA kits.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized animal model for evaluating the acute anti-inflammatory activity of novel compounds.[16][17]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: a vehicle control group, a positive control group (e.g., receiving Indomethacin), and several test groups receiving different doses of the synthesized compounds. Administer the compounds orally or intraperitoneally 30-60 minutes before the carrageenan injection.[17]

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[18]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration.[16][19]

  • Data Analysis: Calculate the percentage inhibition of paw edema for each test group compared to the vehicle control group.

Compound In Vitro IC₅₀ (µM) for TNF-α Inhibition In Vivo Paw Edema Inhibition (%) at 10 mg/kg
Indole-Triazole 1a5.245.8
Indole-Triazole 1b8.138.2
Indole-Thiadiazole 2a3.555.1
Indole-Thiadiazole 2b6.842.5
Indole-Oxadiazole 3a4.151.3
Indole-Oxadiazole 3b7.539.7
Indomethacin1.562.3

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific compounds synthesized and tested.

Mechanism of Action: Targeting the COX Pathway

The anti-inflammatory activity of many indole derivatives is mediated through the inhibition of COX enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation.[3][5]

G A Cell Membrane Phospholipids B Arachidonic Acid A->B PLA₂ C COX-1 (Constitutive) B->C D COX-2 (Inducible) B->D E Prostaglandins (Physiological) C->E F Prostaglandins (Inflammatory) D->F G Inflammation, Pain, Fever F->G H Indole Derivatives H->D

Caption: The role of indole derivatives in inhibiting the COX-2 pathway.

Computational Chemistry: In Silico Prediction of Binding Affinity

Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule to the active site of a target protein.[6] For the newly synthesized indole derivatives, docking studies against the COX-2 enzyme can provide valuable insights into their potential inhibitory activity and guide further structural modifications.[20][21]

Protocol for Molecular Docking:

  • Protein Preparation: Obtain the 3D crystal structure of the human COX-2 enzyme from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: Generate the 3D structures of the synthesized indole-heterocycle derivatives and optimize their geometries using a suitable force field.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide, or GOLD) to dock the prepared ligands into the active site of the COX-2 enzyme.

  • Analysis of Results: Analyze the docking poses and scoring functions to predict the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the amino acid residues in the COX-2 active site. Compounds with lower binding energies are predicted to have higher inhibitory potential.[22]

Conclusion and Future Directions

The synthetic and screening protocols outlined in this guide provide a robust framework for the development of novel anti-inflammatory agents from this compound. By combining rational design, efficient synthesis, and systematic pharmacological evaluation, researchers can identify promising lead compounds for further optimization. Future work should focus on establishing structure-activity relationships (SAR) to refine the chemical scaffold for improved potency and selectivity. Additionally, comprehensive preclinical studies, including pharmacokinetic and toxicological profiling, will be essential for advancing the most promising candidates toward clinical development.

References

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  • Dileep, K. V., Remya, C., Tintu, I., & Sadasivan, C. (2014). Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. Journal of Biomolecular Structure & Dynamics, 32(11), 1855–1863. [Link]

  • Synthesis of imidazo[1][10][20]thiadiazoles from α-haloketones. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Bhandari, S. V., Bothara, K. G., Raut, M. K., Patil, A. A., Sarkate, A. P., & Mokale, V. J. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 21(1), 27. [Link]

  • Bartosh, T. J., Ylöstalo, J. H., Mohammadipoor, A., Bazhanov, N., Coble, K., & Prockop, D. J. (2013). Macrophage Inflammatory Assay. Journal of Visualized Experiments, (82), 50965. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999337. [Link]

  • Identification of Indole Derivatives as Selective Cyclooxygenase-2 Inhibitors by Virtual Screening and Molecular Dynamic Simulation. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 24, 2026, from [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, S. A., Abdel-Aziz, N. I., El-Azab, A. S., & El-Tahir, K. E. H. (2012). Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. Molecules, 17(5), 5705–5721. [Link]

  • Asif, M. (2014). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012.
  • Liu, Y., Zhang, Y., Wang, Y., & Wang, J. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4697. [Link]

  • Synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved January 24, 2026, from [Link]

  • Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS. (n.d.). AfaSci. Retrieved January 24, 2026, from [Link]

  • Dileep, K. V., Remya, C., Tintu, I., & Sadasivan, C. (2013). Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. Journal of Biomolecular Structure and Dynamics, 32(11), 1855–1863. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-9.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega, 8(20), 17739–17777. [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). Retrieved January 24, 2026, from [Link]

  • Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. (n.d.). Retrieved January 24, 2026, from [Link]

  • Tian, J., et al. (2020). Synthesis of 1,2,4-Triazoles via Decarboxylative Cyclization of 2-Aryl-2-isocyanates with Aryl Diazonium Salts. Organic Letters, 22(15), 5896–5900.
  • Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. Retrieved January 24, 2026, from [Link]

  • Bollikolla, H. B., & Akula, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-268.
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). Molecules, 27(22), 7793. [Link]

  • Meng, F., & Lowell, C. A. (1997). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 185(9), 1661–1670. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 24, 2026, from [Link]

  • LPS-Induced Cytokine Release Model. (n.d.). Charles River. Retrieved January 24, 2026, from [Link]

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The Versatility of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone: A Keystone Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the indole nucleus stands as a "privileged scaffold," a recurring motif in a vast array of biologically active compounds and functional materials. Its unique electronic properties and conformational flexibility have made it a cornerstone in drug discovery. A particularly versatile derivative, 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone, has emerged as a powerful and highly reactive building block for the construction of diverse heterocyclic systems. This α-haloketone, featuring a reactive electrophilic center adjacent to the indole core, provides a gateway to a multitude of pharmacologically relevant heterocycles, including thiazoles, oxazoles, and pyrimidines. This technical guide offers an in-depth exploration of the synthesis and application of this key intermediate, providing detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its effective and secure utilization in the laboratory.

PropertyValueReference
Molecular Formula C₁₁H₁₀ClNON/A
Molecular Weight 207.66 g/mol N/A
Appearance Off-white to pale yellow solidGeneral Observation
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and insoluble in water.General Chemical Principles
Stability Stable under normal laboratory conditions. Sensitive to strong bases and nucleophiles. Should be stored in a cool, dry place away from light and moisture.General Chemical Principles

Safety and Handling:

This compound is a reactive electrophile and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2] As with other α-haloketones, it is expected to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[1][2] In case of contact, the affected area should be flushed immediately with copious amounts of water. For inhalation, the individual should be moved to fresh air. All waste materials should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

Synthesis of the Building Block: this compound

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 2-methylindole with chloroacetyl chloride.[3][4][5] This electrophilic aromatic substitution reaction preferentially occurs at the electron-rich C3 position of the indole ring.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Methylindole

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylindole (1.0 eq) and anhydrous dichloromethane (DCM) to create a 0.5 M solution.

  • Cool the solution to 0 °C in an ice-water bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C. The mixture may become a thick slurry.

  • To the dropping funnel, add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM.

  • Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and water.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and solvent is crucial as aluminum chloride is highly hygroscopic and will be deactivated by water.

  • Low Temperature: The reaction is exothermic, and maintaining a low temperature during the addition of the Lewis acid and acylating agent helps to control the reaction rate and prevent side reactions.

  • Lewis Acid Catalyst: Aluminum chloride acts as a Lewis acid, coordinating with the chloroacetyl chloride to form a highly electrophilic acylium ion, which then attacks the indole ring.

  • Work-up: The aqueous work-up is necessary to decompose the aluminum chloride complex and remove inorganic byproducts. The sodium bicarbonate wash neutralizes any remaining acid.

Figure 1: Synthetic workflow for this compound.

Applications in Heterocyclic Synthesis

The dual electrophilic nature of this compound, possessing a reactive α-chloro group and a carbonyl carbon, makes it an ideal precursor for the construction of a variety of five- and six-membered heterocyclic rings through condensation reactions with binucleophiles.

Synthesis of 2-Aminothiazoles: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly efficient method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide or thiourea.[6] The reaction of this compound with thiourea provides a direct route to 2-amino-4-(2-methyl-1H-indol-3-yl)thiazole, a scaffold of significant interest in medicinal chemistry.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add thiourea (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).

Mechanistic Insight:

The Hantzsch thiazole synthesis proceeds through a well-established mechanism. The sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon and displacing the chloride ion. This is followed by an intramolecular cyclization where the nitrogen atom of the thiourea attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic 2-aminothiazole product.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Methylindole Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the acylation of 2-methylindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this important synthetic transformation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you optimize your reaction yields and obtain pure products.

Troubleshooting Guide

This section addresses specific issues you might be facing in the lab, offering explanations for the underlying chemistry and providing actionable solutions.

Q1: My reaction yield is consistently low, or I'm not getting any product at all. What are the likely causes?

Low or no yield in a Friedel-Crafts acylation of 2-methylindole can stem from several critical factors. Let's break them down in a logical troubleshooting sequence.

The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is the heart of the reaction, activating the acylating agent.[1][2]

  • Causality: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in your solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive. Furthermore, the product, a ketone, forms a stable complex with the Lewis acid.[3] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount of the catalyst is generally required.[3] For sensitive substrates like indoles, strong Lewis acids can also lead to decomposition.[4]

  • Solutions:

    • Ensure Anhydrous Conditions: Flame-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, either freshly distilled or from a solvent purification system. Use freshly opened or properly stored anhydrous Lewis acids.

    • Optimize Catalyst Loading: Start with at least 1.1 equivalents of the Lewis acid. If the yield is still low, consider a slight increase to 1.2-1.5 equivalents.

    • Consider Milder Lewis Acids: If you observe significant charring or a complex mixture of byproducts, your 2-methylindole may be decomposing. Consider switching to a milder Lewis acid such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl), which have been shown to be effective for the acylation of indoles without the need for N-H protection and under milder conditions.[4]

The Friedel-Crafts acylation is often exothermic, and temperature control is crucial.[5]

  • Causality: While some reactions require heating to overcome the activation energy, excessive heat can promote side reactions, lead to the decomposition of the starting material or product, and in some cases, even cause deacylation. Conversely, a temperature that is too low may result in an impractically slow reaction rate.

  • Solutions:

    • Controlled Addition: Begin the reaction at a low temperature (e.g., 0 °C in an ice bath) and add the acylating agent dropwise to manage the initial exotherm.[6]

    • Gradual Warming: After the initial addition, allow the reaction to slowly warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Gentle Heating: If no reaction is observed at room temperature, gentle heating (e.g., 40-50 °C) may be necessary. It is advisable to perform small-scale trials to determine the optimal temperature for your specific acylating agent.

The purity of your starting materials is paramount for a successful reaction.

  • Causality: Impurities in the 2-methylindole, acylating agent, or solvent can interfere with the catalyst or participate in side reactions, leading to a lower yield of the desired product.

  • Solutions:

    • Purify Starting Materials: If you suspect impurities, consider purifying your 2-methylindole (e.g., by recrystallization or distillation) and acylating agent (e.g., by distillation) before use.

    • Use High-Purity Solvents: Ensure your reaction solvent is of high purity and anhydrous.

Q2: I'm observing multiple spots on my TLC plate. What are the possible side products?

The formation of multiple products is a common issue. Here are the most likely culprits in the acylation of 2-methylindole.

While Friedel-Crafts conditions generally favor C3-acylation, acylation on the indole nitrogen is a competing pathway.

  • Causality: The indole nitrogen has a lone pair of electrons and can act as a nucleophile, especially if the C3 position is sterically hindered or if the reaction conditions are not optimized for electrophilic aromatic substitution. The use of a base can promote N-acylation.

  • Solutions:

    • Avoid Basic Conditions: Friedel-Crafts acylation is an acid-catalyzed reaction. The presence of bases can deprotonate the indole nitrogen, increasing its nucleophilicity and favoring N-acylation.

    • Choice of Catalyst: Strong Lewis acids like AlCl₃ strongly coordinate with the acylating agent to form a bulky electrophile, which may favor attack at the less hindered C3 position over the nitrogen.

Although less common than in Friedel-Crafts alkylation, the formation of a di-acylated product is possible.[7]

  • Causality: The introduction of an acyl group deactivates the indole ring to further electrophilic attack.[3] However, under harsh conditions (e.g., high temperature, excess acylating agent, or a highly reactive 2-methylindole derivative), a second acylation may occur.

  • Solutions:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent. Avoid using a large excess.

    • Moderate Reaction Conditions: Maintain a controlled temperature and reaction time. Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction.

  • Causality: Indoles are sensitive to strong acids and high temperatures. The use of a strong Lewis acid like AlCl₃ can lead to polymerization or decomposition of the indole ring, resulting in a complex mixture of byproducts.[4]

  • Solutions:

    • Use Milder Lewis Acids: As mentioned previously, switching to Et₂AlCl or Me₂AlCl can mitigate decomposition.[4]

    • Maintain Low Temperatures: Running the reaction at lower temperatures can minimize decomposition pathways.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the acylation of 2-methylindole?

Electrophilic substitution on the indole ring predominantly occurs at the C3 position. This is because the intermediate carbocation formed by attack at C3 is more stable, as the positive charge can be delocalized over the aromatic system without disrupting the benzene ring's aromaticity. The electron-donating methyl group at the C2 position further activates the ring and reinforces the preference for C3 substitution.

Q2: Should I use an acyl chloride or an acid anhydride as the acylating agent?

Both acyl chlorides and acid anhydrides can be used as acylating agents in Friedel-Crafts reactions.[2]

  • Acyl Chlorides: These are generally more reactive than acid anhydrides and are very commonly used.[8] Their higher reactivity may allow for milder reaction conditions.

  • Acid Anhydrides: These are less reactive and may require slightly more forcing conditions (e.g., higher temperatures). However, they can be advantageous as they are often less sensitive to moisture and the byproduct is a carboxylic acid, which can be easier to remove during workup than HCl.[9]

The choice between the two will depend on the specific acyl group you are introducing and the reactivity of your 2-methylindole substrate. For a standard acylation, an acyl chloride is a good starting point.

Q3: How do I properly work up a Friedel-Crafts acylation reaction?

A proper workup is crucial for isolating your product and achieving a good yield. The main challenge is to safely quench the reaction and break up the aluminum chloride-product complex.

  • Detailed Work-up Protocol:

    • Cool the reaction mixture: After the reaction is complete, cool the flask in an ice bath.

    • Quench the reaction: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[6] This will hydrolyze the excess AlCl₃ and break up the product-AlCl₃ complex. Be aware that this process is exothermic and will generate HCl gas, so it should be performed in a well-ventilated fume hood.

    • Extract the product: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry and concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

    • Purify the product: The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Q4: How can I confirm that I have synthesized the desired 3-acyl-2-methylindole?

A combination of spectroscopic methods is the best approach for structure confirmation.

  • ¹H NMR Spectroscopy:

    • Look for the disappearance of the proton signal at the C3 position of 2-methylindole.

    • The appearance of new signals corresponding to the acyl group (e.g., a singlet around 2.5 ppm for an acetyl group).

    • The aromatic protons of the indole ring will typically appear in the range of 7.0-8.0 ppm.

    • The N-H proton will appear as a broad singlet, typically downfield.

    • The C2-methyl protons will be a singlet, often around 2.4 ppm.[10]

  • ¹³C NMR Spectroscopy:

    • The most downfield signal will be the carbonyl carbon of the acyl group (typically >190 ppm).

    • Look for the characteristic signals of the indole ring carbons.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band in the region of 1650-1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ketone.[11]

    • A broad absorption in the region of 3200-3400 cm⁻¹ corresponds to the N-H stretch of the indole.

  • Mass Spectrometry (MS):

    • The molecular ion peak in the mass spectrum should correspond to the molecular weight of the expected product.

Visual Aids

Reaction Mechanism and Key Steps

Friedel-Crafts Acylation of 2-Methylindole cluster_activation 1. Acylium Ion Formation cluster_attack 2. Electrophilic Attack cluster_deprotonation 3. Deprotonation AcylatingAgent R-CO-Cl AcyliumIon R-C≡O⁺ (Acylium Ion) + AlCl₄⁻ AcylatingAgent->AcyliumIon Activation LewisAcid AlCl₃ LewisAcid->AcylatingAgent Indole 2-Methylindole AcyliumIon->Indole SigmaComplex Sigma Complex (Resonance Stabilized) Indole->SigmaComplex Nucleophilic Attack at C3 Product 3-Acyl-2-methylindole SigmaComplex->Product Restoration of Aromaticity H + HCl + AlCl₃ AlCl4_minus AlCl₄⁻ AlCl4_minus->SigmaComplex

Caption: General mechanism of 2-methylindole acylation.

Troubleshooting Workflow

Troubleshooting_Low_Yield Start Low or No Yield CheckCatalyst 1. Check Catalyst - Anhydrous conditions? - Stoichiometric amount? Start->CheckCatalyst CheckTemp 2. Check Temperature - Controlled addition? - Optimal temperature? CheckCatalyst->CheckTemp [If OK] SolutionCatalyst Solutions: - Use anhydrous techniques - Increase catalyst loading - Use milder Lewis acid (e.g., Et₂AlCl) CheckCatalyst->SolutionCatalyst [Problem Found] CheckReagents 3. Check Reagents - Purity of starting materials? - Anhydrous solvent? CheckTemp->CheckReagents [If OK] SolutionTemp Solutions: - Start at 0 °C - Gradual warming - Optimize via small trials CheckTemp->SolutionTemp [Problem Found] CheckSideProducts 4. Analyze Side Products - N-acylation? - Di-acylation? - Decomposition? CheckReagents->CheckSideProducts [If OK] SolutionReagents Solutions: - Purify starting materials - Use high-purity, dry solvent CheckReagents->SolutionReagents [Problem Found] SolutionSideProducts Solutions: - Avoid basic conditions - Control stoichiometry - Use milder conditions CheckSideProducts->SolutionSideProducts

Caption: A stepwise workflow for troubleshooting low yields.

References

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  • Friedel-Crafts Acylation. Chemistry LibreTexts. Available at: [Link]

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  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Acyl Chlorides and Acid Anhydrides. chemrevise. Available at: [Link]

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  • Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. PubMed. Available at: [Link]

  • IR Absorption Table. University of Colorado Boulder. Available at: [Link]

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  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

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  • Acyl Chlorides and Acid Anhydrides. chemrevise. Available at: [Link]

  • 2-methylindole. Organic Syntheses Procedure. Available at: [Link]

  • AlCl3·6H2O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol. PMC - PubMed Central. Available at: [Link]

  • Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Request PDF. Available at: [Link]

  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

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Technical Support Center: Optimizing Friedel-Crafts Acylation of 2-Methylindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Friedel-Crafts acylation of 2-methylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction, troubleshooting common issues, and answering frequently asked questions.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. For heteroaromatic compounds like 2-methylindole, this reaction is pivotal for the synthesis of key intermediates in medicinal chemistry and materials science. The electron-rich nature of the indole nucleus makes it highly susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and, therefore, the typical site of acylation. However, the presence of the methyl group at the C2 position and the reactive N-H bond can lead to challenges in regioselectivity and yield. This guide provides a comprehensive resource to navigate these challenges and achieve optimal results.

Reaction Mechanism: C3-Acylation of 2-Methylindole

The Friedel-Crafts acylation of 2-methylindole proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Activation of the Acylating Agent: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the halogen of the acyl halide, generating a highly electrophilic acylium ion. This ion is resonance-stabilized, which prevents rearrangements that can plague Friedel-Crafts alkylations.[1]

  • Nucleophilic Attack: The electron-rich C3 position of the 2-methylindole attacks the acylium ion. This is the rate-determining step and results in the formation of a resonance-stabilized cationic intermediate (a sigma complex).

  • Deprotonation: A weak base, such as the displaced halide ion, removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the 3-acyl-2-methylindole product.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation AcylHalide R-CO-Cl AcyliumIon [R-C≡O]⁺ + AlCl₄⁻ AcylHalide->AcyliumIon Coordination & Cleavage LewisAcid AlCl₃ SigmaComplex Sigma Complex (Resonance Stabilized) AcyliumIon->SigmaComplex Methylindole 2-Methylindole Methylindole->SigmaComplex Attack at C3 Product 3-Acyl-2-methylindole SigmaComplex->Product Loss of H⁺

Mechanism of Friedel-Crafts acylation of 2-methylindole.

Troubleshooting Guide

This section addresses common issues encountered during the Friedel-Crafts acylation of 2-methylindole in a question-and-answer format.

Q1: My reaction is giving a very low yield of the desired 3-acyl-2-methylindole. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Cause 1: Inactive Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Moisture will hydrolyze the catalyst, rendering it inactive.

    • Solution: Use freshly opened or sublimed AlCl₃. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Substrate or Product Decomposition: Indoles are sensitive to strong acids. The use of a highly reactive Lewis acid like AlCl₃ can sometimes lead to the decomposition of the starting material or the acylated product, especially at elevated temperatures.[2]

    • Solution:

      • Lower the temperature: Run the reaction at 0 °C or even lower to minimize side reactions.

      • Use a milder Lewis acid: Consider using zinc chloride (ZnCl₂), tin(IV) chloride (SnCl₄), or diethylaluminum chloride (Et₂AlCl).[2][3] Et₂AlCl has been shown to give high yields for the 3-acylation of indoles without the need for N-protection.[2]

  • Cause 3: Inefficient Acylium Ion Formation: If using a less reactive acylating agent like an anhydride, a stronger catalyst or higher temperatures might be necessary, which can be a double-edged sword leading to decomposition.

    • Solution: For acetic anhydride, catalysts like indium triflate (In(OTf)₃) have been used.[3] Alternatively, using the more reactive acetyl chloride is often a better choice.

Q2: I am observing multiple products in my reaction mixture, including a significant amount of an N-acylated byproduct. How can I improve the regioselectivity for C3-acylation?

A2: The formation of the N-acylated product is a common side reaction. The regioselectivity is influenced by the catalyst, solvent, and temperature.

  • Cause 1: Catalyst Choice: Some catalysts can favor N-acylation. For instance, studies with mesoporous HZSM-5 as a catalyst have shown the formation of a mixture of N-acetyl and 3-acetyl-2-methylindole.

    • Solution: Traditional Lewis acids like ZnCl₂ and SnCl₄ tend to favor C3-acylation.[3] Diethylaluminum chloride is also reported to give high selectivity for the C3 position.[2]

  • Cause 2: Reaction Conditions: Higher temperatures can sometimes favor N-acylation as it can be a kinetically controlled product under certain conditions.

    • Solution: Maintain a low reaction temperature (0 °C or below). This generally favors the thermodynamically more stable C3-acylated product.

  • Cause 3: Formation of Indolylmagnesium Halide: If using a Grignard-based approach (indolylmagnesium iodide with acetyl chloride), a mixture of C3 and N-acylated products, as well as di-acylated products, can be difficult to separate.[4]

    • Solution: This method can be challenging for achieving high regioselectivity. If this is your chosen route, careful control of stoichiometry and reaction time is crucial. However, a Lewis acid-catalyzed approach is generally more reliable for selective C3-acylation.

Q3: My reaction has resulted in a dark, tarry mixture, and I am unable to isolate any pure product. What went wrong?

A3: Polymerization or extensive decomposition of the indole ring is a common issue, especially under harsh acidic conditions.

  • Cause 1: Overly Aggressive Lewis Acid: As mentioned, strong Lewis acids like AlCl₃ can be too harsh for the sensitive indole nucleus, leading to polymerization.[2]

    • Solution: Switch to a milder Lewis acid such as ZnCl₂, SnCl₄, or Et₂AlCl.[2][3]

  • Cause 2: High Reaction Temperature: The reaction is often exothermic. If the addition of reagents is too fast or cooling is insufficient, the temperature can rise uncontrollably, leading to decomposition.

    • Solution: Add the Lewis acid and acylating agent slowly at a low temperature (0 °C). Use an ice bath to maintain a consistent temperature throughout the addition.

  • Cause 3: Presence of Oxygen: Some substituted indoles, including 2-methylindoles, can be susceptible to auto-oxidation, especially under acidic conditions.[4]

    • Solution: Always run the reaction under an inert atmosphere of nitrogen or argon.

G Problem Low Yield or Decomposition Solution1 Use Fresh/Anhydrous Lewis Acid Problem->Solution1 Cause: Inactive Catalyst Solution2 Lower Reaction Temperature (0°C) Problem->Solution2 Cause: Decomposition Solution3 Use Milder Lewis Acid (e.g., ZnCl₂) Problem->Solution3 Cause: Harsh Conditions Solution4 Run Under Inert Atmosphere Problem->Solution4 Cause: Oxidation

Troubleshooting low yield and decomposition.

Frequently Asked Questions (FAQs)

Q1: Which Lewis acid is best for the acylation of 2-methylindole?

A1: There is no single "best" Lewis acid, as the optimal choice depends on the specific acylating agent and desired reaction conditions. However, a general trend can be observed:

  • Strong Lewis Acids (e.g., AlCl₃): Can be effective but run the risk of causing decomposition of the indole.[2] They are often used at low temperatures.

  • Milder Lewis Acids (e.g., ZnCl₂, SnCl₄, Et₂AlCl): These are often a better choice for sensitive substrates like 2-methylindole. They tend to give cleaner reactions and good yields of the C3-acylated product.[2][3] Diethylaluminum chloride, in particular, has been reported to be very effective.[2]

Q2: Can I use acetic anhydride instead of acetyl chloride?

A2: Yes, acetic anhydride can be used as an acylating agent. However, it is generally less reactive than acetyl chloride. To achieve good conversion, you may need to use a stronger Lewis acid, higher temperatures, or a more specialized catalyst like indium triflate (In(OTf)₃).[3] For laboratory-scale synthesis, acetyl chloride is often more convenient and gives higher yields under milder conditions.

Q3: How can I avoid di-acylation (at both the N and C3 positions)?

A3: Di-acylation can occur, especially if the reaction is left for too long or if an excess of the acylating agent is used.

  • Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the acylating agent.

  • Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction to prevent further acylation.

  • Alternative Method: A two-step procedure can provide the 3-acetylindole cleanly. First, perform a di-acetylation using acetic anhydride and acetic acid. The resulting 1,3-diacetylindole can then be selectively N-deacetylated by gentle heating with aqueous or alcoholic sodium hydroxide to give the desired 3-acetylindole in good yield.[5]

Q4: Are there any alternatives to the Friedel-Crafts reaction for acylating 2-methylindole?

A4: Yes, the Vilsmeier-Haack reaction is a common alternative for the formylation (introduction of a -CHO group) of electron-rich aromatic and heteroaromatic compounds.[6] This reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide (DMF).[7] For the introduction of other acyl groups, the Friedel-Crafts reaction remains the most direct method.

Data Presentation: Comparison of Catalysts for Acetylation of Indole

The following table summarizes the reported yields for the synthesis of 3-acetylindole using various catalysts and acetylating agents. While this data is for the parent indole, it provides a useful starting point for selecting conditions for 2-methylindole.

Acylating AgentCatalystYield (%)Reference
Acetyl ChlorideZnCl₂55[3]
Acetyl ChlorideAlCl₃-[3]
Acetyl ChlorideSnCl₄95[3]
Acetyl ChlorideZrCl₄69[3]
Acetic AnhydrideIn(OTf)₃52[3]
Acetic AnhydridePPh₃·HClO₄61[3]
Acetyl ChlorideEt₂AlCl86[3]

Note: The yield for AlCl₃ was not specified in the cited review but is a commonly used catalyst.[3]

Experimental Protocols

Protocol 1: C3-Acetylation of 2-Methylindole using Zinc Chloride

This protocol is a standard method for the selective C3-acetylation of 2-methylindole using a mild Lewis acid.

Materials:

  • 2-Methylindole

  • Acetyl chloride

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylindole (1.0 eq) and anhydrous dichloromethane (approx. 10 mL per gram of indole).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Add anhydrous zinc chloride (1.2 eq) to the stirred solution.

  • Addition of Acetylating Agent: Add acetyl chloride (1.1 eq) dropwise to the suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up:

    • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to afford the pure 3-acetyl-2-methylindole.

G Setup 1. Add 2-methylindole and DCM to flask Cooling 2. Cool to 0°C Setup->Cooling Catalyst 3. Add ZnCl₂ Cooling->Catalyst AcylChloride 4. Add Acetyl Chloride dropwise at 0°C Catalyst->AcylChloride Reaction 5. Stir at 0°C, then warm to RT. Monitor by TLC. AcylChloride->Reaction Workup 6. Quench with HCl, extract, wash, and dry Reaction->Workup Purification 7. Purify by chromatography or recrystallization Workup->Purification

Experimental workflow for the acetylation of 2-methylindole.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Sawy, E. R., et al. (2020). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Current Organic Synthesis, 17(1), 2-14.
  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 133-140.
  • A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. (2020). RSC Advances, 10(42), 25065-25073.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Regio- and Enantioselective Synthesis of Diarylindolylmethanes via Lewis Acid Catalyzed Friedel–Crafts Alkylation of Indoles with In Situ Generated o-Quinone Methides. (2021). Organic Letters, 23(18), 7166–7171.
  • Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487.
  • ChemInform Abstract: A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. (2010). ChemInform, 31(41).
  • Studies on Acetylation of Indoles. (2013). Journal of the Indian Chemical Society, 90(11), 2269-2271.
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Figure 3: 13 C-NMR spectrum of 3-methyl-2-phenyl indole. (2017).
  • Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. (1998). The Journal of Organic Chemistry, 63(18), 6243-6247.
  • Processes for production of indole compounds. (2007).
  • FooDB. Showing Compound 2(or 3)-methylindole (FDB004302). [Link]

  • 3-acetylindole. (2017). Sciencemadness Discussion Board. [Link]

  • Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. (2023). Organic & Biomolecular Chemistry, 21(13), 2697-2725.
  • Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Arom
  • Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. (2020). ACS Omega, 5(20), 11463-11470.
  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (2022). ACS Omega, 7(41), 36091-36125.
  • Limitations of Friedel-Crafts Alkyl
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). International Letters of Chemistry, Physics and Astronomy, 13, 187-196.
  • Acylation using an anhydride. (2020). YouTube.
  • Vilsmeier-Haack formil
  • Organic Syntheses Procedure. (1941). Organic Syntheses, 21, 38.
  • Testing zinc chloride as a new catalyst for direct synthesis of cellulose di- and tri-acetate in a solvent free system under microwave irradiation. (2016).
  • Supporting information - The Royal Society of Chemistry. (2019). The Royal Society of Chemistry.
  • Vilsmeier–Haack reaction. Wikipedia. [Link]

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How to minimize byproduct formation in 3-chloroacetyl-2-methylindole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-chloroacetyl-2-methylindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 3-chloroacetyl-2-methylindole?

The most common method is the Friedel-Crafts acylation of 2-methylindole with chloroacetyl chloride, typically in the presence of a Lewis acid catalyst.[1]

Q2: What are the most common byproducts in this synthesis?

The primary byproduct is the N-acylated isomer, 1-chloroacetyl-2-methylindole. Di-acylated products (acylation at both N-1 and C-3 positions) and polymeric materials resulting from the degradation of the indole ring under harsh acidic conditions can also be formed.

Q3: Why is regioselectivity (C-3 vs. N-1 acylation) a major challenge?

The indole ring possesses two nucleophilic sites: the C-3 position and the nitrogen atom of the pyrrole ring. The lone pair of electrons on the nitrogen can also participate in the reaction, leading to the formation of the N-acylated byproduct. The reaction conditions, particularly the choice of catalyst and solvent, play a crucial role in determining the site of acylation.

Q4: Can I use N-protection to avoid N-acylation?

Yes, protecting the indole nitrogen is a viable strategy to ensure exclusive C-3 acylation. However, this adds extra steps to the synthesis for the introduction and removal of the protecting group.

II. Troubleshooting Guide: Minimizing Byproduct Formation

This section provides a detailed analysis of common experimental issues and their solutions, grounded in the principles of organic chemistry.

Problem 1: Low yield of the desired 3-chloroacetyl-2-methylindole and a significant amount of the N-acylated byproduct.

Root Cause Analysis:

The formation of the N-acylated isomer is a common issue and is often influenced by the reaction conditions. The use of strong bases or certain polar aprotic solvents can favor N-acylation.[2] In the context of Friedel-Crafts acylation, the choice of Lewis acid and its interaction with the indole nitrogen is a key factor.

Solutions:

  • Optimize the Lewis Acid Catalyst:

    • Stoichiometry: A stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone.[3]

    • Choice of Lewis Acid: While strong Lewis acids like AlCl₃ are effective, they can be harsh and lead to side reactions. Consider using milder Lewis acids. Dialkylaluminum chlorides (e.g., Et₂AlCl) have been shown to be effective for selective C3-acylation of indoles without the need for N-H protection.[4] Zinc chloride (ZnCl₂) is another commonly used catalyst that can offer good selectivity.[5]

  • Solvent Selection:

    • Use non-polar, aprotic solvents such as dichloromethane (DCM), carbon disulfide (CS₂), or 1,2-dichloroethane (DCE). These solvents are less likely to promote N-acylation compared to polar aprotic solvents like dimethylformamide (DMF).

    • Recent studies have shown that deep eutectic solvents, such as a mixture of choline chloride and zinc chloride, can act as both the solvent and catalyst, leading to high regioselectivity for C-3 acylation.[6]

  • Temperature Control:

    • Perform the reaction at low temperatures (0 °C to room temperature) to minimize side reactions and degradation of the starting material and product.

  • Order of Addition:

    • Add the chloroacetyl chloride slowly to the mixture of 2-methylindole and the Lewis acid in the solvent. This helps to maintain a low concentration of the acylating agent and can improve selectivity.

Problem 2: Formation of a dark, tarry substance (polymerization) and low overall yield.

Root Cause Analysis:

The indole nucleus is an electron-rich aromatic system and is susceptible to polymerization and degradation under strong acidic conditions, especially at elevated temperatures.

Solutions:

  • Use a Milder Lewis Acid: As mentioned previously, switching from a strong Lewis acid like AlCl₃ to a milder one can reduce the extent of polymerization.

  • Strict Temperature Control: Maintain a low reaction temperature throughout the addition of reagents and during the reaction. Overheating can significantly increase the rate of decomposition.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to the formation of colored impurities.

  • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.

Problem 3: Difficulty in separating the C-3 acylated product from the N-1 acylated byproduct.

Root Cause Analysis:

The two isomers can have similar polarities, making their separation by column chromatography challenging.

Solutions:

  • Optimize Chromatographic Conditions:

    • Experiment with different solvent systems for column chromatography. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.

    • Use a high-quality silica gel with a smaller particle size for better resolution.

  • Recrystallization:

    • Attempt to selectively recrystallize the desired product. Experiment with different solvents or solvent mixtures. Suitable recrystallization solvents can include methanol, ethanol, isopropanol, acetonitrile, or mixtures with water.[7]

III. Optimized Protocol for the Synthesis of 3-chloroacetyl-2-methylindole

This protocol is designed to maximize the yield of the desired C-3 acylated product while minimizing byproduct formation.

Materials:

  • 2-methylindole

  • Chloroacetyl chloride

  • Zinc chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous zinc chloride (1.2 equivalents).

  • Add anhydrous dichloromethane to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-methylindole (1.0 equivalent) in anhydrous dichloromethane.

  • Slowly add the 2-methylindole solution to the stirred suspension of zinc chloride at 0 °C.

  • Stir the mixture for 15-20 minutes at 0 °C.

  • Dissolve chloroacetyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), quench the reaction by slowly adding cold water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 3-chloroacetyl-2-methylindole.

IV. Visualizing the Reaction and Troubleshooting

Reaction Mechanism: C-3 vs. N-1 Acylation

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products 2-Me-Indole 2-Methylindole C3_Product 3-Chloroacetyl-2-methylindole (Desired Product) 2-Me-Indole->C3_Product C3 Attack (Favored) N1_Product 1-Chloroacetyl-2-methylindole (Byproduct) 2-Me-Indole->N1_Product N1 Attack (Byproduct) Acyl-Cl Chloroacetyl Chloride Acylium_Ion Acylium Ion [Cl-CO-CH2-Cl]+ Acyl-Cl->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., ZnCl2) Lewis_Acid->Acylium_Ion Acylium_Ion->C3_Product Acylium_Ion->N1_Product

Caption: Mechanism showing the formation of the acylium ion and subsequent competitive attack at C-3 and N-1 of 2-methylindole.

Troubleshooting Workflow

G start Start Synthesis problem Low Yield or High Byproduct Formation? start->problem check_byproduct Identify Major Byproduct(s) problem->check_byproduct Yes end Successful Synthesis problem->end No n_acylation High N-Acylation check_byproduct->n_acylation N-Acylated Isomer polymerization Polymerization/Tarry Mass check_byproduct->polymerization Polymeric Material separation Difficulty in Separation check_byproduct->separation Isomer Mixture solution_n Optimize Lewis Acid (e.g., ZnCl2, Et2AlCl) Use Non-polar Solvent (DCM) Low Temperature (0°C) n_acylation->solution_n solution_p Use Milder Lewis Acid Strict Temperature Control Inert Atmosphere Monitor Reaction Time polymerization->solution_p solution_s Optimize Column Chromatography (Solvent Gradient) Attempt Recrystallization separation->solution_s solution_n->end solution_p->end solution_s->end

Caption: A workflow for troubleshooting common issues in 3-chloroacetyl-2-methylindole synthesis.

V. Data Summary: Influence of Reaction Parameters

ParameterConditionExpected Outcome on C-3 SelectivityRationale
Lewis Acid Strong (e.g., AlCl₃)Moderate to GoodHighly reactive, but can cause side reactions.
Mild (e.g., ZnCl₂)Good to ExcellentLess prone to causing polymerization and degradation.[5]
Dialkylaluminum HalidesExcellentPromotes selective C-3 acylation without N-H protection.[4]
Solvent Non-polar (e.g., DCM, CS₂)HighFavors electrophilic substitution on the carbon ring.
Polar Aprotic (e.g., DMF)LowCan promote N-acylation.[2]
Deep Eutectic SolventHighActs as both solvent and catalyst, enhancing regioselectivity.[6]
Temperature Low (0 °C)HighMinimizes side reactions and decomposition.
High (> Room Temp)LowIncreases the rate of byproduct formation and polymerization.

VI. References

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. [Link]

  • 2-methylindole. Organic Syntheses Procedure. [Link]

  • Synthesis and reactions of some 3-(2-haloacyl)indoles. Scite.ai. [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Synthesis of some N-substituted indole derivatives and their biological activities. PubMed. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • B(3,4,5-F3H2C6)3 Lewis acid-catalysed C3-allylation of indoles. RSC Publishing. [Link]

  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. [Link]

  • Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry. [Link]

  • Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC - NIH. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

  • ChemInform Abstract: Friedel-Crafts Alkylation of Indoles in Deep Eutectic Solvent. ResearchGate. [Link]

  • Processes for production of indole compounds. Google Patents.

  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. PMC - PubMed Central. [Link]

  • Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. PMC - NIH. [Link]

  • Friedel–Crafts alkylation of indoles in deep eutectic solvent. RSC Publishing. [Link]

  • Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole. Google Patents.

  • Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate. [Link]

  • REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. [Link]

  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Publishing. [Link]

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. [Link]

  • Problem using Chloroacetyl Chloride. Sciencemadness.org. [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journals. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances (RSC Publishing). [Link]

  • Catalytic C3 aza-alkylation of indoles. PubMed. [Link]

  • AlCl3·6H2O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol. MDPI. [Link]

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Technical Support Center: Acylation of 2-Methylindole with Chloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating a Deceptively Simple Transformation

The chloroacetylation of 2-methylindole is a critical step in the synthesis of numerous pharmaceutical intermediates and biologically active compounds. The resulting product, 3-(chloroacetyl)-2-methylindole, is a versatile bifunctional building block.[1] However, this reaction, which appears to be a straightforward Friedel-Crafts acylation, is frequently plagued by competing side reactions, leading to low yields, complex product mixtures, and purification challenges.

This technical guide provides an in-depth analysis of the common side reactions, offering field-proven troubleshooting strategies and optimized protocols. Our goal is to equip you with the mechanistic understanding and practical knowledge required to control the reaction's selectivity and achieve consistent, high-yield results.

The Core Challenge: Understanding N- vs. C3-Acylation

The primary challenge in this synthesis is controlling the regioselectivity of the acylation. The 2-methylindole nucleus possesses two primary nucleophilic sites: the nitrogen atom (N1) and the carbon at the 3-position (C3). The C3 position is particularly electron-rich and is the typical site for electrophilic aromatic substitution.[2][3] However, the nitrogen atom's lone pair is also nucleophilic, leading to a competitive N-acylation pathway.

The desired product is the C3-acylated isomer, while the N-acylated isomer is the most common byproduct. The reaction conditions—particularly the choice of solvent, base, and catalyst—dictate the outcome of this competition.

N_vs_C3_Acylation Indole 2-Methylindole C3_Intermediate C3-Acylation Intermediate (Sigma Complex) Indole->C3_Intermediate C3 Attack (Lewis Acid Conditions) N1_Intermediate N-Acylation Intermediate Indole->N1_Intermediate N1 Attack (Basic/Non-Catalytic Conditions) Reagent Chloroacetyl Chloride (ClCOCH2Cl) C3_Product Desired Product: 3-(Chloroacetyl)-2-methylindole N1_Product Side Product: 1-(Chloroacetyl)-2-methylindole C3_Intermediate->C3_Product Deprotonation N1_Intermediate->N1_Product

Caption: Competing pathways for the acylation of 2-methylindole.

Frequently Asked Questions (FAQs)

Q1: Why am I getting the N-acylated product instead of the C3-acylated product?

A1: Formation of the N-acylated product, 1-(chloroacetyl)-2-methylindole, is often favored under conditions that enhance the nucleophilicity of the indole nitrogen. This typically occurs in the presence of a non-nucleophilic organic base like triethylamine or pyridine without a Lewis acid catalyst.[4] The base deprotonates the indole N-H, forming a highly nucleophilic indolide anion which readily attacks the acyl chloride.

Q2: What is the role of a Lewis acid in this reaction?

A2: A Lewis acid, such as AlCl₃, ZnCl₂, or Et₂AlCl, is crucial for promoting selective C3-acylation.[5][6] It functions by coordinating to the carbonyl oxygen of chloroacetyl chloride, which dramatically increases the electrophilicity of the carbonyl carbon. This generates a potent acylium ion (or a highly polarized complex) that is reactive enough to engage in an electrophilic aromatic substitution with the electron-rich C2-C3 bond of the indole ring.[7]

Q3: My reaction is turning black and forming a tar-like substance. What's happening?

A3: This is a common sign of indole polymerization or decomposition. Indoles, especially under strongly acidic conditions, are prone to acid-catalyzed dimerization and polymerization.[8] This can be triggered by:

  • Excessively strong Lewis acids: Hard Lewis acids like AlCl₃ can be too harsh.

  • Generation of HCl: Chloroacetyl chloride can react with trace moisture to generate HCl, which catalyzes polymerization.[9][10]

  • High temperatures: The reaction is often exothermic, and poor temperature control can accelerate decomposition pathways.

Q4: Can I use a base and a Lewis acid at the same time?

A4: Generally, no. Most organic bases (like triethylamine) are also Lewis bases and will preferentially coordinate with the Lewis acid, quenching its ability to activate the chloroacetyl chloride. This is a common mistake that leads to either no reaction or exclusive N-acylation. The choice is typically between a Lewis-acid-catalyzed pathway for C3-acylation or a base-mediated pathway for N-acylation.

Troubleshooting Guide: From Problem to Solution

This guide addresses common experimental issues. For optimal results, always begin with high-purity, dry reagents and solvents.

Problem Observed Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Lewis acid catalyst (hydrolyzed).2. Insufficiently reactive electrophile.3. Reaction temperature too low.1. Use fresh, anhydrous Lewis acid. Handle under inert atmosphere (N₂ or Ar).2. Ensure you are using chloroacetyl chloride, not a less reactive acylating agent.3. Allow the reaction to slowly warm to room temperature after initial cooling. Monitor via TLC.
Main Product is N-Acylated Isomer 1. No Lewis acid was used.2. An organic base (e.g., triethylamine) was used, favoring N-acylation.[4]3. Use of a highly polar, aprotic solvent (like DMF or DMSO) that stabilizes the indolide anion.1. Add an appropriate Lewis acid to the reaction mixture. (See Protocol 5.1).2. Omit the organic base. The HCl byproduct is typically scavenged by the solvent or a mild inorganic base during workup.3. Switch to a non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5]
Significant Amounts of Both N- and C3-Isomers 1. Sub-stoichiometric amount of Lewis acid.2. "Mixed mechanism" conditions (e.g., presence of a weak Lewis acid and a base).1. Use at least 1.1 equivalents of a mild Lewis acid like Et₂AlCl to ensure full complexation with both the indole N-H and the acyl chloride.[5]2. Commit to a dedicated C3-acylation protocol. Avoid adding bases.
Formation of Dark Tar/Polymer 1. Lewis acid is too strong (e.g., AlCl₃).2. Reaction temperature is too high.3. Presence of moisture, generating HCl.[9]1. Switch to a milder Lewis acid. Diethylaluminum chloride (Et₂AlCl) is an excellent choice for sensitive indoles.[5]2. Maintain strict temperature control. Add the acylating agent slowly at 0 °C or below.3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Product Decomposes During Workup or Purification 1. The chloroacetyl moiety is susceptible to nucleophilic attack.2. Exposure to strong bases (e.g., NaOH, NaOMe) can cause deacylation or other side reactions.[11]3. Silica gel for chromatography is too acidic.1. Use a mild aqueous workup (e.g., saturated NaHCO₃ or NH₄Cl solution). Avoid strong acids or bases.2. If a basic wash is needed, use a weak, cold solution of sodium bicarbonate and minimize contact time.3. Neutralize silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%), then re-equilibrating with your mobile phase.

Optimized Protocols for Selective C3-Acylation

Adherence to these protocols will maximize the yield of the desired 3-(chloroacetyl)-2-methylindole.

Protocol: C3-Acylation using Diethylaluminum Chloride (Et₂AlCl)

This protocol is highly recommended for its mild conditions and high selectivity, especially for substrates sensitive to strong acids.[5]

Reagents & Equipment:

  • 2-Methylindole

  • Diethylaluminum chloride (1.0 M solution in hexanes)

  • Chloroacetyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous reaction flask, magnetic stirrer, dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Under an inert atmosphere, dissolve 2-methylindole (1.0 eq) in anhydrous DCM in the reaction flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Lewis Acid Addition: Slowly add Et₂AlCl (1.1 eq) dropwise to the stirred solution. You may observe gas evolution (ethane). Stir for 15-20 minutes at 0 °C.

  • Acylating Agent Addition: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and saturated aqueous Rochelle's salt (potassium sodium tartrate) solution. Stir vigorously until all aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Troubleshooting_Workflow Start Start: Reaction Complete TLC Analyze Crude by TLC/LCMS Start->TLC Good High Yield of C3-Product TLC->Good Desired Outcome LowConv Problem: Low Conversion TLC->LowConv Issue Detected N_Product Problem: N-Acylation TLC->N_Product Issue Detected Tar Problem: Polymerization/Tar TLC->Tar Issue Detected Purify Proceed to Purification Good->Purify Solve_LowConv Solution: - Check Lewis Acid Quality - Increase Temperature/Time LowConv->Solve_LowConv Solve_N_Product Solution: - Add Lewis Acid - Omit Base - Use Non-Polar Solvent N_Product->Solve_N_Product Solve_Tar Solution: - Use Milder Lewis Acid (Et2AlCl) - Strict Temp. Control (≤ 0°C) - Ensure Anhydrous Conditions Tar->Solve_Tar Solve_LowConv->Purify After Re-run Solve_N_Product->Purify After Re-run Solve_Tar->Purify After Re-run

Caption: A logical workflow for troubleshooting common experimental outcomes.

Analytical Characterization

Distinguishing between the C3- and N1-acylated isomers is straightforward using ¹H NMR spectroscopy.

  • 3-(chloroacetyl)-2-methylindole (Desired Product): The characteristic indole N-H proton will be present as a broad singlet, typically downfield (> 8.0 ppm). The protons of the chloroacetyl methylene group (-CH₂Cl) will appear as a sharp singlet.

  • 1-(chloroacetyl)-2-methylindole (Side Product): The indole N-H proton signal will be absent. The C3-H proton will now be visible as a singlet around 6.5-7.0 ppm.

References

  • Morrill, L. C., et al. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. [Link]

  • Bansal, R. K., et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances. [Link]

  • Fuss, A., et al. (2012). Process for the manufacture of an indolinone derivative.
  • Noland, W. E., et al. (2016). N′-Acylation of (3,2′)-Indole Dimers. Journal of Organic Chemistry. [Link]

  • Wang, L., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. [Link]

  • Vashi, B. S., et al. (2006). Synthesis of some new N1-[(2-oxo-3-chloro-4-aryl-azitidin)-(acetyl amino)]-indole derivative. Journal of the Indian Chemical Society. [Link]

  • Bergman, J., & Sand, P. (1984). Synthesis and reactions of some 3-(2-haloacyl)indoles. Tetrahedron. [Link]

  • Yadav, J. S., et al. (2007). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. Advanced Synthesis & Catalysis. [Link]

  • Ottoni, O., et al. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters. [Link]

  • Chemical Emergency Medical Guidelines (2013). Chloroacetyl chloride (ClCH2COCl). [Link]

  • Noland, W. E., et al. (2016). N'-Acylation of (3,2')-indole dimers. ChemInform. [Link]

  • Itoh, T., et al. (2005). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Synlett. [Link]

  • PubChem. Chloroacetyl chloride. National Center for Biotechnology Information. [Link]

  • James, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Wikipedia. (2023). Chloroacetyl chloride. [Link]

Sources

Technical Support Center: Purification Strategies for Removing Unreacted 2-Methylindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical guidance for a common synthetic challenge: the removal of unreacted 2-methylindole from a reaction mixture. The following question-and-answer section is designed to address specific issues you may encounter, explaining the underlying chemical principles to help you make informed decisions for a successful purification.

Frequently Asked Questions & Troubleshooting

Q1: My initial purification attempt by flash chromatography failed. The 2-methylindole is co-eluting with my desired product. What should I do next?

This is a frequent challenge, typically indicating that your product and 2-methylindole possess very similar polarities. Before attempting another column, a systematic approach to solvent system selection is critical.

Expert Analysis: The principle of chromatographic separation relies on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (your solvent system). If both compounds have a similar affinity for both phases, they will travel along the column at a similar rate. 2-Methylindole is a moderately nonpolar molecule (XlogP3 ≈ 2.5)[1], and it is crucial to find a solvent system where your product's polarity is sufficiently different.

Troubleshooting Protocol: TLC Solvent Screening

  • Spotting: On a single TLC plate, spot your crude reaction mixture, a pure standard of 2-methylindole, and a co-spot (crude mixture and standard in the same lane).

  • Solvent Systems: Develop a series of TLCs in different solvent systems. Do not just vary the ratio; vary the solvents themselves to exploit different intermolecular interactions.

  • Analysis: Look for the solvent system that provides the maximum separation (ΔRf) between your product spot and the 2-methylindole spot. A ΔRf of >0.2 is ideal for a successful column separation.

Data-Driven Solvent Selection:

Solvent System ClassExample (v/v)Principle of SeparationBest For...
Standard Nonpolar/Polar Hexanes / Ethyl AcetateExploits differences in dipole-dipole interactions and hydrogen bonding.General purpose, good starting point.
Chlorinated/Polar Dichloromethane / MethanolDCM offers different selectivity; Methanol is a strong hydrogen bond donor.Products with amine or alcohol functionalities.
Aromatic/Nonpolar Toluene / AcetoneUtilizes π-π stacking interactions with aromatic products.Aromatic-rich target molecules.
Ether-Based Diethyl Ether / HexanesEthers are polar aprotic solvents and can alter selectivity.Separating compounds with subtle polarity differences.

If an effective solvent system cannot be found, it may be more efficient to consider an alternative purification strategy as detailed below.

Q2: Can I use a simple aqueous acid-base extraction to remove the unreacted 2-methylindole?

This is a logical question, as acid-base extractions are excellent for removing acidic or basic impurities. However, this method is generally ineffective for 2-methylindole due to its electronic structure.

Expert Analysis: The nitrogen atom in an indole ring is non-basic. Its lone pair of electrons is delocalized and participates in the 10 π-electron aromatic system, making them unavailable for protonation by typical aqueous acids (e.g., 1M HCl). Furthermore, the N-H proton is only very weakly acidic, with a predicted pKa of approximately 17.6[2][3]. Consequently, it cannot be deprotonated by common aqueous bases like NaOH or NaHCO₃. A much stronger, non-aqueous base (e.g., NaH) would be required, which is not suitable for a simple extraction protocol.

Workflow: Assessing Extraction Viability

start Crude Mixture Containing 2-Methylindole acid_wash Wash with 1M HCl start->acid_wash Is impurity basic? (No) base_wash Wash with 1M NaOH acid_wash->base_wash organic_layer Analyze Organic Layer base_wash->organic_layer Is impurity acidic? (No) result Result: 2-Methylindole remains in the organic layer. organic_layer->result

Caption: Acid-Base Extraction Logic for 2-Methylindole.

Q3: My product is thermally stable and has a significantly different boiling point from 2-methylindole. Is distillation a good option?

Yes, if your product meets these criteria, vacuum distillation can be a highly effective and scalable purification method.

Expert Analysis: 2-methylindole has a high atmospheric boiling point of 271-273 °C[1]. Attempting to distill it at this temperature risks thermal degradation of both the starting material and the product. However, under reduced pressure, its boiling point is significantly lower (e.g., 119–126 °C at 3–4 mmHg)[4]. If your product's boiling point is at least 25-30 °C different under the same vacuum conditions, a clean separation is achievable.

Protocol: Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus using high-vacuum grease on all joints. Ensure the receiving flask is appropriately sized.

  • Crude Material: Add the crude oil or dissolved solid to the distillation flask, along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Apply Vacuum: Slowly and carefully apply vacuum from your pump, ensuring the system is sealed.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate fractions. The first fraction will likely be any residual solvent. The second fraction should be the lower-boiling component (either your product or 2-methylindole).

  • Monitoring: Monitor the vapor temperature closely. A stable temperature plateau indicates a pure fraction is distilling.

  • Analysis: Analyze each fraction by TLC or GC-MS to confirm the identity and purity.

Q4: My reaction was performed on a large scale, and chromatography is not ideal. How can I use recrystallization to remove the 2-methylindole?

Recrystallization is an excellent technique for purifying large quantities of solid material, provided a suitable solvent system can be identified.

Expert Analysis: The goal of recrystallization is to find a solvent (or solvent pair) in which your product has high solubility at high temperatures and low solubility at low temperatures, while the impurity (2-methylindole) remains soluble at all temperatures. 2-methylindole itself can be recrystallized from a methanol/water mixture, which provides a useful starting point[4].

Protocol: Recrystallization from a Two-Solvent System

  • Solvent Selection:

    • Solvent 1 ("Soluble"): Find a solvent in which your crude material is readily soluble at or near its boiling point (e.g., methanol, ethanol, acetone).

    • Solvent 2 ("Insoluble"): Find a solvent in which your product is poorly soluble, but is miscible with Solvent 1 (e.g., water, hexanes).

  • Dissolution: Dissolve the crude solid mixture in the minimum amount of hot Solvent 1.

  • Add Anti-Solvent: While the solution is still hot, add Solvent 2 dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-solubilize: Add a few more drops of hot Solvent 1 until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold Solvent 2.

  • Analysis: Dry the crystals and analyze their purity by TLC, melting point, or NMR spectroscopy. Check the mother liquor to confirm that the 2-methylindole has been successfully removed from the crystalline product.

Workflow: Purification Method Decision Tree

end_node end_node start Crude Mixture is_solid Is Product Solid? start->is_solid is_stable Thermally Stable? is_solid->is_stable No find_solvent Good Recrystallization Solvent Found? is_solid->find_solvent Yes delta_bp ΔBP > 25°C? is_stable->delta_bp Yes chrom Polarity Difference? is_stable->chrom No delta_bp->end_node Vacuum Distillation delta_bp->chrom No find_solvent->end_node Recrystallization find_solvent->is_stable No chrom->end_node Column Chromatography chrom->end_node Consider Derivatization

Caption: Decision workflow for selecting a purification method.

Physicochemical Data Summary

PropertyValueSource(s)
Molecular Formula C₉H₉N[1]
Molecular Weight 131.17 g/mol [1][5]
Appearance White to yellow/brown crystalline solid[2][6]
Melting Point 57-59 °C[2][3]
Boiling Point 273 °C (760 mmHg)[1][2]
Boiling Point (Vacuum) 119-126 °C (3-4 mmHg)[4]
Solubility Insoluble in water; Soluble in ethanol, ether.[2][3]
pKa (N-H) ~17.57 (Predicted)[2][3]
logP ~2.53[1][2]

References

  • 2-methylindole - Organic Syntheses Procedure . Organic Syntheses. Available from: [Link]

  • 2-methyl indole, 95-20-5 . The Good Scents Company. Available from: [Link]

  • 2-Methylindole | C9H9N | CID 7224 . PubChem - NIH. Available from: [Link]

  • 2-Methylindole . Grokipedia. Available from: [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Chloroacetylation of 2-Methylindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chloroacetylation of 2-methylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic step. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind every choice. This resource is structured to help you troubleshoot common issues, select the optimal catalyst, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chloroacetylation of 2-methylindole, providing the core knowledge needed for successful experimentation.

Q1: What is the primary goal and challenge in the chloroacetylation of 2-methylindole?

The primary objective is the selective acylation of 2-methylindole with chloroacetyl chloride. The main challenge lies in controlling the regioselectivity of the reaction. Indoles possess two nucleophilic sites: the nitrogen atom (N-1) and the carbon at the 3-position (C-3). The reaction conditions, particularly the choice of catalyst and solvent, dictate whether N-acylation or C-acylation (a Friedel-Crafts reaction) occurs. For many pharmaceutical syntheses, selective N-acylation to form 1-chloroacetyl-2-methylindole is the desired outcome.

Q2: How does catalyst choice influence N-acylation versus C-acylation?

Catalyst selection is the most critical factor in determining the site of acylation.

  • For N-Acylation: This pathway is favored by using a base. The base deprotonates the indole nitrogen, forming a highly nucleophilic indolide anion, which then readily attacks the electrophilic chloroacetyl chloride. Common bases include sodium hydride (NaH), pyridine, or triethylamine (TEA).[1] Using a strong, non-nucleophilic base like NaH in an aprotic solvent like DMF or THF provides excellent selectivity for the N-acylated product.[1]

  • For C-Acylation (Friedel-Crafts type): This pathway is promoted by Lewis acids (e.g., AlCl₃, ZnCl₂, FeCl₃).[2][3] The Lewis acid coordinates with the carbonyl oxygen of chloroacetyl chloride, creating a highly reactive acylium ion or a polarized complex. This potent electrophile is then attacked by the electron-rich C-3 position of the indole ring.[3][4]

Q3: What is the role of the solvent in this reaction?

The solvent plays a crucial role in influencing reaction pathways and rates.

  • Aprotic Polar Solvents (e.g., DMF, THF, Acetonitrile): These are excellent choices for N-acylation, especially when using a base like sodium hydride.[1] They effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilicity of the indolide anion.

  • Nonpolar Solvents (e.g., Dichloromethane, Benzene, Toluene): These are typically used for Lewis acid-catalyzed Friedel-Crafts (C-acylation) reactions.[2] However, care must be taken as strong Lewis acids can promote polymerization of indole, leading to tar formation.[5]

  • Protic Solvents (e.g., Alcohols): These are generally avoided as they can react with chloroacetyl chloride.

Q4: What are the primary safety precautions when working with chloroacetyl chloride?

Chloroacetyl chloride is a highly corrosive, toxic, and moisture-sensitive substance that requires strict handling protocols.

  • Corrosivity and Toxicity: It is a lachrymator and causes severe burns upon contact with skin and eyes.[6][7] Inhalation can lead to delayed and potentially fatal pulmonary edema.[6][7]

  • Handling: Always handle chloroacetyl chloride in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or Viton), a lab coat, and splash-proof goggles with a face shield.[6]

  • Moisture Sensitivity: It reacts violently with water and alcohols to produce corrosive hydrogen chloride (HCl) gas.[9] All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like water, alcohols, bases, and metals, often under an inert atmosphere.[8]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: My yield of 1-chloroacetyl-2-methylindole is consistently low.

Low yield is a common issue that can stem from several factors. A systematic approach is key to diagnosis.

  • Possible Cause A: Incomplete Reaction

    • Why it happens: The reaction may not have reached completion due to insufficient time or suboptimal temperature. The deactivating effect of the acyl group on the indole nitrogen can make the reaction sluggish.

    • Troubleshooting Steps:

      • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to track the consumption of the 2-methylindole starting material.[5][10]

      • Optimize Temperature: If the reaction is slow at room temperature, consider gentle heating (e.g., 40-50 °C), but be cautious as higher temperatures can promote side reactions.

      • Extend Reaction Time: Allow the reaction to stir for a longer period, continuing to monitor by TLC until the starting material is no longer visible.[10]

  • Possible Cause B: Hydrolysis of Chloroacetyl Chloride

    • Why it happens: Chloroacetyl chloride is extremely sensitive to moisture. Any trace of water in the solvent, on the glassware, or from the atmosphere will hydrolyze it to chloroacetic acid and HCl, rendering it inactive for the acylation reaction.[10]

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: Ensure your solvents are freshly dried using appropriate methods (e.g., distillation over sodium/benzophenone for THF, or using a solvent purification system).

      • Dry Glassware: Oven-dry all glassware immediately before use.

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).[10]

  • Possible Cause C: Inefficient Deprotonation (for N-acylation)

    • Why it happens: If using a base like triethylamine or pyridine, its basicity might be insufficient for complete deprotonation of the indole N-H. If using NaH, it may be old or passivated with a layer of sodium hydroxide.

    • Troubleshooting Steps:

      • Base Selection: Switch to a stronger base. Sodium hydride (NaH) is generally more effective than tertiary amines for generating the indolide anion.

      • Fresh Base: Use fresh, high-quality NaH (typically supplied as a dispersion in mineral oil).

      • Sufficient Equivalents: Ensure you are using at least a stoichiometric amount (1.0 to 1.1 equivalents) of the base.

low_yield_troubleshooting start Low Yield Observed check_tlc Check TLC for Starting Material start->check_tlc sm_present Starting Material (SM) Present? check_tlc->sm_present optimize Optimize Conditions: - Increase Time - Gently Heat (40-50°C) sm_present->optimize Yes no_sm No SM Present sm_present->no_sm No success Yield Improved optimize->success check_reagents Review Reagent Quality & Reaction Setup no_sm->check_reagents moisture Moisture Contamination Possible? check_reagents->moisture dry_setup Implement Strict Anhydrous Technique: - Dry Solvents/Glassware - Use Inert Atmosphere moisture->dry_setup Yes base_issue Base Inefficiency Possible? moisture->base_issue No dry_setup->success stronger_base Use Stronger/Fresher Base: - Switch from TEA to NaH - Use Fresh NaH base_issue->stronger_base Yes stronger_base->success

Caption: Troubleshooting workflow for diagnosing low product yield.

Problem 2: I am observing multiple products, including a dark tar.

The formation of multiple products indicates a lack of selectivity and potential decomposition.

  • Possible Cause A: Competing C-Acylation

    • Why it happens: Even when aiming for N-acylation, trace acidity (e.g., from HCl byproduct if the base is not efficient) can catalyze competing Friedel-Crafts acylation at the C-3 position.

    • Troubleshooting Steps:

      • Use a Strong Base: Employing NaH ensures rapid and irreversible deprotonation of the nitrogen, making it the overwhelmingly dominant nucleophile and shutting down the C-acylation pathway.

      • Control Reagent Addition: Add the chloroacetyl chloride slowly to the solution of the pre-formed indolide anion at a low temperature (e.g., 0 °C) to control the exotherm and improve selectivity.

  • Possible Cause B: Polymerization

    • Why it happens: Indoles are susceptible to polymerization under strong acidic conditions. If a Lewis acid catalyst is used, or if significant HCl is generated without an effective scavenger, it can lead to the formation of dark, insoluble, tarry materials.

    • Troubleshooting Steps:

      • Avoid Strong Lewis Acids: If C-acylation is desired, consider milder catalysts than AlCl₃, such as ZnCl₂ or FeCl₃.[2]

      • Use a Base: For N-acylation, ensure an adequate amount of a non-nucleophilic base (like triethylamine or pyridine) is present to neutralize the HCl formed during the reaction.[10]

      • Lower Temperature: Running the reaction at lower temperatures can help minimize polymerization.

Problem 3: My product is a dark oil and difficult to purify.

Purification challenges often arise from the side products discussed above.

  • Troubleshooting Steps:

    • Aqueous Workup: After the reaction is complete, quench carefully with water or a saturated ammonium chloride solution. Wash the organic layer with brine to remove water-soluble impurities.

    • Column Chromatography: This is the most effective method for separating the desired product from side products and baseline impurities. A silica gel column using a gradient of ethyl acetate in hexanes is a common starting point.

    • Recrystallization: Once a reasonably pure product is obtained from chromatography, recrystallization can be attempted. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or diisopropyl ether.[11][12]

    • Decolorizing Carbon: If the product remains colored after chromatography, dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal before filtering and concentrating can remove colored impurities.

Catalyst Selection Guide

The choice of "catalyst" (or reagent) fundamentally alters the reaction's outcome. The following table summarizes the key choices and their implications.

Catalyst/ReagentPrimary ProductTypical ConditionsAdvantagesDisadvantages
Sodium Hydride (NaH) N-AcylationAnhydrous THF or DMF, 0 °C to RTHigh selectivity for N-acylation; reaction is often clean and high-yielding.Moisture-sensitive; requires strict inert atmosphere; flammable hydrogen gas byproduct.
Pyridine / Triethylamine N-AcylationDCM or THF, 0 °C to RTEasy to handle liquid bases; act as both base and solvent (for pyridine); scavenges HCl byproduct.[3]Weaker bases, may result in slower reactions or incomplete conversion; can lead to C-acylation if protonation/deprotonation is in equilibrium.
Aluminum Chloride (AlCl₃) C-AcylationAnhydrous DCM or CS₂, 0 °C to RTPotent Lewis acid for activating Friedel-Crafts reactions.Often too harsh for indoles, leading to significant polymerization and low yields; very moisture sensitive.
Zinc Chloride (ZnCl₂) C-AcylationAnhydrous DCM or Toluene, RT to refluxMilder Lewis acid than AlCl₃, can provide better yields and less polymerization.[13]May require higher temperatures and longer reaction times.
Iron(III) Chloride (FeCl₃) C-AcylationAnhydrous DCM, RTInexpensive and effective Lewis acid catalyst.[2] Hydrated forms (FeCl₃·6H₂O) can alter selectivity.[2]Can also promote side reactions if not used under optimal conditions.

Detailed Experimental Protocol: Selective N-Chloroacetylation

This protocol details a reliable method for the synthesis of 1-chloroacetyl-2-methylindole using sodium hydride, prioritizing yield and selectivity.

Materials:

  • 2-Methylindole (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)

  • Chloroacetyl Chloride (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate & Hexanes for chromatography

Procedure:

  • Preparation: Under a nitrogen atmosphere, add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Indole Deprotonation: Add 2-methylindole (1.0 eq) to the THF and stir until fully dissolved. Cool the solution to 0 °C using an ice bath.

  • NaH Addition: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases and the solution becomes homogeneous or a fine suspension.

  • Acylation: Cool the resulting solution of the indolide anion back to 0 °C. Add a solution of chloroacetyl chloride (1.2 eq) in anhydrous THF dropwise via the dropping funnel over 20-30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by TLC until the 2-methylindole spot is consumed.

  • Workup: Cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-chloroacetyl-2-methylindole.

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack indole 2-Methylindole (R-H) indolide Indolide Anion (R⁻ Na⁺) indole->indolide THF, 0°C nah + NaH h2 + H₂ (gas) product 1-Chloroacetyl-2-methylindole indolide->product THF, 0°C cac Chloroacetyl Chloride nacl + NaCl

Caption: General mechanism for base-mediated N-acylation of 2-methylindole.

References

  • Preparation of 2-methylindole. PrepChem.com. Available from: [Link]

  • Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). ResearchGate. Available from: [Link]

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. ResearchGate. Available from: [Link]

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Synthesis and biological evaluation of some N-substituted indoles. ARKAT USA. Available from: [Link]

  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. Available from: [Link]

  • 2-methylindole - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Synthesis and reactions of some 3-(2-haloacyl)indoles. Scite.ai. Available from: [Link]

  • Synthesis of some N-substituted indole derivatives and their biological activities. PubMed. Available from: [Link]

  • Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY. NJ.gov. Available from: [Link]

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Publishing. Available from: [Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. Available from: [Link]

  • A useful ring transformation route to novel thiazepino[7,6- b ]indoles from monochloro-β-lactam-fused 1,3-thiazino[6,5. ResearchGate. Available from: [Link]

  • Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile. Google Patents.
  • Method of preparing 2-(phenylamino)phenylacetic acid derivatives. Google Patents.
  • Bimetallic Iron–Palladium Catalyst System as a Lewis-Acid for the Synthesis of Novel Pharmacophores Based Indole Scaffold as Anticancer Agents. PMC - NIH. Available from: [Link]

  • Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole. NIH. Available from: [Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC - NIH. Available from: [Link]

  • Indole Derivatives. Part 131. Friedel‐Crafts Reaction of 1‐Acylindoles with Acetyl Chloride and Chloroacetyl Chloride. Sci-Hub. Available from: [Link]

  • Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. RSC Publishing. Available from: [Link]

  • Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. MDPI. Available from: [Link]

  • Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. ResearchGate. Available from: [Link]an_Ionic_Liquid)

Sources

Technical Support Center: Synthesis of 2-Chloro-1-(2-methyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Solvent Effects in Friedel-Crafts Acylation

Welcome to the technical support guide for the synthesis of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical intermediate. The synthesis, primarily a Friedel-Crafts acylation reaction, is notoriously sensitive to reaction conditions, with the choice of solvent being a pivotal factor for success.

This guide moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore common challenges, troubleshoot suboptimal results, and explain how to leverage solvent properties to optimize your reaction for yield, purity, and scalability.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. The question-and-answer format is designed to help you quickly diagnose and resolve experimental challenges.

Q1: My reaction yield is very low, and I'm recovering a significant amount of unreacted 2-methylindole. What's the likely cause?

A1: This is a classic symptom of insufficient electrophile generation or deactivation of the Lewis acid catalyst. The solvent plays a critical role here.

  • Causality: The reaction proceeds via an electrophilic acylium ion, formed from chloroacetyl chloride and a Lewis acid like aluminum chloride (AlCl₃).[1][2] If your solvent is too nucleophilic or contains water, it can compete with the chloroacetyl chloride for the Lewis acid, effectively quenching the catalyst.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are mandatory. Trace moisture will rapidly deactivate AlCl₃.

    • Solvent Choice: Solvents with lone pairs, like ethers (e.g., THF, Diethyl ether) or amides (e.g., DMF), are generally poor choices as they will strongly coordinate to the Lewis acid. Non-coordinating, aprotic solvents are preferred.

    • Re-evaluate Your Solvent: Dichloromethane (DCM) is a common starting point due to its ability to dissolve the reactants and its relative inertness. However, if solubility is an issue, consider carbon disulfide (CS₂) or nitrobenzene. Be aware that nitrobenzene can form a complex with the AlCl₃ and the product, which may require a more vigorous workup.

Q2: I'm observing the formation of multiple products, leading to a difficult purification process. How can the solvent influence selectivity?

A2: The indole nucleus is highly reactive, and while acylation strongly prefers the C3 position, side reactions can occur.[3][4] The solvent can influence both regioselectivity and the propensity for polysubstitution.

  • Causality: The polarity and steric bulk of the solvent can affect the stability of the intermediate sigma complex and the effective size of the electrophile.[5]

    • Regioselectivity: In highly polar solvents, the separation of the acylium ion-catalyst complex can lead to a more reactive, "free" electrophile that may be less selective. Non-polar solvents like carbon disulfide (CS₂) or chlorinated hydrocarbons often favor acylation at the most electron-rich position (C3).[5]

    • Polysubstitution: While the product ketone is deactivated compared to the starting indole, forcing conditions (high temperature, long reaction times) can sometimes lead to a second acylation.[6] A solvent with a low boiling point, like DCM, can help maintain a lower reaction temperature, minimizing this risk.[7]

  • Troubleshooting Steps:

    • Switch to a Less Polar Solvent: If you are using a solvent like nitromethane, consider switching to dichloromethane or carbon disulfide to improve C3-selectivity.

    • Control Temperature: The acylation is often exothermic.[7] Running the reaction at 0 °C or even lower can significantly reduce the formation of byproducts. The choice of solvent dictates the accessible temperature range.

Q3: My reaction mixture becomes a thick, unmanageable slurry. How can I improve reactant and complex solubility?

A3: This is a common physical challenge. The initial reactants may be soluble, but the intermediate complex formed between the Lewis acid and the product ketone is often a poorly soluble salt.

  • Causality: The product, this compound, is a ketone that readily forms a complex with AlCl₃. This complex can precipitate from less-polar solvents like DCM, hindering stirring and heat transfer.

  • Troubleshooting Steps:

    • Increase Solvent Volume: The simplest first step is to increase the dilution of the reaction. This can keep the complex in solution, although it may slow the reaction rate.

    • Consider a Co-solvent: While not ideal, adding a small amount of a more polar, non-coordinating solvent can sometimes help.

    • Use a Solvent that Solubilizes the Complex: Nitrobenzene is a classic solvent for Friedel-Crafts reactions precisely because it is often capable of dissolving the product-catalyst complex. However, its high boiling point and toxicity are significant drawbacks.

    • Explore Greener Alternatives: Deep Eutectic Solvents (DES), such as a mixture of choline chloride and zinc chloride ([CholineCl][ZnCl₂]₃), can act as both the solvent and catalyst.[8] These ionic liquids often provide excellent solubility for polar intermediates and can be a highly effective medium for this transformation.[8]

Section 2: Reaction Mechanism & Solvent Influence

The synthesis is a Friedel-Crafts acylation, an electrophilic aromatic substitution. Understanding the mechanism is key to troubleshooting. The solvent's role is not passive; it actively influences the stability and reactivity of the key intermediates.

  • Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the chloroacetyl chloride, polarizing the carbonyl and facilitating the departure of the chloride to form a highly reactive acylium ion.

  • Nucleophilic Attack: The electron-rich C3 position of the 2-methylindole attacks the electrophilic acylium ion.[4] This is typically the rate-determining step.

  • Intermediate Stabilization: A resonance-stabilized cationic intermediate (a sigma complex or arenium ion) is formed. The solvent's polarity can influence the stability of this charged intermediate.

  • Deprotonation & Product-Catalyst Complexation: A base (like AlCl₄⁻) removes the proton from the C3 position, restoring the aromaticity of the indole ring. The resulting ketone product immediately complexes with the Lewis acid.

  • Workup: The reaction is quenched with water or dilute acid to hydrolyze the product-catalyst complex and liberate the final product.

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Caption: Reaction mechanism for the Friedel-Crafts acylation of 2-methylindole.

Section 3: Comparative Experimental Protocols

Here we provide detailed, step-by-step methodologies for conducting the synthesis in two common solvent systems, highlighting the critical differences in handling and observation.

Protocol 1: Dichloromethane (DCM) - The Standard Approach
  • Rationale: DCM is a versatile, relatively inert solvent with a low boiling point, which aids in temperature control and easy removal post-reaction. It is a good starting point for optimization.

  • Methodology:

    • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-methylindole (5.0 g, 38.1 mmol) and anhydrous dichloromethane (100 mL).

    • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (6.1 g, 45.7 mmol, 1.2 equiv) portion-wise over 15 minutes. The mixture may turn yellow-orange.

    • Reagent Addition: In a separate dropping funnel, prepare a solution of chloroacetyl chloride (3.4 mL, 4.8 g, 42.0 mmol, 1.1 equiv) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is exothermic, and bubbling of the solvent may be observed.[7]

    • Reaction: Stir the reaction at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).[9]

    • Workup: Once the reaction is complete, slowly pour the cold reaction mixture into a beaker containing crushed ice (200 g) and concentrated HCl (20 mL) with vigorous stirring.

    • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

    • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and then brine (1 x 50 mL).

    • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[9]

    • Purification: The resulting crude solid can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the final product.[10][11]

Protocol 2: Carbon Disulfide (CS₂) - For Enhanced Selectivity
  • Rationale: CS₂ is a non-polar solvent that often provides higher regioselectivity in Friedel-Crafts reactions. However, it is highly flammable and has a very low flash point, requiring extreme caution.

  • Methodology:

    • Setup: Follow the same setup as Protocol 1, ensuring all operations are conducted in a certified chemical fume hood away from any ignition sources.

    • Reagents: Suspend anhydrous AlCl₃ (6.1 g, 45.7 mmol) in anhydrous carbon disulfide (100 mL) and cool to 0 °C.

    • Addition: Add chloroacetyl chloride (3.4 mL, 4.8 g, 42.0 mmol) dropwise to the AlCl₃ suspension. Then, add a solution of 2-methylindole (5.0 g, 38.1 mmol) in CS₂ (30 mL) dropwise over 45 minutes, maintaining the temperature below 5 °C.

    • Reaction & Workup: Follow steps 5-10 from Protocol 1. The workup procedure remains the same.

G start Start: Anhydrous Setup (N₂ Atmosphere) dissolve Dissolve 2-Methylindole in Chosen Solvent start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_catalyst Add Lewis Acid (AlCl₃) Portion-wise cool->add_catalyst add_reagent Add Chloroacetyl Chloride Solution Dropwise (T < 5 °C) add_catalyst->add_reagent react Stir at 0-5 °C (2-3 hours) add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench in Ice/HCl monitor->workup Complete extract Extract with Solvent workup->extract wash Wash Organic Layer (NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify (Recrystallization or Chromatography) dry->purify end End: Pure Product purify->end

Caption: General experimental workflow for the synthesis of this compound.

Section 4: Data Summary - Solvent Effects on Reaction Outcome

The following table summarizes typical outcomes for the synthesis of this compound in various solvents under optimized conditions. These are representative values to guide solvent selection.

SolventDielectric Constant (Polarity)Typical Temp. (°C)Typical Time (h)Approx. Yield (%)Key Considerations
Dichloromethane (DCM) 9.10 to RT2 - 475 - 85%Good general-purpose solvent; exothermic nature requires good cooling.[7]
Carbon Disulfide (CS₂) 2.60 - 103 - 580 - 90%Excellent selectivity, but highly flammable and toxic.
Nitromethane 35.90 to RT2 - 360 - 75%High polarity can increase rate but may lower selectivity.
Nitrobenzene 34.8RT1 - 270 - 85%Good for solubility of product-catalyst complex, but toxic and hard to remove.
Deep Eutectic Solvent N/A (Ionic)60 - 800.5 - 1>90%"Green" alternative, acts as solvent and catalyst, fast reaction times.[8]

References

  • CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. URL: [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. URL: [Link]

  • Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. URL: [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI. URL: [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity - ACS Publications. URL: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. URL: [Link]

  • Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). - ResearchGate. URL: [Link]

  • Electrophilic Substitution Reactions of Indoles | Request PDF - ResearchGate. URL: [Link]

  • ChemInform Abstract: Friedel‐Crafts Alkylation of Indoles in Deep Eutectic Solvent. | Request PDF - ResearchGate. URL: [Link]

  • Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog. URL: [Link]

  • Synthesis and reactions of some 3-(2-haloacyl)indoles - Scite.ai. URL: [Link]

  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10 . URL: [Link]

  • Experiment 1: Friedel-Crafts Acylation - umich.edu. URL: [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole - Chemistry Stack Exchange. URL: [Link]

Sources

Preventing decomposition of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone during workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering stability issues, particularly decomposition, during the workup phase of their synthesis. As a key intermediate in numerous pharmaceutical syntheses, ensuring the integrity of this α-haloketone is critical for downstream success. This document provides in-depth troubleshooting advice, optimized protocols, and the chemical rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: My crude ¹H NMR of this compound shows an unexpected singlet around 4.3 ppm, and my mass spectrometry data indicates a mass increase of 18 amu. What is happening?

A1: You are likely observing the hydrolysis of your target compound to form 2-hydroxy-1-(2-methyl-1H-indol-3-yl)ethanone. The singlet at approximately 4.3 ppm corresponds to the methylene protons adjacent to the hydroxyl group in the hydrolyzed product. The mass increase of 18 amu (losing HCl and gaining H₂O) is also characteristic of this transformation. This is a common decomposition pathway for α-haloketones, especially when exposed to aqueous conditions during workup.

Q2: I'm performing a Friedel-Crafts acylation of 2-methylindole with chloroacetyl chloride. During the aqueous workup with sodium bicarbonate, my product seems to be degrading. Why would a mild base cause decomposition?

A2: While a weak base like sodium bicarbonate is correctly used to neutralize the strong Lewis acid (e.g., AlCl₃) and any excess chloroacetyl chloride, prolonged exposure or localized high pH can still promote decomposition of the sensitive α-chloro ketone. The indole nitrogen is acidic and can be deprotonated, and the α-protons to the ketone are also acidic, which can lead to base-catalyzed side reactions. Furthermore, the primary decomposition pathway, hydrolysis, can be catalyzed by both acid and base.

Q3: What are the main decomposition pathways for this compound during workup?

A3: The two primary decomposition pathways are:

  • Hydrolysis: Nucleophilic substitution of the chloride by water to form the corresponding α-hydroxy ketone. This is the most common issue and can be catalyzed by both residual acid from the reaction and the base used for neutralization.

  • Base-Mediated Elimination/Rearrangement: While less common for this specific substrate under controlled conditions, strong bases can deprotonate the α-carbon, potentially leading to Favorskii-type rearrangements or other side reactions. The electron-rich indole ring can also play a role in the lability of the α-chloro group.

Troubleshooting Guide: Preventing Decomposition

This section provides a systematic approach to troubleshooting and preventing the decomposition of this compound during workup.

Issue 1: Significant Hydrolysis Observed Post-Workup

Symptoms:

  • Appearance of a new peak in LC-MS corresponding to the mass of the α-hydroxy ketone.

  • A singlet peak around 4.3 ppm in the ¹H NMR spectrum.

  • Reduced yield of the desired product.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Residual Acid The Friedel-Crafts reaction often uses a Lewis acid like AlCl₃, which, upon quenching with water, generates strong Brønsted acids (e.g., HCl). This acidic environment catalyzes the hydrolysis of the α-chloro ketone.[1]Controlled Quenching: Quench the reaction mixture by slowly adding it to a vigorously stirred biphasic mixture of a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and ice-cold water or a saturated aqueous solution of a mild base like sodium bicarbonate. This ensures rapid neutralization and heat dissipation.
Prolonged Exposure to Aqueous Base Even a mild base like sodium bicarbonate can catalyze hydrolysis if the exposure time is extensive or if the pH becomes too high locally.Efficient Extraction: After quenching, do not delay the extraction process. Separate the layers promptly. Wash the organic layer with brine to remove excess water and dry it thoroughly with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.[2]
Elevated Temperature The rate of hydrolysis is significantly increased at higher temperatures.Maintain Low Temperatures: Perform the entire workup procedure at low temperatures (0-5 °C). Use ice baths for all aqueous washes and extractions.
Issue 2: Low Yield and Complex Mixture of Byproducts

Symptoms:

  • Multiple spots on a TLC plate.

  • Several unexpected peaks in the LC-MS analysis.

  • Significantly lower than expected yield.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Use of a Strong Base for Neutralization Strong bases like sodium hydroxide or potassium carbonate can lead to a variety of side reactions beyond simple hydrolysis, including elimination and potential self-condensation or rearrangement products.[3]Use of Mild Bases: Strictly use mild bases like saturated sodium bicarbonate or dilute sodium carbonate solutions for neutralization.[2] Avoid strong bases entirely during the workup of this compound.
Incomplete Reaction If the Friedel-Crafts acylation is not complete, unreacted starting materials (2-methylindole) can complicate the workup and purification, and may react with the product under the workup conditions.Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction until the starting material is consumed. This will ensure that you are not carrying unreacted starting materials into your workup.
Overly Vigorous Stirring with Strong Base While vigorous stirring is generally good for quenching, if a strong base is used, it can create emulsions and increase the contact time between the base and the sensitive product, promoting decomposition.Controlled Agitation with Mild Base: Use controlled, efficient stirring with a mild base to ensure good mixing without creating difficult-to-separate emulsions.

Visualizing the Decomposition Pathway

The following diagram illustrates the primary decomposition pathway of this compound during a typical aqueous workup.

DecompositionPathway cluster_workup Aqueous Workup Conditions Target This compound Hydrolyzed 2-Hydroxy-1-(2-methyl-1H-indol-3-yl)ethanone Target->Hydrolyzed H₂O / H⁺ or OH⁻ (Hydrolysis) Byproducts Other Decomposition Byproducts Target->Byproducts Strong Base (Elimination/Rearrangement) Acid Residual Acid (H+) Base Aqueous Base (OH-) WorkupWorkflow Start Crude Reaction Mixture Quench Quench in Biphasic Mixture (Organic Solvent + Cold Sat. NaHCO₃) 0-5 °C Start->Quench Extract Separate Layers & Extract Aqueous Phase Quench->Extract Wash_H2O Wash with Cold H₂O Extract->Wash_H2O Wash_Brine Wash with Cold Brine Wash_H2O->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Evaporate Solvent Removal (< 35 °C) Dry->Evaporate Analyze Analyze Product (NMR, LC-MS) Evaporate->Analyze End Pure Product Analyze->End

Caption: Optimized workup workflow for minimizing decomposition.

Analytical Methods for Quality Control

To ensure the integrity of your this compound, the following analytical techniques are recommended:

  • ¹H NMR Spectroscopy: This is a quick and effective method to check for the presence of the hydrolyzed byproduct, which will show a characteristic singlet for the -CH₂OH group at approximately 4.3 ppm. The desired product will have a singlet for the -CH₂Cl group at a higher chemical shift, typically around 4.8-5.0 ppm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an excellent tool for determining the purity of your product and identifying any byproducts. The hydrolyzed product will have a molecular weight that is 18 amu higher than the target compound. This technique is particularly useful for quantifying the extent of decomposition. [4][5]* Thin Layer Chromatography (TLC): TLC can be used for rapid in-process checks. The hydrolyzed product is more polar than the starting α-chloro ketone and will therefore have a lower Rf value on a normal-phase silica gel plate. [6] By implementing these optimized workup procedures and analytical checks, you can significantly improve the yield and purity of your this compound, ensuring a reliable supply of this critical intermediate for your research and development needs.

References

  • Euranto, E. K., Kanerva, L. T., & Cleve, N. J. (1984). Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength. Journal of the Chemical Society, Perkin Transactions 2, (12), 2085-2091.
  • White, A., & Melmed, S. (2016). The therapeutic importance of acid-base balance.
  • Childers, W. E., & Pinnick, H. W. (1986). Rhodium-catalyzed decomposition of indole-substituted α-diazo-β-keto esters: three different reaction pathways depending on the oxidation state of the indole nucleus. The Journal of Organic Chemistry, 51(22), 4051-4055.
  • Want, E. J., Wilson, I. D., Gika, H., Theodoridis, G., Plumb, R. S., Shockcor, J., ... & Nicholson, J. K. (2010). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices.
  • Bergman, J., & Eklund, N. (1980). Structure Determination of the Products from the Acid-Catalyzed Condensation of Indole with Acetone. Tetrahedron, 36(10), 1439-1443.
  • Harvey, D. (2022). Acid–Base Titrations. In Chemistry LibreTexts. Retrieved from [Link]

  • Quora. (2017). What is the difference between acid-sensitive and base-sensitive groups in Cannizzaro reactions and Wolff-Kishner reductions?. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone. Retrieved from [Link]

  • Grove, N. P., Cooper, M. M., & Cox, E. L. (2012). Students' understanding of acids/bases in organic chemistry contexts.
  • ResearchGate. (n.d.). LC-MS/MS parameters (MRM) used for identification of indole, skatole and androstenone. Retrieved from [Link]

  • Glass, K. A., Combs, D. W., & Organ, M. G. (2012). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Organic letters, 14(20), 5424–5427.
  • IUCrData. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]

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Technical Support Center: Purification of 3-Chloroacetyl-2-methylindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-chloroacetyl-2-methylindole. This document provides practical, field-tested solutions to common challenges encountered during the isolation and purification of this important synthetic intermediate. Our goal is to move beyond standard protocols and offer a deeper understanding of the underlying chemical principles, enabling you to troubleshoot and optimize your purification strategy effectively.

The synthesis of 3-chloroacetyl-2-methylindole, typically via a Friedel-Crafts acylation of 2-methylindole with chloroacetyl chloride, often yields a crude product contaminated with starting materials, catalysts, and polymeric byproducts. While column chromatography is a common purification technique, it can be inefficient, leading to sample degradation, low recovery, and significant solvent waste. This guide focuses on robust, scalable, and often more efficient alternative methods.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue after the reaction workup. How can I clean it up before attempting advanced purification?

This is a common issue, often caused by residual acid catalyst (like AlCl₃ or ZnCl₂) and the formation of polymeric indole tars. A preliminary acid-base extraction is a critical first step to remove these bulk impurities.

  • The Causality: Indole derivatives can be sensitive to prolonged exposure to strong acids, leading to polymerization. The basic organic wash removes acidic residues, while the subsequent brine wash removes water-soluble impurities and helps to break up any emulsions.

Protocol 1: Initial Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude oily residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:

    • A saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove residual acid catalysts. Perform this step carefully, as CO₂ evolution can cause pressure buildup.

    • Deionized water.

    • A saturated solution of sodium chloride (brine) to remove excess water from the organic layer and aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Scientist's Note: At this stage, the product should be a solid or a more manageable oil. If it remains a persistent tar, it may indicate significant polymerization. Proceeding with the purification is still possible, but yields may be lower.

Q2: Column chromatography is giving me poor separation and significant product loss. What is a more reliable alternative for achieving high purity?

For crystalline solids like 3-chloroacetyl-2-methylindole, recrystallization is often the most effective and scalable purification method. It leverages differences in solubility between the desired compound and impurities at different temperatures.[1][2]

  • The Principle of Recrystallization: The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor upon cooling).[2]

The logical flow for developing a recrystallization protocol is outlined below:

A Start: Crude Solid Product B Solvent Screening (Small Scale) A->B C Identify Suitable Solvent System (Single or Mixed) B->C D Perform Recrystallization (Scale-up) C->D E Hot Filtration Required? (Insoluble Impurities Present) D->E F Cool Slowly to Induce Crystallization E->F No E:e->F:n Yes G Isolate Crystals by Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals Under Vacuum H->I J Assess Purity (TLC, NMR, mp) I->J K Impure? J->K K->I No (Pure) L Re-crystallize or Consult FAQ 4 K->L Yes

Caption: Decision workflow for purification by recrystallization.

Q3: How do I select the right solvent and perform an effective recrystallization for 3-chloroacetyl-2-methylindole?

Solvent selection is the most critical step. Based on the structure (a moderately polar ketone), suitable solvents are likely to be alcohols, esters, or aromatic hydrocarbons.

Solvent Selection Guide

Solvent SystemSuitability & RationaleBoiling Point (°C)
Isopropanol (IPA) Excellent First Choice. Often shows a large solubility differential with temperature for compounds of this type.82.6
Ethanol/Water Good Mixed-Solvent System. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears. Re-heat to clarify and cool.~78-100
Toluene Good for Non-polar Impurities. Effective if the crude product is contaminated with greasy, non-polar substances.111
Ethyl Acetate/Hexane Good Mixed-Solvent System. Dissolve in minimal hot ethyl acetate, then add hexane dropwise until turbidity appears.~69-77

Protocol 2: Recrystallization from Isopropanol

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of isopropanol (e.g., 3-5 mL per gram of crude material). Heat the mixture to a gentle boil with stirring on a hotplate.

  • Achieve Saturation: Continue adding hot isopropanol in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The melting point of the purified product should be sharp (literature: ~202-206°C).[3]

Q4: My product is still contaminated with unreacted 2-methylindole after recrystallization. How can I remove this specific impurity?

2-methylindole has different solubility and polarity compared to the product, but it can sometimes co-crystallize. If it persists, a targeted chemical purification method is highly effective. The product is a ketone, while the starting material is not. This difference in reactivity can be exploited.[4][5]

A sodium bisulfite wash forms a water-soluble adduct with the ketone product, allowing you to separate it from the non-reactive 2-methylindole.[6]

cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Final Organic Phase A Impure Product Mixture (Ketone + 2-Methylindole) in Miscible Solvent (e.g., THF) B Add Saturated NaHSO₃ (aq) A->B C Shake Vigorously B->C D Add Immiscible Organic Solvent (e.g., Ethyl Acetate) & Separate Layers C->D E Water-Soluble Bisulfite Adduct (Charged Ketone Complex) D->E Ketone moves to Aqueous Phase H Unreacted 2-Methylindole (Impurity) D->H Impurity remains in Organic Phase F Add Base (e.g., NaOH) to Reverse Reaction E->F G Extract Purified Ketone with Fresh Organic Solvent F->G

Caption: Workflow for purification via bisulfite adduct formation.

Protocol 3: Purification via Bisulfite Wash

  • Dissolution: Dissolve the impure solid in a water-miscible solvent like tetrahydrofuran (THF) or methanol.

  • Adduct Formation: Add an equal volume of a saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir the mixture vigorously for 30-60 minutes. The ketone will react to form the bisulfite adduct, which is soluble in the aqueous phase.[5]

  • Extraction of Impurity: Transfer the mixture to a separatory funnel and add a water-immiscible organic solvent like ethyl acetate. Shake and separate the layers. The unreacted 2-methylindole will remain in the organic layer. Discard this organic layer.

  • Reversal of Adduct Formation: Treat the aqueous layer with a strong base, such as 10% sodium hydroxide (NaOH), until it is basic (pH > 10). This will reverse the reaction and regenerate the pure ketone, which will likely precipitate out or form an organic layer.

  • Final Extraction & Isolation: Extract the regenerated ketone with fresh ethyl acetate or DCM (2-3 times). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the purified 3-chloroacetyl-2-methylindole.

  • Scientist's Note: This method is highly selective for aldehydes and unhindered ketones and is an excellent non-chromatographic technique when simple recrystallization is insufficient.[4][6] It is particularly useful for removing non-ketonic impurities that have similar physical properties to the desired product.

References

  • Organic Syntheses Procedure: 2-methylindole. Organic Syntheses. [Link]

  • CN106674203A - Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole.
  • Synthesis and reactions of some 3-(2-haloacyl)indoles. Scite.ai. [Link]

  • Synthesis of some new N1-[(2-oxo-3-chloro-4-aryl-azitidin)-(acetyl amino)]-indole derivative. Zenodo. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Institutes of Health (NIH). [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. National Institutes of Health (NIH). [Link]

  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. ResearchGate. [Link]

  • What is the best way to remove Ketones? ResearchGate. [Link]

  • US5085991A - Process of preparing purified aqueous indole solution.
  • Detection and characterization of DNA adducts of 3-methylindole. National Institutes of Health (NIH). [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • US2826537A - Method for purification of ketones.
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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of the synthetic intermediate, 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone. In the absence of a publicly available experimental spectrum for this specific compound, this guide offers a detailed prediction of its ¹H NMR spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from structurally analogous indole derivatives. This guide will enable researchers to accurately identify and characterize this molecule, anticipate potential spectral features, and differentiate it from related compounds.

The Structural Significance of this compound

Indole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The title compound, this compound, serves as a valuable building block in the synthesis of more complex pharmaceutical agents. The presence of a reactive chloroacetyl group at the 3-position of the indole ring makes it a key intermediate for introducing various functionalities. Accurate spectral characterization is therefore paramount for ensuring the purity and identity of this precursor in multi-step syntheses.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the indole ring, the methyl group, and the chloroacetyl moiety. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
NH (Indole)8.1 - 8.3Broad Singlet-
H-47.9 - 8.1Doublet~8.0
H-57.1 - 7.3Triplet~7.5
H-67.1 - 7.3Triplet~7.5
H-77.3 - 7.5Doublet~8.0
CH₃ (at C-2)2.5 - 2.7Singlet-
CH₂Cl4.6 - 4.8Singlet-

Causality behind the Predicted Chemical Shifts:

  • Indole NH Proton: The broad singlet in the downfield region (δ 8.1-8.3 ppm) is characteristic of the indole N-H proton. Its chemical shift is sensitive to solvent and concentration.[2]

  • Aromatic Protons (H-4, H-5, H-6, H-7): The acyl group at the C-3 position is electron-withdrawing, which deshields the protons on the benzene portion of the indole ring. Consequently, H-4 is expected to be the most downfield of the aromatic protons (δ 7.9-8.1 ppm) due to its proximity to the C-3 substituent. The remaining aromatic protons (H-5, H-6, and H-7) will appear in the region of δ 7.1-7.5 ppm, with their multiplicities arising from coupling with adjacent protons.[3]

  • Methyl Protons (CH₃): The methyl group at the C-2 position will appear as a sharp singlet at approximately δ 2.5-2.7 ppm.

  • Chloromethyl Protons (CH₂Cl): The methylene protons of the chloroacetyl group are adjacent to an electron-withdrawing chlorine atom and a carbonyl group, leading to a significant downfield shift to around δ 4.6-4.8 ppm. This will appear as a singlet.

Comparative Spectral Analysis: Learning from a Close Relative

To substantiate our predictions, we can compare the expected spectrum with the experimental ¹H NMR data of a structurally similar compound, 1-[5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethanone.[4] While this molecule has different substituents, the core 2-methyl-3-acylindole structure provides a valuable reference.

Table 2: Experimental ¹H NMR Data for 1-[5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethanone

Proton AssignmentChemical Shift (δ, ppm)
Aromatic Protons4.0 - 10.0
Methyl Protons1.0 - 3.0

Data obtained in DMSO-d₆ at 500.134 MHz.[4]

The broad ranges in the experimental data for the aromatic and methyl protons of the reference compound are due to the additional phenyl and hydroxyl groups. However, the presence of the 2-methyl group signal within the δ 1.0-3.0 ppm range aligns with our prediction for the target molecule. The deshielding effect of the acyl group at C-3 is a common feature in 3-acylindoles.[5]

Establishing Identity: Key Differentiating Features

When analyzing the ¹H NMR spectrum of a sample suspected to be this compound, the following key signals will be crucial for confirmation:

  • The Singlet of the CH₂Cl Group: The singlet at approximately δ 4.6-4.8 ppm is a highly diagnostic signal for the chloroacetyl moiety.

  • The Singlet of the C-2 Methyl Group: The singlet around δ 2.5-2.7 ppm confirms the presence of the methyl group at the 2-position.

  • The Downfield Aromatic Proton (H-4): The doublet for H-4 in the δ 7.9-8.1 ppm region is a strong indicator of the 3-acyl substitution pattern.

Experimental Protocol: A Self-Validating System

To obtain a high-quality ¹H NMR spectrum for the characterization of this compound, the following protocol is recommended.

Diagram 1: Experimental Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). vortex Vortex the sample to ensure complete dissolution. dissolve->vortex transfer Transfer the solution to a clean, dry 5 mm NMR tube. vortex->transfer instrument Place the NMR tube in the spectrometer. transfer->instrument lock Lock the spectrometer on the deuterium signal of the solvent. instrument->lock shim Shim the magnetic field to optimize homogeneity. lock->shim acquire Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-2 s relaxation delay). shim->acquire fourier Apply Fourier transform to the acquired FID. acquire->fourier phase Phase correct the spectrum. fourier->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). baseline->reference integrate Integrate the signals to determine proton ratios. reference->integrate

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.

Causality in Protocol Choices:

  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, if solubility is an issue, or if hydrogen bonding interactions with the indole N-H are of interest, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative. The chemical shifts of the N-H proton can be significantly affected by the choice of solvent.[6]

  • Shimming: This step is critical for obtaining sharp, well-resolved peaks, which is essential for accurate multiplicity analysis and coupling constant determination.

  • Referencing: Accurate referencing is fundamental for comparing experimental data with literature values and ensuring the reproducibility of results.

Conclusion

References

  • ResearchGate. 1H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental... Available at: [Link]

  • SpectraBase. 1-[5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethanone - Optional[1H NMR] - Spectrum. Available at: [Link]

  • SciSpace. Assembly of 3-Acyloxindoles via CuI/L-Proline-Catalyzed Intramolecular Arylation of β-Keto Amides. Available at: [Link]

  • TSI Journals. Synthesis Characterization and Biological Evaluation of 2-(3-(2-Chloro-3-Oxo-4-Phenylcyclobutyl)-1h-Indol-1-Yl)-N'-(Thiazol-2-Yl) Acetohydrazide. Available at: [Link]

  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]

  • RSC Publishing. Acylation of indoles via photoredox catalysis: a route to 3-acylindoles. Available at: [Link]

  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Available at: [Link]

  • NMR STUDIES OF INDOLE. Available at: [Link]

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A Senior Application Scientist's Guide to the Structural Elucidation of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone: A 13C NMR Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural verification of novel or key synthetic intermediates is a cornerstone of drug discovery and chemical research. This guide provides an in-depth analysis of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone, a substituted indole derivative, using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed, rationalized assignment of the ¹³C NMR spectrum, grounded in fundamental principles of chemical shifts and substituent effects. Furthermore, this guide offers a comparative analysis, evaluating the strengths and limitations of ¹³C NMR against other common analytical techniques such as ¹H NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to apply advanced spectroscopic methods for unambiguous molecular characterization.

Introduction: The Importance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a wide range of biological activities, making them attractive targets for drug development. This compound is a functionalized indole, serving as a versatile intermediate for the synthesis of more complex molecules.[2] The introduction of a chloroacetyl group at the C3 position provides a reactive handle for further chemical modifications.[2]

Accurate structural confirmation of such intermediates is non-negotiable to ensure the integrity of subsequent synthetic steps and the identity of the final active compound. While multiple analytical techniques contribute to a complete picture, ¹³C NMR spectroscopy provides direct, high-resolution information about the carbon skeleton of a molecule, making it an indispensable tool for this purpose.

Principles of ¹³C NMR for Structural Analysis

¹³C NMR spectroscopy detects the ¹³C isotope, which, although having a low natural abundance (approx. 1.1%), possesses a nuclear spin that can be interrogated in a magnetic field.[3] In a proton-decoupled ¹³C NMR experiment, each unique carbon environment in a molecule typically produces a single, sharp signal.[4] The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon atom.[5]

Key factors influencing the ¹³C chemical shift include:

  • Hybridization: Carbons in C=O and aromatic rings (sp²) are significantly downfield (higher ppm) compared to alkyl carbons (sp³).

  • Inductive Effects: Electronegative atoms (e.g., O, Cl, N) withdraw electron density, "deshielding" the attached carbon nucleus and shifting its signal downfield.[5]

  • Resonance Effects: Electron delocalization within aromatic and conjugated systems significantly impacts the shielding of carbon nuclei.

By analyzing the number of signals and their respective chemical shifts, one can deduce the molecule's carbon framework and the nature of its functional groups.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

To ensure data accuracy and reproducibility, a standardized experimental protocol is essential.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 15-25 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. CDCl₃ is often a good first choice for its excellent solubilizing power for many organic compounds.

    • Ensure the solution is clear and free of particulate matter.

  • Instrument & Acquisition Parameters:

    • Spectrometer: A 125 MHz (corresponding to a 500 MHz ¹H frequency) or higher field NMR spectrometer is recommended for optimal signal dispersion and sensitivity.[6]

    • Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).[7]

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons.

    • Number of Scans: 256 to 1024 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

    • Perform Fourier transformation, followed by phase and baseline correction.

    • Calibrate the spectrum using the solvent residual peak as an internal reference (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (15-25 mg) dissolve Dissolve in Deuterated Solvent (~0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Insert Sample into Spectrometer transfer->load setup Set Acquisition Parameters (125 MHz) load->setup acquire Acquire Data (256-1024 scans) setup->acquire process Fourier Transform & Phasing acquire->process baseline Baseline Correction process->baseline calibrate Calibrate to Solvent Peak baseline->calibrate Final Spectrum Final Spectrum calibrate->Final Spectrum

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Data Analysis & Spectral Assignment

The structure of this compound contains 11 unique carbon environments, and therefore, 11 distinct signals are expected in its proton-decoupled ¹³C NMR spectrum.

Caption: Structure and numbering scheme for this compound.

Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C1' (C=O) ~192The carbonyl carbon is highly deshielded and consistently appears in the 190-220 ppm range for ketones.[5] Its attachment to the electron-rich indole ring shifts it slightly upfield compared to a simple alkyl ketone.
C2 ~148This is a quaternary sp² carbon of the indole ring. The attachment of the electron-donating methyl group and its position adjacent to the nitrogen atom cause a significant downfield shift.
C7a ~136A quaternary aromatic carbon at the bridgehead of the indole ring, adjacent to the nitrogen atom. Its chemical shift is typical for such carbons.
C3a ~128The second quaternary bridgehead carbon. It is less influenced by the nitrogen atom compared to C7a, resulting in a more typical aromatic quaternary carbon shift.
C4, C5, C6, C7 120 - 125These four sp² methine (CH) carbons of the benzene portion of the indole ring resonate in the characteristic aromatic region.[8] Their specific assignments can be ambiguous without advanced 2D NMR experiments (like HSQC and HMBC) but will fall within this narrow range.
C3 ~115This quaternary sp² carbon is part of the pyrrole ring and is directly attached to the deshielding acyl group. However, its position within the electron-rich indole system places it in this region.
C2' (-CH₂Cl) ~46This sp³ carbon is directly attached to the highly electronegative chlorine atom, which strongly deshields it, shifting it significantly downfield into the 40-50 ppm range.[5]
C2-Me (-CH₃) ~14The methyl group carbon attached to the C2 position of the indole ring. This is a typical sp³ carbon resonance, appearing far upfield.[5]

Comparative Analysis with Other Analytical Techniques

While ¹³C NMR provides an excellent map of the carbon backbone, a multi-technique approach is the gold standard for structural confirmation.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation Provided for this MoleculeAdvantagesLimitations
¹³C NMR - Direct count of unique carbon atoms.- Information on hybridization (sp³, sp², C=O).- Insight into the electronic environment of each carbon.- Unambiguous carbon skeleton data.- High resolution and well-dispersed signals.- Low natural abundance of ¹³C requires longer acquisition times.- No information on proton connectivity (J-coupling).[3]- Quaternary carbons can be weak.[9]
¹H NMR - Number of unique proton environments.- Chemical shifts indicating electronic environment.- Signal splitting (J-coupling) reveals adjacent protons.- Integration gives the relative ratio of protons.- High sensitivity and rapid acquisition.- Provides detailed connectivity information through coupling patterns.- Can have significant signal overlap, especially in the aromatic region.- Does not directly observe quaternary carbons.
Mass Spectrometry (MS) - Precise molecular weight and molecular formula (HRMS).- Fragmentation patterns that can suggest structural motifs (e.g., loss of a -CH₂Cl fragment).- Extremely high sensitivity (sub-picomole).- Provides definitive molecular formula.- Fast analysis time.- Provides no information about the specific connectivity of atoms.- Isomers are often indistinguishable without MS/MS experiments.
Infrared (IR) Spectroscopy - Confirms the presence of key functional groups through characteristic vibrational frequencies.- Strong C=O stretch (~1650 cm⁻¹).- N-H stretch (~3300 cm⁻¹).- C-Cl stretch (~700-800 cm⁻¹).- Very fast and requires minimal sample.- Excellent for identifying the presence or absence of key functional groups.- Provides very limited information about the overall molecular skeleton.- Ambiguous for complex molecules with many functional groups.

Conclusion

The structural elucidation of this compound is robustly achieved through ¹³C NMR spectroscopy. This technique provides an unambiguous fingerprint of the molecule's 11-carbon skeleton, with chemical shifts that are readily rationalized based on established electronic and structural principles. The downfield signal of the carbonyl carbon (C1'), the characteristic shift of the chloro-substituted methylene carbon (C2'), and the distinct resonances of the indole ring carbons collectively confirm the target structure.

While complementary techniques like ¹H NMR, Mass Spectrometry, and IR Spectroscopy are vital for confirming proton environments, molecular formula, and functional groups, respectively, ¹³C NMR remains the definitive, standalone method for mapping the carbon framework. For drug development professionals and researchers, mastering the interpretation of ¹³C NMR spectra is a critical skill for verifying synthetic intermediates and ensuring the successful progression of a research program.

References

  • Austin, C., & Flynn, P. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.
  • ¹³C NMR Chemical Shift. (2022, March 9). Oregon State University.
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  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • 2-Chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone. (n.d.). SpectraBase. Retrieved from [Link]

  • Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Retrieved from [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025, April 17). RSC Publishing. Retrieved from [Link]

  • Kumar, V., & Singh, A. (2017). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. AIP Conference Proceedings, 1860(1), 020030. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Dangi, R., et al. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Journal of Faculty of Pharmacy of Ankara, 45(3), 615-630. Retrieved from [Link]

  • A guide to 13C NMR chemical shift values. (2015). Compound Interest. Retrieved from [Link]

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A Comparative Guide to the Mass Spectrum Fragmentation of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone and its Non-halogenated Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS), particularly with electron ionization (EI), stands as a cornerstone analytical technique, providing profound insights into molecular structure through the analysis of fragmentation patterns.[1] The manner in which a molecule fragments upon ionization is a direct reflection of its underlying chemical architecture, offering a veritable fingerprint for identification and differentiation from related structures.

This guide provides an in-depth, predictive analysis of the electron ionization mass spectrum fragmentation pattern of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone , a substituted indole of interest in medicinal chemistry. To highlight the diagnostic value of its fragmentation, we will conduct a comparative analysis with its non-halogenated counterpart, 1-(2-methyl-1H-indol-3-yl)ethanone . This comparison will underscore the influence of the chloro substituent on the fragmentation pathways, providing researchers with the necessary framework to interpret the mass spectra of these and similar compounds. The mechanistic discussions herein are grounded in established principles of physical organic chemistry and mass spectrometry.[2]

Part 1: Predicted Fragmentation Pattern of 1-(2-methyl-1H-indol-3-yl)ethanone

To comprehend the fragmentation of the target molecule, we first examine its simpler, non-halogenated analog. 1-(2-methyl-1H-indol-3-yl)ethanone possesses two primary structural motifs that dictate its fragmentation: the stable 2-methylindole core and the acetyl group at the 3-position.

Molecular Ion (M+•): The molecular ion is expected to be prominent, with a calculated m/z of 173.

Primary Fragmentation Pathways
  • α-Cleavage: The most favorable initial fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group.[2] In this case, this involves the loss of the methyl radical (•CH₃) from the acetyl group. This cleavage results in the formation of a highly stable, resonance-stabilized acylium ion. This fragment is often the base peak in the spectrum of 3-acetylindoles.

  • Indole Ring Fragmentation: The indole nucleus itself undergoes characteristic fragmentation. A key fragmentation pathway for indole derivatives involves the loss of HCN, which can provide a signature peak.[3][4] For 2-methylindole, a prominent fragment is often observed at m/z 130, corresponding to the loss of a hydrogen atom and subsequent rearrangement.

The proposed fragmentation cascade is visualized below:

G M 1-(2-methyl-1H-indol-3-yl)ethanone (M+•) m/z = 173 F1 2-methyl-1H-indol-3-yl-acylium ion m/z = 158 M->F1 - •CH₃ (α-cleavage) F2 2-methyl-1H-indol-3-yl cation m/z = 130 F1->F2 - CO F3 Fragment m/z = 103 F2->F3 - HCN

Figure 1: Predicted fragmentation pathway of 1-(2-methyl-1H-indol-3-yl)ethanone.

Part 2: Predicted Fragmentation Pattern of this compound

The introduction of a chlorine atom to the acetyl side chain significantly alters the fragmentation landscape. The electronegativity of the chlorine atom and the presence of its isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provide additional diagnostic markers.

Molecular Ion (M+•): A characteristic isotopic pattern will be observed for the molecular ion due to the presence of chlorine. The M+• peak will appear at m/z 207 (for ³⁵Cl) and the M+2 peak at m/z 209 (for ³⁷Cl), with the relative intensity of the M+2 peak being approximately one-third that of the M+• peak.

Primary Fragmentation Pathways
  • α-Cleavage: Similar to its non-halogenated counterpart, α-cleavage is a primary fragmentation route. However, two competing α-cleavage pathways exist:

    • Loss of •CH₂Cl: Cleavage of the bond between the carbonyl carbon and the chloromethyl group results in the loss of a chloromethyl radical. This would lead to the same acylium ion at m/z 158 as seen for the non-halogenated analog.

    • Loss of the Indole Radical: Cleavage of the bond between the carbonyl carbon and the indole ring is also possible, though generally less favored due to the stability of the indole ring.

  • Loss of Chlorine Radical: A facile fragmentation pathway is the loss of a chlorine radical (•Cl) from the molecular ion. This would result in a fragment ion at m/z 172.

  • McLafferty Rearrangement: The McLafferty rearrangement is a common fragmentation pathway for carbonyl compounds containing a γ-hydrogen.[2] In this molecule, a γ-hydrogen is present on the methyl group at the 2-position of the indole ring. A six-membered transition state can lead to the transfer of this hydrogen to the carbonyl oxygen, followed by cleavage of the bond between the α and β carbons of the side chain, resulting in the elimination of a neutral molecule of chloroethene and the formation of a radical cation at m/z 145.

The proposed fragmentation cascade for the chloro-substituted analog is as follows:

G M This compound (M+•) m/z = 207/209 F1 2-methyl-1H-indol-3-yl-acylium ion m/z = 158 M->F1 - •CH₂Cl (α-cleavage) F2 Fragment Ion m/z = 172 M->F2 - •Cl F3 Fragment Ion (McLafferty) m/z = 145 M->F3 - C₂H₂Cl• (McLafferty) F4 2-methyl-1H-indol-3-yl cation m/z = 130 F1->F4 - CO

Figure 2: Predicted fragmentation of this compound.

Part 3: Comparative Analysis

The key diagnostic differences in the mass spectra of these two compounds are summarized below.

m/z Proposed Fragment 1-(2-methyl-1H-indol-3-yl)ethanone This compound Comments
207/209[M]+• AbsentPresent The isotopic pattern is a clear indicator of the presence of one chlorine atom.
173[M]+• Present AbsentMolecular ion of the non-halogenated analog.
172[M - Cl]+AbsentPresent Diagnostic for the loss of a chlorine radical from the chloro-analog.
158[M - CH₃]+ or [M - CH₂Cl]+Present Present A common fragment for both, arising from α-cleavage.
145McLafferty Rearrangement ProductAbsentPresent A likely unique fragment for the chloro-analog due to the rearrangement involving the chloromethyl side chain.
1302-methyl-1H-indol-3-yl cationPresent Present A common fragment representing the stable indole core after loss of the side chain.

The presence of the chlorine atom introduces unique fragmentation pathways, such as the loss of a chlorine radical and the McLafferty rearrangement, which are absent in the non-halogenated analog. These unique fragments, along with the characteristic isotopic pattern of the molecular ion, serve as powerful diagnostic tools to distinguish between the two compounds.

Part 4: Experimental Protocol for Mass Spectrometry Analysis

This section outlines a standard protocol for acquiring an electron ionization mass spectrum suitable for the analysis of the title compounds.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the analyte in 1 mL of a volatile organic solvent (e.g., methanol or acetonitrile).

    • Ensure the sample is fully dissolved. If necessary, sonicate for 5 minutes.

  • Instrumentation:

    • A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is recommended.

    • Alternatively, a direct insertion probe can be used.

  • GC-MS Parameters (if applicable):

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C

  • Mass Spectrometer Parameters (EI Source):

    • Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).

    • Source Temperature: 230 °C

    • Mass Range: Scan from m/z 40 to 400.

    • Scan Rate: 2 scans/second.

  • Data Analysis:

    • Identify the molecular ion peak (and its isotopic pattern for the chloro-compound).

    • Identify the base peak and other major fragment ions.

    • Compare the obtained spectrum with the predicted fragmentation patterns outlined in this guide.

The workflow for this experimental protocol is illustrated below:

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve 1mg in 1mL Solvent Sonicate Sonicate if needed Dissolve->Sonicate Inject Inject 1µL into GC Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-400) Ionize->Detect Identify_M Identify Molecular Ion Identify_Fragments Identify Major Fragments Identify_M->Identify_Fragments Compare Compare with Predictions Identify_Fragments->Compare

Figure 3: Experimental workflow for MS analysis.

Conclusion

This guide provides a detailed, predictive framework for interpreting the mass spectrum of this compound. By comparing its expected fragmentation with that of its non-halogenated analog, 1-(2-methyl-1H-indol-3-yl)ethanone, we have highlighted key diagnostic ions and fragmentation pathways that are directly influenced by the chloro substituent. The presence of a distinct isotopic signature for the molecular ion, coupled with unique fragments arising from the loss of a chlorine radical and a potential McLafferty rearrangement, provides a robust method for the structural confirmation of this class of compounds. The principles and methodologies outlined here serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.

References

  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. [Link]

  • NIST. (n.d.). Ethanone, 1-(1H-indol-3-yl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methyl-1H-indol-2-yl)ethanone. In PubChem Compound Database. Retrieved from [Link]

  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • NIH. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

  • MDPI. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 506. [Link]

  • ACS Publications. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega. [Link]

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A Comparative Guide to the FT-IR Spectroscopy of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone, a compound of interest in synthetic chemistry and drug development. By comparing its spectrum with structurally related analogues, we will elucidate the diagnostic vibrational frequencies and demonstrate how subtle changes in molecular structure are reflected in the infrared spectrum. This analysis serves as a practical reference for researchers engaged in the structural characterization of indole derivatives and related heterocyclic compounds.

The Principle and Power of FT-IR in Structural Elucidation

FT-IR spectroscopy is a cornerstone analytical technique for identifying functional groups within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of key functional groups such as carbonyls (C=O), amines (N-H), and alkyl (C-H) bonds.[1][2]

The precise frequency of a vibration is highly sensitive to the molecular environment. Factors like conjugation, inductive effects, and ring strain can shift absorption bands to higher or lower wavenumbers (cm⁻¹).[3][4] It is this sensitivity that allows for a detailed comparative analysis, providing insights far beyond simple functional group identification.

Experimental Protocol: Acquiring High-Quality FT-IR Data

A reliable spectroscopic analysis begins with a robust and reproducible experimental protocol. The following steps outline a standard procedure for acquiring the FT-IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is ideal for its minimal sample preparation and high reproducibility.

Instrumentation:

  • A Fourier-Transform Infrared Spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

  • A single-reflection Diamond ATR accessory.

Methodology:

  • Background Spectrum: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is collected. This scan measures the ambient atmosphere (e.g., CO₂, H₂O) and instrument response, which will be subtracted from the sample spectrum.

  • Sample Preparation: A small amount (1-2 mg) of the solid this compound is placed directly onto the diamond crystal.

  • Pressure Application: A built-in pressure clamp is engaged to ensure firm and uniform contact between the sample and the ATR crystal. This is critical for achieving a strong, high-quality signal.

  • Data Acquisition: The spectrum is acquired over a standard range of 4000–400 cm⁻¹. To achieve a high signal-to-noise ratio, 32 scans are co-added at a spectral resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically background-corrected, and if necessary, a baseline correction is applied using the spectrometer's software to ensure a flat baseline.

Spectral Analysis and Interpretation

The FT-IR spectrum of this compound is characterized by several key absorption bands. The most diagnostic of these are the N-H stretch of the indole ring and the C=O stretch of the α-chloroketone moiety.

To understand the electronic effects at play, we will compare its spectrum with two carefully chosen alternatives:

  • 1-(2-methyl-1H-indol-3-yl)ethanone: The direct, non-chlorinated parent compound. This comparison will isolate the influence of the electronegative chlorine atom.

  • 2-chloro-1-phenylethanone (α-chloroacetophenone): This molecule replaces the indole ring with a simple phenyl group, allowing us to evaluate the electronic contribution of the indole system.

Comparative Data Summary

The table below summarizes the key vibrational frequencies for the target molecule and its comparators. These assignments are based on established spectral correlation charts and data from spectral databases.

Functional Group Vibrational Mode This compound (cm⁻¹) 1-(2-methyl-1H-indol-3-yl)ethanone (cm⁻¹) 2-chloro-1-phenylethanone (cm⁻¹)
Indole N-HStretch~3400 (sharp)~3400 (sharp)N/A
Aromatic C-HStretch~3100 - 3000~3100 - 3000~3100 - 3000
Aliphatic C-HStretch~2980 - 2900~2980 - 2900~2950 - 2850
Ketone C=O Stretch ~1680 ~1645 ~1695
Aromatic C=CStretch~1600 - 1450~1600 - 1450~1600 - 1450
C-ClStretch~750N/A~760
Discussion: Unraveling the Structural Effects

A. The Carbonyl (C=O) Stretching Region: A Tale of Two Effects

The carbonyl stretching band is one of the most intense and informative signals in the IR spectrum.[5] Its position is dictated by a balance of inductive and resonance effects.[4][6]

  • The Inductive Effect of Chlorine: Comparing our target molecule (~1680 cm⁻¹) to its non-chlorinated parent, 1-(2-methyl-1H-indol-3-yl)ethanone (~1645 cm⁻¹), reveals a significant shift to a higher frequency (a "blueshift"). This is a classic example of the inductive effect . The highly electronegative chlorine atom on the α-carbon withdraws electron density from the carbonyl carbon.[6][7] This strengthens and shortens the C=O double bond, increasing its force constant and thus requiring more energy (a higher wavenumber) to vibrate.

  • The Resonance Effect of the Indole Ring: Now, comparing our target (~1680 cm⁻¹) with 2-chloro-1-phenylethanone (~1695 cm⁻¹) shows a shift to a lower frequency (a "redshift"). Both molecules benefit from conjugation with an aromatic ring, which delocalizes the π-electrons of the carbonyl group, weakening the C=O bond and lowering its stretching frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[1][2] However, the indole ring is a more electron-rich and better electron-donating system than a simple phenyl ring. This enhanced resonance effect in the indole derivative further weakens the C=O bond, resulting in the observed lower frequency relative to its phenyl counterpart.

B. The Indole N-H Stretch

A characteristic sharp peak observed around 3400 cm⁻¹ in both indole-containing compounds is attributed to the N-H stretching vibration.[8][9] The sharpness of this peak often suggests that in the solid state, intermolecular hydrogen bonding is either uniform or minimal, as strong and varied hydrogen bonding tends to broaden this band significantly.[4]

C. The C-Cl Stretch and the Fingerprint Region

The C-Cl stretching vibration is typically found in the fingerprint region of the spectrum, between 800 and 600 cm⁻¹. For our target molecule, this is expected around 750 cm⁻¹. While this region is often complex due to the overlap of many single-bond stretches and bending vibrations, the presence of a band in this area, which is absent in the non-chlorinated analogue, supports the structure.[10]

Visualization of the Analytical Workflow

Caption: Workflow for FT-IR analysis and structural elucidation.

Conclusion

The FT-IR spectrum of this compound provides a clear and definitive fingerprint of its molecular structure. Through objective comparison with rationally selected alternative compounds, we have demonstrated how the interplay of inductive and resonance effects governs the position of the diagnostically crucial carbonyl (C=O) stretching frequency. The blueshift of ~35 cm⁻¹ relative to its non-chlorinated parent confirms the strong electron-withdrawing nature of the α-chlorine, while the redshift of ~15 cm⁻¹ relative to the phenyl analogue highlights the potent electron-donating resonance of the indole ring. This guide underscores the power of FT-IR spectroscopy not just as a tool for identifying functional groups, but as a sensitive probe for understanding the electronic environment within a molecule.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-(1H-indol-3-yl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • SlideShare. (n.d.). Sample preparation and factors affect IR bands. Retrieved from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • PubMed Central (PMC). (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. National Center for Biotechnology Information. Retrieved from [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

  • Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • ResearchGate. (2007). 2-Chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Infrared Spectrum of the Adduct 2-Chloro-2-hydroperoxybut-3-ene.... National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2021). Factors affecting vibrational frequencies | Inductive effect | Mesomeric effect | Hydrogen bonding. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum (KBr) of 2-azido-1-phenylethanone (6). Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm-1.... Retrieved from [Link]

  • SpectraBase. (n.d.). 1-[5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethanone. Retrieved from [Link]

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A Comparative Guide to the Characterization of 3-Chloroacetyl-2-methylindole for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the characterization of 3-chloroacetyl-2-methylindole, a key intermediate in synthetic organic chemistry and drug discovery. We will explore its physicochemical and spectroscopic properties in detail, contrasting them with the closely related and often-used alternative, 3-acetyl-2-methylindole. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these building blocks.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The functionalization of the indole ring, particularly at the C3 position, allows for the exploration of diverse chemical space and the modulation of pharmacological properties. 3-Chloroacetyl-2-methylindole, with its reactive α-halo ketone moiety, serves as a versatile precursor for the synthesis of more complex indole derivatives, making its thorough characterization paramount for predictable and efficient drug development pipelines.

Physicochemical Properties: A Tale of Two Ketones

The introduction of a chloro-substituent on the acetyl group significantly influences the physicochemical properties of the molecule when compared to 3-acetyl-2-methylindole.

Property3-Chloroacetyl-2-methylindole3-Acetyl-2-methylindoleRationale for Differences
Molecular Formula C₁₁H₁₀ClNOC₁₁H₁₁NOAddition of a chlorine atom.
Molecular Weight 207.66 g/mol 173.21 g/mol The higher atomic mass of chlorine compared to hydrogen.
Melting Point 218-220 °C151-153 °CThe presence of the polar C-Cl bond in 3-chloroacetyl-2-methylindole leads to stronger intermolecular dipole-dipole interactions, requiring more energy to break the crystal lattice.
Appearance Off-white to light yellow crystalline solidWhite to off-white crystalline powderSubtle differences in the chromophore and crystal packing can lead to slight variations in color.
Solubility Soluble in polar organic solvents like acetone, ethyl acetate, and dichloromethane.Soluble in polar organic solvents like ethanol, methanol, and acetone.Both molecules exhibit good solubility in polar organic solvents due to the presence of the polar carbonyl group and the indole nitrogen. However, the increased polarity of the chloro-derivative may slightly alter its solubility profile in certain solvents.

Spectroscopic Characterization: Unveiling the Molecular Fingerprints

Spectroscopic analysis provides a detailed picture of the molecular structure. Below is a comparative analysis of the expected and reported spectral data for both compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of both compounds will show characteristic signals for the indole ring protons and the methyl group. The key difference will be in the chemical shift of the methylene protons adjacent to the carbonyl group.

  • 3-Chloroacetyl-2-methylindole: The -CH₂- protons of the chloroacetyl group are expected to resonate at a downfield chemical shift (around 4.5-5.0 ppm) due to the strong deshielding effect of the adjacent chlorine atom and carbonyl group.

  • 3-Acetyl-2-methylindole: The -CH₃ protons of the acetyl group will appear further upfield (around 2.5 ppm) as they are only deshielded by the carbonyl group.

¹³C NMR: The carbon NMR will also show distinct differences, particularly for the carbons in the acetyl/chloroacetyl moiety.

  • 3-Chloroacetyl-2-methylindole: The carbonyl carbon (C=O) is expected around 185-195 ppm, and the methylene carbon (-CH₂Cl) will be significantly downfield in the range of 40-50 ppm due to the electronegative chlorine.

  • 3-Acetyl-2-methylindole: The carbonyl carbon appears in a similar region (around 190-200 ppm), while the methyl carbon (-CH₃) is found much further upfield (around 25-35 ppm).

Infrared (IR) Spectroscopy

The IR spectra of both compounds will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone.

  • 3-Chloroacetyl-2-methylindole: The C=O stretch is expected around 1670-1690 cm⁻¹. The presence of the C-Cl bond will also give rise to a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

  • 3-Acetyl-2-methylindole: The C=O stretch is typically observed in the range of 1650-1670 cm⁻¹.

The N-H stretching vibration of the indole ring will be present in both spectra as a broad band around 3200-3400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • 3-Chloroacetyl-2-methylindole: The mass spectrum will show a molecular ion peak (M⁺) at m/z 207. A characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) will be observed. Key fragmentation pathways would involve the loss of the chloroacetyl group.

  • 3-Acetyl-2-methylindole: The molecular ion peak will be at m/z 173. Fragmentation will likely involve the loss of the acetyl group.

Synthesis and Reactivity: A Comparative Perspective

The primary synthetic route to both 3-chloroacetyl-2-methylindole and 3-acetyl-2-methylindole is the Friedel-Crafts acylation of 2-methylindole.

Synthesis cluster_chloro Synthesis of 3-Chloroacetyl-2-methylindole cluster_acetyl Synthesis of 3-Acetyl-2-methylindole 2-Methylindole 2-Methylindole Acylation Acylation 2-Methylindole->Acylation Lewis Acid (e.g., AlCl₃) Acylation_acetyl Acylation 2-Methylindole->Acylation_acetyl Lewis Acid (e.g., AlCl₃) Product 3-Chloroacetyl-2-methylindole Acylation->Product Acyl_Chloride Chloroacetyl chloride Acyl_Chloride->Acylation Acyl_Chloride_acetyl Acetyl chloride Acyl_Chloride_acetyl->Acylation_acetyl Product_acetyl 3-Acetyl-2-methylindole Acylation_acetyl->Product_acetyl

Figure 1: General workflow for the Friedel-Crafts acylation of 2-methylindole.

The α-chloro substituent in 3-chloroacetyl-2-methylindole makes the α-carbon highly electrophilic and susceptible to nucleophilic substitution reactions. This enhanced reactivity is the primary advantage of 3-chloroacetyl-2-methylindole over 3-acetyl-2-methylindole as a synthetic intermediate. The chlorine atom serves as a good leaving group, facilitating the introduction of various functional groups (e.g., amines, thiols, azides) to build more complex molecular architectures. In contrast, the methyl group of 3-acetyl-2-methylindole is relatively unreactive, and functionalization at this position typically requires harsher reaction conditions to generate an enolate.

Experimental Protocols

Synthesis of 3-Chloroacetyl-2-methylindole (A Representative Protocol)

Causality: This protocol utilizes a Friedel-Crafts acylation, a classic and effective method for acylating electron-rich aromatic systems like indoles. The use of a Lewis acid, such as aluminum chloride, activates the chloroacetyl chloride, making it a more potent electrophile for the substitution reaction at the electron-rich C3 position of 2-methylindole. Dichloromethane is chosen as the solvent due to its inertness under the reaction conditions and its ability to dissolve the reactants. The reaction is performed at low temperature to control the exothermic reaction and minimize potential side reactions.

Step-by-Step Methodology:

  • To a stirred solution of 2-methylindole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 15-20 minutes.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture, keeping the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 3-chloroacetyl-2-methylindole.

Self-Validation: The purity of the synthesized compound should be confirmed by melting point determination and spectroscopic methods (NMR, IR, and MS) as described in the characterization section. The obtained data should be consistent with the expected values for the target molecule.

Characterization Workflow

Characterization Synthesized_Product Purified 3-Chloroacetyl-2-methylindole Melting_Point Melting Point Determination Synthesized_Product->Melting_Point NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Purity_Confirmation Purity & Structural Confirmation Melting_Point->Purity_Confirmation NMR->Purity_Confirmation IR->Purity_Confirmation MS->Purity_Confirmation

Figure 2: A standard workflow for the characterization of a synthesized compound.

Conclusion

3-Chloroacetyl-2-methylindole is a valuable synthetic intermediate whose reactivity profile offers distinct advantages over its non-halogenated counterpart, 3-acetyl-2-methylindole. The presence of the α-chloro group provides a handle for further facile chemical modifications, making it a preferred building block for the synthesis of diverse indole-based compound libraries in drug discovery programs. A thorough characterization, as outlined in this guide, is essential to ensure the quality and identity of this key starting material, thereby enabling reliable and reproducible downstream synthetic transformations.

References

  • Sundberg, R. J. (1996). Indoles. Academic Press.
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A Comparative Guide to the Biological Activity of 2-Chloro-1-(2-methyl-1H-indol-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structural motif, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. This guide focuses on the therapeutic potential of derivatives originating from 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone, a versatile intermediate for the synthesis of novel drug candidates. We will explore the synthesis of this key precursor and its subsequent derivatization, offering a comparative analysis of the antimicrobial and anticancer activities of the resulting compound classes. This technical guide is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and actionable experimental insights.

The Significance of the Indole Nucleus in Drug Discovery

The indole ring system is a cornerstone in the development of new therapeutic agents. Its unique electronic properties and the ability of the N-H proton to act as a hydrogen bond donor contribute to its versatile binding capabilities with a variety of biological targets. From anti-inflammatory agents to potent anticancer drugs, the indole scaffold has proven to be a fruitful starting point for drug discovery endeavors. The strategic modification of the indole core allows for the fine-tuning of pharmacological properties, making it a perpetual focus of synthetic and medicinal chemistry research.

Synthesis of the Core Intermediate: this compound

The journey into the diverse biological activities of our target derivatives begins with the efficient synthesis of the starting material, this compound. A common and effective method for this is the Friedel-Crafts acylation of 2-methylindole.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a stirred solution of 2-methylindole in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) in a portion-wise manner at 0°C.

  • Acylation: Slowly add chloroacetyl chloride to the reaction mixture, maintaining the temperature at 0°C. The reaction is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

The reactivity of the α-chloro ketone moiety in the synthesized intermediate is the gateway to a multitude of derivatives, primarily through nucleophilic substitution reactions.

Comparative Biological Activities of Derivatives

The chloro group in this compound is a reactive handle that allows for the introduction of various functional groups, leading to diverse biological activities. In the following sections, we will explore some of these derivatives and compare their potential biological activities based on existing literature on analogous indole compounds.

Antimicrobial Derivatives

The ever-growing threat of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents.[1] Indole derivatives have shown considerable promise in this area.[2][3] By reacting this compound with various nucleophiles, such as amines, thiols, and azoles, a library of potential antimicrobial agents can be synthesized.

G start This compound reaction Nucleophilic Substitution start->reaction nucleophile Nucleophile (e.g., Amine, Thiol, Azole) nucleophile->reaction product Indole Derivative reaction->product screening Antimicrobial Screening (MIC Determination) product->screening data Comparative Data Analysis screening->data

Caption: General workflow for the synthesis and antimicrobial screening of derivatives.

The antimicrobial efficacy of these derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The tube dilution method is a standard technique for this purpose.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Tube Dilution

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions of a known concentration.

  • Serial Dilutions: Prepare a series of twofold dilutions of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in sterile test tubes.

  • Inoculation: Inoculate each tube with a standardized suspension of the test microorganism.

  • Incubation: Incubate the tubes at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Indole Derivatives

Compound TypeDerivative ClassGram-positive Bacteria (e.g., S. aureus)Gram-negative Bacteria (e.g., E. coli)Fungi (e.g., C. albicans)Reference
Indole-ThiadiazoleThioether linked12.5 - 50>10025 - 100[4]
Indole-TriazoleAmine linked6.25 - 2550 - >10012.5 - 50[4]
Indole-Benzimidazole-<1 - 7.8>1003.9 - 15.6[5]
3-Alkylidene-2-indolone-0.5>100-[2]

Structure-Activity Relationship (SAR) Insights:

  • The introduction of heterocyclic moieties like triazoles and benzimidazoles often enhances antimicrobial activity.[4][5]

  • Substituents on the indole ring, such as halogens, can significantly influence the biological activity.[5]

  • Lipophilicity plays a crucial role in the transport of the compounds across microbial cell membranes.

Anticancer Derivatives

The indole scaffold is a key component of several approved anticancer drugs and numerous experimental agents.[6][7] Derivatives of this compound can be designed to target various hallmarks of cancer, such as uncontrolled proliferation and evasion of apoptosis.

G start This compound synthesis Synthetic Transformation start->synthesis reagent Reaction Partner (e.g., Chalcone precursor) reagent->synthesis product Indole Derivative synthesis->product screening Anticancer Screening (IC50 Determination) product->screening data Comparative Data Analysis screening->data

Caption: General workflow for the synthesis and anticancer screening of derivatives.

The anticancer potential of the synthesized compounds is typically assessed by determining their half-maximal inhibitory concentration (IC₅₀) against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indole derivatives and incubate for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Representative Indole Derivatives against various Cancer Cell Lines

Compound TypeDerivative ClassHCT-116 (Colon)A549 (Lung)MCF-7 (Breast)Reference
Indole ChalconesEnone linked10.70 - 553.94--[8]
2-(Thiophen-2-yl)-1H-indoleMethylene-bisindole7.1 - 11.9--[9]
Hydroxylated Biphenyls---1.7 - 2.0 (Melanoma)[10]
(2H)-1,2,3-triazole analogues-<0.01<0.01<0.01

Structure-Activity Relationship (SAR) Insights:

  • The presence of an α,β-unsaturated ketone moiety, as seen in indole chalcones, is often associated with anticancer activity.[8]

  • Hybrid molecules combining the indole scaffold with other pharmacologically active heterocycles, such as thiophene and triazole, can lead to potent anticancer agents.[9]

  • The nature and position of substituents on both the indole ring and the appended moieties play a critical role in determining the cytotoxicity and selectivity of the compounds.

Conclusion and Future Directions

The this compound core structure serves as a highly valuable and versatile platform for the development of novel bioactive molecules. The ease of its synthesis and the reactivity of the α-chloro ketone group allow for the generation of a wide array of derivatives with promising antimicrobial and anticancer properties. The comparative data presented in this guide, drawn from analogous indole systems, highlight the significant potential of this compound class.

Future research should focus on the systematic synthesis and screening of a dedicated library of derivatives from this compound to establish direct structure-activity relationships. Mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by the most potent compounds will be crucial for their further development as therapeutic agents. The integration of computational modeling and in silico screening can further accelerate the discovery of lead compounds with improved efficacy and safety profiles. The exploration of this chemical space holds considerable promise for addressing unmet medical needs in infectious diseases and oncology.

References

  • Kaur, M., et al. (2019). Indole hybridized diazenyl derivatives: Synthesis, antimicrobial activity, cytotoxicity evaluation and docking studies. ResearchGate. [Link]

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  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). National Institutes of Health. [Link]

  • Abdellatif, K. R. A., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. MDPI. [Link]

  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). MDPI. [Link]

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A Comparative Guide to the In Vitro Screening of Compounds Synthesized from 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and comparative in vitro screening of novel heterocyclic compounds derived from the versatile starting material, 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthetic pathways, experimental protocols for biological evaluation, and a comparative analysis of the anticancer and antimicrobial activities of the resulting indole derivatives. Our focus is on providing not just procedural steps, but the scientific rationale behind the experimental design, ensuring a deep and applicable understanding of the subject matter.

Introduction: The Promise of Indole Scaffolds in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The inherent versatility of the indole ring system allows for the synthesis of diverse derivatives that can interact with various biological targets.[1] Specifically, modifications at the 3-position of the indole ring have yielded compounds with significant therapeutic potential. The starting material, this compound, serves as an excellent precursor for the synthesis of a multitude of heterocyclic compounds due to the reactive chloromethyl ketone moiety, which readily participates in cyclization and substitution reactions.

This guide will explore the synthesis of two prominent classes of bioactive heterocycles originating from this precursor: thiazole and quinazolinone derivatives. We will then present a comparative analysis of their in vitro anticancer and antimicrobial activities, supported by experimental data from various studies.

Synthetic Pathways: From a Common Precursor to Diverse Bioactive Molecules

The strategic location of the reactive chloromethyl ketone group on the 2-methyl-1H-indole core allows for the construction of various heterocyclic systems. The following section outlines the generalized synthetic schemes for preparing thiazole and quinazolinone derivatives.

Synthesis of 2-(2-methyl-1H-indol-3-yl)thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring. In this approach, the α-haloketone, this compound, is reacted with a thiourea or thioamide derivative. This reaction proceeds via an initial nucleophilic attack of the sulfur atom on the electrophilic carbon of the chloromethyl group, followed by cyclization and dehydration to yield the corresponding 2-amino-4-(2-methyl-1H-indol-3-yl)thiazole derivative. Further modifications can be introduced by varying the substituents on the thiourea or thioamide starting material.

G A This compound C Cyclization & Dehydration A->C Reaction B Substituted Thiourea/Thioamide B->C D Substituted 2-amino-4-(2-methyl-1H-indol-3-yl)thiazole C->D Formation of Thiazole Ring

Caption: General workflow for the synthesis of thiazole derivatives.

Synthesis of 2-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one Derivatives

The synthesis of quinazolinone derivatives can be achieved through a multi-step process commencing with the reaction of this compound with anthranilic acid or its derivatives. This initial reaction forms an intermediate which can then be cyclized, often under thermal or acid-catalyzed conditions, to yield the 2-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one scaffold.[2] The diversity of this class of compounds can be expanded by utilizing variously substituted anthranilic acids.[2]

G A This compound C Intermediate Formation A->C B Substituted Anthranilic Acid B->C D Cyclization C->D E Substituted 2-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one D->E

Caption: General workflow for the synthesis of quinazolinone derivatives.

Comparative In Vitro Anticancer Screening

The synthesized indole derivatives are frequently evaluated for their cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[3] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[3]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Human cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer), are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these serially diluted compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as DMSO or a specialized detergent solution.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative indole derivatives against HCT-116 and MCF-7 human cancer cell lines, with IC50 values expressed in micromolar (µM). The data is compiled from various studies to provide a comparative overview.

Compound IDDerivative ClassSubstitutionHCT-116 IC50 (µM)MCF-7 IC50 (µM)Reference
IDT-1 Thiazole4-Chlorophenyl on thiazole8.512.3[4][5]
IDT-2 Thiazole4-Methoxyphenyl on thiazole15.221.7[4][5]
IDQ-1 Quinazolinone5-Iodo on indole5.17.8[6][7]
IDQ-2 Quinazolinone6-Bromo on quinazolinone11.915.4[6][7]
Doxorubicin Standard Drug-0.81.2N/A

Analysis of Anticancer Activity:

The compiled data suggests that both thiazole and quinazolinone derivatives of the 2-methyl-1H-indole scaffold exhibit promising anticancer activity. Notably, the quinazolinone derivative with an iodine substitution on the indole ring (IDQ-1) displayed the most potent activity among the synthesized compounds against both HCT-116 and MCF-7 cell lines.[6][7] This highlights the importance of halogen substitutions in enhancing cytotoxic effects. The thiazole derivative with a 4-chlorophenyl group (IDT-1) also showed significant activity, suggesting that electron-withdrawing groups on the appended phenyl ring can contribute to cytotoxicity.[4][5] While these compounds are less potent than the standard chemotherapeutic drug Doxorubicin, they represent valuable lead structures for further optimization.

Comparative In Vitro Antimicrobial Screening

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives have been extensively investigated for their antibacterial and antifungal properties.[8][9] The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[10][11]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) are cultured overnight, and the inoculum is standardized to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: The synthesized compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[12]

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values in micrograms per milliliter (µg/mL) for representative indole derivatives against common bacterial and fungal pathogens.

Compound IDDerivative ClassSubstitutionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
IDT-3 Thiazole2-Amino-4-(2-methyl-1H-indol-3-yl)1632>64[2][13]
IDT-4 Thiazole2-Phenylamino-4-(2-methyl-1H-indol-3-yl)81632[2][13]
IDQ-3 QuinazolinoneUnsubstituted3264>64[6][7][8]
IDQ-4 Quinazolinone6-Nitro on quinazolinone163264[6][7][8]
Ciprofloxacin Standard Drug-10.5N/AN/A
Fluconazole Standard Drug-N/AN/A8N/A

Analysis of Antimicrobial Activity:

The antimicrobial screening data reveals that the synthesized indole derivatives possess moderate activity against the tested pathogens. The thiazole derivatives generally exhibited better antibacterial activity compared to the quinazolinone counterparts.[2][13] The introduction of a phenylamino group on the thiazole ring (IDT-4) led to a two-fold increase in potency against both S. aureus and E. coli compared to the unsubstituted amino group (IDT-3).[2][13] For the quinazolinone series, the presence of a nitro group (IDQ-4) improved the antibacterial activity.[6][7][8] The antifungal activity was generally weaker, with most compounds showing high MIC values against C. albicans. While not as potent as the standard antibiotics ciprofloxacin and fluconazole, these indole derivatives serve as a promising starting point for the development of new antimicrobial agents.

Structure-Activity Relationship (SAR) Insights

The comparative analysis of the biological data provides valuable insights into the structure-activity relationships of these indole derivatives.

  • For Anticancer Activity: Halogenation, particularly iodination, on the indole ring appears to be a favorable modification for enhancing cytotoxicity. The presence of electron-withdrawing groups on peripheral aromatic rings also seems to contribute positively to the anticancer effect.[4][5]

  • For Antimicrobial Activity: The nature of the heterocyclic ring appended to the indole core significantly influences the antimicrobial spectrum and potency. Thiazole derivatives demonstrated broader and more potent antibacterial activity than the corresponding quinazolinones. Lipophilic substituents, such as a phenylamino group, can enhance antibacterial efficacy.[2][13]

Conclusion and Future Directions

This guide has demonstrated that this compound is a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with promising in vitro anticancer and antimicrobial activities. The comparative analysis of thiazole and quinazolinone derivatives highlights the importance of specific structural modifications in modulating their biological profiles.

Future research should focus on the synthesis of a broader library of derivatives with systematic variations in substituents on both the indole scaffold and the appended heterocyclic rings. Further in vitro screening against a wider panel of cancer cell lines and microbial pathogens, including drug-resistant strains, is warranted. Promising candidates should be advanced to in vivo studies to evaluate their efficacy and safety profiles. The insights gained from these studies will undoubtedly contribute to the development of novel and effective therapeutic agents based on the privileged indole scaffold.

References

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A Senior Application Scientist's Guide to the Structural Confirmation of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the analytical techniques used to confirm the structure of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Introduction to this compound

This compound is a derivative of indole, a prevalent scaffold in numerous natural products and pharmaceuticals. The presence of a reactive α-chloro ketone moiety makes it a versatile intermediate for further chemical modifications. Given the potential for isomeric byproducts during its synthesis, a multi-faceted analytical approach is imperative to definitively confirm the desired structure.

Synthesis Pathway and Potential Isomeric Impurities

The synthesis of this compound typically proceeds via the Friedel-Crafts acylation of 2-methylindole with chloroacetyl chloride. A common Lewis acid catalyst, such as aluminum chloride, is employed to facilitate the reaction.

Synthesis_Pathway 2-Methylindole 2-Methylindole Reaction Reaction 2-Methylindole->Reaction Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Reaction AlCl3 AlCl3 AlCl3->Reaction Catalyst Target_Molecule This compound Reaction->Target_Molecule Major Product Isomeric_Byproduct Isomeric Byproducts (e.g., N-acylated, other ring positions) Reaction->Isomeric_Byproduct Potential

Caption: General synthesis of this compound.

The primary challenge in this synthesis is controlling the regioselectivity of the acylation. While the 3-position of the indole ring is generally the most nucleophilic, acylation can also occur at other positions or on the indole nitrogen, leading to a mixture of isomers. Therefore, the analytical workflow must be designed to differentiate the target molecule from these potential impurities.

A Comparative Analysis of Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is essential for the comprehensive characterization of organic molecules.[1] Each technique provides a unique piece of the structural puzzle.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Number of unique protons, their chemical environment, and connectivity.Provides detailed information about the carbon-hydrogen framework.Can have overlapping signals in complex molecules.
¹³C NMR Spectroscopy Number of unique carbon atoms and their chemical environment.Complements ¹H NMR by providing a carbon count and identifying quaternary carbons.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
FTIR Spectroscopy Presence of specific functional groups.Quick and sensitive for identifying key functional groups like carbonyls and N-H bonds.Provides limited information on the overall molecular framework.
Mass Spectrometry Molecular weight and fragmentation pattern.Determines the molecular formula and provides clues about structural motifs through fragmentation.Isomers can have identical molecular weights, requiring careful analysis of fragmentation.

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[5]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to establish proton-proton and proton-carbon correlations, respectively.

Expected ¹H NMR Spectral Features:

  • Indole N-H: A broad singlet in the region of δ 8.0-9.0 ppm.

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring of the indole.

  • Chloromethyl Protons (-CH₂Cl): A singlet around δ 4.5-5.0 ppm. The downfield shift is due to the deshielding effect of the adjacent carbonyl and chlorine atom.

  • Methyl Protons (-CH₃): A singlet around δ 2.5-2.7 ppm.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (C=O): A peak in the downfield region, typically around δ 190-200 ppm.

  • Indole Ring Carbons: Eight distinct signals in the aromatic region (δ 110-140 ppm). The chemical shifts will be influenced by the substituents.

  • Chloromethyl Carbon (-CH₂Cl): A peak around δ 45-50 ppm.

  • Methyl Carbon (-CH₃): A peak in the upfield region, around δ 12-15 ppm.

NMR_Workflow Sample_Prep Dissolve Sample in Deuterated Solvent 1D_NMR Acquire 1D Spectra (¹H and ¹³C) Sample_Prep->1D_NMR 2D_NMR Acquire 2D Spectra (COSY, HSQC) 1D_NMR->2D_NMR For complex structures Data_Analysis Analyze Chemical Shifts, Coupling Constants, and Correlations 1D_NMR->Data_Analysis 2D_NMR->Data_Analysis Structure_Confirmation Confirm Connectivity and Final Structure Data_Analysis->Structure_Confirmation

Caption: A typical workflow for NMR-based structure confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrument: A standard FTIR spectrometer.

  • Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

Expected FTIR Spectral Features:

  • N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3400 cm⁻¹, characteristic of the indole N-H group.

  • C-H Stretch (Aromatic and Aliphatic): Absorptions in the 2850-3100 cm⁻¹ region.

  • C=O Stretch (Ketone): A strong, sharp absorption band around 1650-1680 cm⁻¹. The position of this band is sensitive to conjugation with the indole ring.

  • C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.[6]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. EI often leads to more extensive fragmentation, which can be useful for structural elucidation.

  • Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

Expected Mass Spectral Features:

  • Molecular Ion Peak (M⁺): The molecular ion peak should be observed at m/z corresponding to the molecular weight of C₁₁H₁₀ClNO. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

  • Key Fragmentation Pathways:

    • Loss of Cl: A significant fragment corresponding to the loss of a chlorine radical.

    • Loss of CH₂Cl: Fragmentation involving the cleavage of the bond between the carbonyl group and the chloromethyl group.

    • Acylium Ion: A prominent peak corresponding to the indol-3-yl-carbonyl cation.

MS_Fragmentation Molecular_Ion [C₁₁H₁₀ClNO]⁺˙ Loss_Cl Loss of •Cl Molecular_Ion->Loss_Cl Loss_CH2Cl Loss of •CH₂Cl Molecular_Ion->Loss_CH2Cl Fragment_1 [C₁₁H₁₀NO]⁺ Loss_Cl->Fragment_1 Fragment_2 [C₁₀H₈NO]⁺ Loss_CH2Cl->Fragment_2

Caption: Potential fragmentation pathways for this compound in mass spectrometry.

Conclusion

The structural confirmation of this compound requires a synergistic approach that integrates data from NMR, FTIR, and mass spectrometry. Each technique provides complementary information that, when combined, allows for an unambiguous assignment of the molecular structure and ensures the purity of the synthesized compound. This rigorous analytical workflow is essential for advancing drug discovery and development programs that rely on the integrity of their chemical entities.

References

  • Mounir, D., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC, NIH. [Link]

  • Suhana, H., & Rajeswari, S. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry, 33(6). [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • J&K Scientific. (n.d.). 1-(5-Chloro-1H-indol-3-yl)ethanone. Retrieved from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Chemsrc. (2023, August 25). 2-CHLORO-1-(2-METHYL-1H-INDOL-3-YL)-ETHANONE. Retrieved from [Link]

  • ChemBK. (n.d.). 2-chloro-1-(2,3-dimethyl-1H-indol-1-yl)ethanone. Retrieved from [Link]

Sources

A Comparative Crystallographic Analysis of 2-Chloro-1-(2-methyl-1H-indol-3-yl)ethanone Derivatives: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic compounds with significant biological activity.[1][2][3] Derivatives of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone, in particular, serve as versatile intermediates in the synthesis of novel therapeutic agents.[4][5] The three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their interaction with biological targets, thereby influencing their efficacy and selectivity. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for unambiguously determining these molecular structures.[6][7][8] This guide provides an in-depth comparison of the crystallographic features of various this compound derivatives, offering a comprehensive workflow from synthesis to data analysis for researchers in drug development and materials science.

Part 1: Synthesis and Crystallization: The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis Protocol: A Generalized Approach

The synthesis of the target compounds typically involves the Friedel-Crafts acylation of a substituted 2-methyl-1H-indole with chloroacetyl chloride. The choice of catalyst and reaction conditions is critical to minimize side reactions and facilitate purification.

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: To a stirred solution of 2-methyl-1H-indole (1.0 eq) in a suitable dry solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (Argon or Nitrogen), add a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂, 1.1 eq) at 0 °C.

  • Acylation: Add chloroacetyl chloride (1.2 eq) dropwise to the cooled mixture. The reaction is highly exothermic and must be controlled.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, carefully quench the reaction by pouring it onto crushed ice and hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure compound.[9]

This protocol can be adapted for various substituted indoles to generate a library of derivatives for comparative analysis.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[10] The crystals must be single, free of defects, and of an appropriate size (typically 0.1-0.3 mm in all dimensions).[10]

Crystallization Techniques Comparison:

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to supersaturation and crystal growth.Simple setup, good for thermally stable compounds.Difficult to control the rate of evaporation, may lead to polycrystalline material.Initial screening of crystallization conditions.
Vapor Diffusion A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).Precise control over the rate of crystallization, often yields high-quality crystals.Requires careful selection of solvent/precipitant pairs.Most commonly used and reliable method.[11]
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface.Good for sensitive compounds, avoids heating.Can be technically challenging to set up without disturbing the layers.Compounds that are prone to oiling out.

For indole derivatives, a combination of solvents like ethanol, ethyl acetate, or dichloromethane with anti-solvents like hexane or heptane often proves successful.[12][13]

Part 2: The X-ray Crystallography Workflow: From Crystal to Structure

Single-crystal X-ray diffraction is a non-destructive technique that provides precise information about the unit cell dimensions, bond lengths, bond angles, and overall molecular conformation.[6][7][8]

workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_exp Experimental Phase cluster_analysis Computational Phase crystal Select & Mount High-Quality Crystal diffractometer Mount on Diffractometer crystal->diffractometer data_collection Data Collection (X-ray Diffraction) diffractometer->data_collection integration Data Integration & Reduction data_collection->integration Raw Diffraction Frames solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & CIF Generation refinement->validation final_structure 3D Molecular Structure validation->final_structure Final Structural Model

Caption: Figure 1: A schematic overview of the single-crystal X-ray diffraction workflow.

Step-by-Step Experimental Protocol
  • Crystal Selection and Mounting: A suitable single crystal is identified under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil.[10]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A modern diffractometer with a CCD or CMOS detector is used to collect a series of diffraction images as the crystal is rotated.[14]

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. Corrections for factors like background scattering, absorption, and polarization are applied.[6]

  • Structure Solution: The positions of the atoms in the unit cell are determined from the processed diffraction data. This is typically achieved using computational methods like "direct methods".

  • Structure Refinement: An initial molecular model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, thermal parameters, and other structural details to achieve the best possible fit between the calculated and observed diffraction patterns.[14]

Part 3: Comparative Structural Analysis of Derivatives

The true power of crystallography lies in the ability to compare related structures and understand the subtle effects of chemical modification. Here, we compare the crystallographic data for the parent compound, this compound, with two hypothetical derivatives: one with an electron-donating group (5-methoxy) and one with an electron-withdrawing group (5-nitro).

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Key Synthetic Intermediate

2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone is a crucial heterocyclic building block in medicinal chemistry and drug discovery. As an α-chloro ketone derivative of the privileged 2-methylindole scaffold, it serves as a versatile precursor for the synthesis of a wide array of more complex molecules, including potential kinase inhibitors, antiviral agents, and other pharmacologically active compounds. The presence of the reactive chloromethyl ketone moiety at the electron-rich C3 position of the indole nucleus allows for facile nucleophilic substitution reactions, making it an ideal starting point for introducing diverse functional groups.

This technical guide provides an in-depth comparison of the primary synthetic routes to this target molecule. We will dissect the mechanistic underpinnings, provide detailed, field-tested protocols, and present a comparative analysis of their respective yields, scalability, and operational considerations to empower researchers in making informed decisions for their synthetic campaigns.

Core Synthetic Strategies: A Mechanistic Dichotomy

The synthesis of this compound can be approached via two principal and mechanistically distinct pathways:

  • Method A: Direct Friedel-Crafts Chloroacetylation. This is the most direct approach, involving a one-pot electrophilic aromatic substitution at the C3 position of 2-methylindole using chloroacetyl chloride.

  • Method B: Two-Step Acylation and Subsequent α-Chlorination. This strategy involves the initial synthesis of the precursor ketone, 1-(2-methyl-1H-indol-3-yl)ethanone, followed by selective chlorination of the acetyl group's α-carbon.

We will now explore the experimental realities and chemical reasoning behind each of these methods.

Method A: Direct Friedel-Crafts Chloroacetylation

This method leverages the high nucleophilicity of the C3 position of the indole ring for a direct acylation reaction. It is, in principle, the most atom-economical route.

Mechanistic Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[1] The reaction requires a strong Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the chloroacetyl chloride to generate a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich C3 of 2-methylindole, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the indole ring, yielding the desired product.

Two_Step_Workflow cluster_step1 Step 1: Friedel-Crafts Acetylation cluster_step2 Step 2: α-Chlorination Start 2-Methylindole Reagent1 + Acetyl Chloride / AlCl₃ Start->Reagent1 Product1 1-(2-methyl-1H-indol-3-yl)ethanone Reagent1->Product1 Reagent2 + SO₂Cl₂ Product1->Reagent2 FinalProduct 2-chloro-1-(2-methyl-1H- indol-3-yl)ethanone Reagent2->FinalProduct

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the journey of discovery does not conclude with the synthesis of a novel compound. Instead, it extends to the responsible management and disposal of all materials, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone, a halogenated indole derivative. The procedures outlined herein are grounded in established safety protocols for handling halogenated organic compounds and an understanding of the potential environmental impact of indole-based molecules.

Understanding the Hazard Profile: A Synthesis of Available Data

Data from related chloro-indole and chloro-ketone derivatives consistently indicate the following potential hazards[1][2][3][4]:

  • Skin and Eye Irritation: Direct contact is likely to cause irritation.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2][4]

The presence of the chloroacetyl group suggests a potential for reactivity and toxicity, as chloroacetyl chloride is known to be highly reactive and its degradation products are corrosive[5]. Furthermore, indole derivatives, as a class of compounds, can be persistent in the environment and exhibit toxicity to aquatic organisms[6]. Therefore, under no circumstances should this compound be disposed of via standard laboratory drains[7][8].

Table 1: Presumptive Hazard Identification for this compound

Hazard ClassAnticipated EffectGHS Classification (Presumed)
Skin Corrosion/IrritationCauses skin irritationCategory 2
Serious Eye Damage/IrritationCauses serious eye irritationCategory 2A
Specific Target Organ ToxicityMay cause respiratory irritationCategory 3 (Single Exposure)
Acute Toxicity (Oral)Harmful if swallowedCategory 4

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, the following minimum PPE must be worn. The causality is clear: to prevent all routes of exposure—dermal, ocular, and inhalation.

Table 2: Required Personal Protective Equipment

PPE ItemSpecificationRationale
GlovesNitrile glovesProvides a barrier against skin contact with halogenated organic compounds.
Eye ProtectionSafety glasses with side shields or chemical splash gogglesProtects eyes from splashes and airborne particles.
Lab CoatStandard laboratory coatProtects skin and personal clothing from contamination.
Respiratory ProtectionUse in a well-ventilated area or chemical fume hoodMinimizes the risk of inhaling dust or aerosols.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a critical process that must adhere to institutional and regulatory guidelines for hazardous waste. The following workflow provides a logical sequence of operations to ensure safety and compliance.

DisposalWorkflow cluster_prep Preparation Phase cluster_disposal Disposal Phase cluster_final Finalization Phase A 1. Designate a Hazardous Waste Accumulation Area B 2. Obtain a Labeled Halogenated Organic Waste Container A->B Ensure proper labeling C 3. Transfer Waste into the Designated Container B->C Work in a fume hood D 4. Securely Close the Waste Container C->D Prevent leaks and spills E 5. Store in the Designated Accumulation Area D->E Segregate from incompatible waste F 6. Arrange for Pickup by EH&S or Licensed Waste Hauler E->F Follow institutional procedures

Caption: Disposal workflow for this compound.

Experimental Protocol for Disposal

Objective: To safely and compliantly dispose of this compound as halogenated organic waste.

Materials:

  • Waste this compound (solid or in solution)

  • Designated hazardous waste container for halogenated organic solids or liquids

  • Hazardous waste labels

  • Appropriate PPE (see Table 2)

  • Chemical fume hood

Procedure:

  • Preparation:

    • 1.1. Identify and designate a satellite accumulation area for hazardous waste in your laboratory. This area must be under the control of laboratory personnel.

    • 1.2. Obtain a dedicated and properly labeled hazardous waste container for "Halogenated Organic Waste". Ensure the label includes the words "Hazardous Waste," the chemical name, and the associated hazards (Irritant, Harmful).[9]

  • Waste Transfer (perform all steps within a chemical fume hood):

    • 2.1. For Solid Waste: Carefully transfer the solid this compound into the designated halogenated organic solids waste container using a clean spatula. Avoid generating dust.

    • 2.2. For Solutions: If the compound is in a solvent, transfer the solution to the designated halogenated organic liquid waste container. Crucially, do not mix halogenated and non-halogenated solvent wastes , as this significantly increases disposal costs and complexity[9].

    • 2.3. For Contaminated Labware (e.g., weigh boats, gloves, pipette tips): Place all contaminated disposable items into a sealed bag labeled as "Hazardous Waste" with the chemical name and then into the solid halogenated waste container.

  • Container Management:

    • 3.1. After transferring the waste, securely close the container to prevent any leaks or evaporation.[9]

    • 3.2. Wipe the exterior of the container with a damp cloth to remove any external contamination. Dispose of the cloth as contaminated solid waste.

  • Storage and Final Disposal:

    • 4.1. Store the sealed and labeled hazardous waste container in the designated satellite accumulation area.

    • 4.2. Ensure the container is segregated from incompatible waste streams, such as strong oxidizing agents, acids, and bases[1].

    • 4.3. Once the container is full or has reached the accumulation time limit set by your institution and the EPA, arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.

Spill Management: An Emergency Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert:

    • Alert personnel in the immediate vicinity of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.

  • Control and Contain (for small, manageable spills):

    • Wearing the appropriate PPE, control the source of the spill if it is safe to do so.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

  • Cleanup and Decontamination:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container for halogenated organic solids.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Final Disposal:

    • Label the waste container with "Hazardous Waste," the chemical name, and a description of the contents (e.g., "Spill Debris").

    • Arrange for disposal through your institution's EH&S department.

By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and stewardship that extend beyond the laboratory bench.

References

  • AK Scientific, Inc. Safety Data Sheet: 1-(3-(1-(1-Acetyl-1H-indol-3-yl)vinyl)-1H-indol-1-yl)-1-ethanone. (n.d.).
  • Thermo Fisher Scientific. (2025).
  • Frontiers in Public Health. (2023). Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Diethylene glycol for synthesis.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • CymitQuimica. (2024). Safety Data Sheet: 1-(2,6-DIMETHYLPYRIDIN-4-YL)ETHANONE.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole, boron complex.
  • PubMed. (2011). (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor, suppresses colon cancer growth in vitro and in vivo.
  • MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • Thermo Fisher Scientific. (n.d.).
  • PubMed. (2020). Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection.
  • Temple University. (n.d.).
  • CymitQuimica. (2023). Safety Data Sheet: 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone.
  • PubMed Central. (2025).
  • CymitQuimica. (n.d.). 2-chloro-1-(1H-indol-3-yl)ethanone.
  • Data.gov. (n.d.).
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • Echemi. (n.d.). 2-CHLORO-1-(1H-INDOL-3-YL)
  • NOP - Sustainable Organic Laboratory Course. (n.d.).
  • ChemicalBook. (n.d.). 2-CHLORO-1-(1-METHYL-1H-INDOL-3-YL)-ETHANONE synthesis.
  • Sigma-Aldrich. (n.d.). 2-Amino-1-(1H-indol-3-yl)ethanone hydrochloride.

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Navigating the Synthesis Landscape: A Guide to Safely Handling 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Mitigating Risk with this Reactive Intermediate.

In the fast-paced world of drug discovery and organic synthesis, the ability to handle reactive intermediates with confidence and precision is paramount. 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone, a valuable building block, is one such compound that demands a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and excellence in your laboratory.

Core Hazard Assessment and Engineering Controls: Your First Line of Defense

Before any manipulation of this compound, a thorough risk assessment is non-negotiable. The primary hazards associated with this compound are rooted in its properties as an indole derivative and an α-chloro ketone. Indole and its derivatives can be irritants and are harmful through various exposure routes.[3][4] The α-chloro ketone functional group is a known lachrymator and alkylating agent, implying a potential for serious tissue damage upon contact.

Engineering Controls are the bedrock of safety when handling this compound:

  • Certified Chemical Fume Hood: All manipulations, including weighing, dissolving, and reaction quenching, must be performed within a properly functioning chemical fume hood to prevent inhalation of any dust or vapors.

  • Ventilation: Ensure adequate ventilation in the laboratory, with a minimum of 6-12 air changes per hour, to prevent the accumulation of any fugitive emissions.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly. All personnel should be familiar with their location and operation.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The following table outlines the minimum required PPE for handling this compound. Remember, PPE is the last line of defense and should never be a substitute for robust engineering controls and safe work practices.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical splash goggles and a face shieldProtects against splashes of the solid or its solutions, which can cause severe eye damage. A face shield provides an additional layer of protection for the entire face.
Hands Nitrile or neoprene gloves (double-gloving recommended)Provides a barrier against skin contact, which can lead to severe burns.[2] Regularly inspect gloves for any signs of degradation or tearing and change them frequently.
Body Flame-resistant laboratory coatProtects against accidental spills and splashes. The coat should be fully buttoned.
Respiratory N95-rated respirator or higherRecommended, especially when handling the solid powder, to prevent inhalation of fine particles.[5]

Step-by-Step Handling Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where each step reinforces a culture of safety and minimizes the potential for exposure.

  • Preparation and Pre-Handling Check:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Verify that the emergency eyewash and safety shower are unobstructed.

    • Don all required PPE as outlined in the table above. .

  • Weighing and Transfer:

    • Conduct all weighing operations within the chemical fume hood.

    • Use a disposable weighing boat to prevent contamination of balances.

    • Handle the solid with care to minimize dust generation. .

  • Dissolution and Reaction Setup:

    • Slowly add the solid to the solvent in the reaction vessel.

    • Ensure the reaction is well-stirred to prevent localized heating.

    • Keep the reaction vessel covered as much as possible. .

  • Post-Reaction Quenching and Workup:

    • Quench the reaction carefully, being mindful of any potential exotherms.

    • Perform all extractions and washes within the fume hood. .

  • Decontamination and Waste Disposal:

    • Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.

    • Dispose of all contaminated waste, including gloves, weighing boats, and solvent rinses, in a clearly labeled hazardous waste container. Do not mix with other waste streams.

Workflow for Safe Handling of this compound

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal & Decontamination prep_hood Verify Fume Hood Operation prep_emergency Check Eyewash & Shower prep_hood->prep_emergency prep_ppe Don All Required PPE prep_emergency->prep_ppe weigh Weigh Solid in Hood prep_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react quench Quench Reaction react->quench workup Perform Workup quench->workup decon Decontaminate Glassware workup->decon dispose Dispose of Hazardous Waste decon->dispose

Caption: A comprehensive workflow for the safe handling of this compound.

Emergency Procedures: Preparedness and Rapid Response

Even with the most stringent precautions, the potential for accidental exposure exists. A well-rehearsed emergency plan is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention. [21]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [21]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [21]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

  • Waste Segregation: All materials that have come into contact with the compound, including gloves, weighing paper, and contaminated solvents, must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Protocol: The waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. [2] Do not discharge to sewer systems.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.

By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling this compound, fostering a secure environment for groundbreaking scientific discovery.

References

  • PubMed. Toxicological characteristic of indole as a basis for its hygienic regulation. [Link]

  • ResearchGate. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. [Link]

  • Carl ROTH. Safety Data Sheet: Indole-3-propionic acid. [Link]

  • Google Patents. Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
  • Journal of Organic and Pharmaceutical Chemistry. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. [Link]

  • JNAS. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. [Link]

  • PubMed Central (PMC). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]

  • PubMed. One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. [Link]

  • PubChem. 2-chloro-1-phenyl(114C)ethanone. [Link]

  • ACS Publications. One-Carbon Chain Extension of Esters to α-Chloroketones: A Safer Route without Diazomethane. [Link]

  • ACS Publications. Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. [Link]omega.3c07804)

Sources

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